molecular formula C19H19NO4 B557960 Fmoc-Aib-OH CAS No. 94744-50-0

Fmoc-Aib-OH

Numéro de catalogue: B557960
Numéro CAS: 94744-50-0
Poids moléculaire: 325.4 g/mol
Clé InChI: HOZZVEPRYYCBTO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fmoc-Aib-OH, also known as this compound, is a useful research compound. Its molecular formula is C19H19NO4 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound Fmoc-alpha-methylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-19(2,17(21)22)20-18(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,11H2,1-2H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZZVEPRYYCBTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373235
Record name Fmoc-alpha-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94744-50-0
Record name 2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-2-methylpropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94744-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-a-Fmoc-a-aminoisobutyric acid, N-fmoc-c-a-methylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094744500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fmoc-alpha-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-a-Fmoc-a-aminoisobutyric acid, N-Fmoc-C-a-methylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.035
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties and Applications of Fmoc-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-α-aminoisobutyric acid (Fmoc-Aib-OH) is a non-proteinogenic amino acid derivative that has garnered significant attention in the field of peptide chemistry and drug development.[1][2] Its unique structural feature, the presence of two methyl groups on the α-carbon, imparts significant steric hindrance.[1][2] This steric bulk is instrumental in inducing stable secondary structures, such as 310- and α-helices, in peptides.[3] Consequently, peptides incorporating Aib residues often exhibit enhanced stability against enzymatic degradation and possess improved pharmacokinetic profiles, making them attractive candidates for therapeutic applications.[4]

This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and a discussion of the challenges and strategies associated with its incorporation into peptide chains.

Chemical and Physical Properties of this compound

This compound is a white to off-white crystalline powder.[3][4] Its key chemical and physical properties are summarized in the table below for easy reference.

PropertyValueReferences
Synonyms Fmoc-α-aminoisobutyric acid, Fmoc-α-methylalanine[4][5]
CAS Number 94744-50-0[4][6]
Molecular Formula C₁₉H₁₉NO₄[4][6]
Molecular Weight 325.36 g/mol [6][7]
Melting Point 175 - 188 °C[3][4][8]
Appearance White to off-white powder[3][4]
Purity ≥98% (HPLC)[4]
Solubility Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. 1 mmol is clearly soluble in 2 mL of DMF.[3][6][9]
Storage Conditions 0 - 8 °C[4]

Experimental Protocols for Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence via SPPS follows the general principles of Fmoc chemistry. However, due to the steric hindrance of the Aib residue, modifications to standard protocols are often necessary to ensure efficient coupling.[1][2]

General Workflow for SPPS using this compound

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis and highlights the key stages for the incorporation of an this compound residue.

SPPS_Workflow Workflow for this compound Incorporation in SPPS cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle cluster_cleavage Final Steps Resin Select Appropriate Resin (e.g., Rink Amide, Wang) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA Cocktail) Deprotection->Cleavage Final Cycle Coupling Coupling of this compound Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Check Check Coupling Completion (e.g., Kaiser Test) Wash2->Check Check->Deprotection Complete (Next Cycle) Capping Capping (Optional) (e.g., Acetic Anhydride) Check->Capping Incomplete Capping->Deprotection Next Cycle Purification Purification and Analysis (e.g., HPLC, Mass Spectrometry) Cleavage->Purification

SPPS Workflow for this compound
Resin Preparation and Swelling

  • Select a resin appropriate for the desired C-terminus of the peptide (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).[10][11]

  • Place the resin in a reaction vessel and add a suitable solvent, typically N,N-dimethylformamide (DMF), to swell the resin beads.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[12] This ensures that the reactive sites within the resin are accessible.

  • After swelling, drain the solvent.

Fmoc Deprotection
  • To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.[10][12]

  • Agitate the mixture for an initial 2-3 minutes, then drain the solution.[13]

  • Add a fresh portion of the 20% piperidine in DMF solution and continue agitation for an additional 15-30 minutes to ensure complete removal of the Fmoc protecting group.[10]

  • Drain the deprotection solution and thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[12]

Coupling of this compound

Due to the steric hindrance of the α,α-disubstituted nature of Aib, the coupling step is often slower and more challenging than for standard proteinogenic amino acids.[1][2] The choice of coupling reagents and reaction conditions is critical for achieving high coupling efficiency.

Recommended Coupling Reagents:

  • Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for coupling hindered amino acids.[14][15]

  • Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another robust coupling reagent suitable for this purpose.[6]

  • Carbodiimides with Additives: A combination of a carbodiimide, such as DIC (N,N'-Diisopropylcarbodiimide), with an additive like Oxyma Pure (Ethyl cyanohydroxyiminoacetate) has been shown to be very effective, particularly with microwave assistance.[3][15]

Coupling Protocol (using HATU):

  • In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and HATU (3-5 equivalents) in DMF.

  • Add a hindered base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate the carboxylic acid. Allow the pre-activation to proceed for 1-2 minutes.[12]

  • Add the activated this compound solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for an extended period, typically 2-4 hours, or even overnight, at room temperature.[1] Microwave irradiation can significantly shorten the required reaction time.[2][3]

Monitoring the Coupling Reaction
  • After the coupling reaction, take a small sample of the resin beads and wash them thoroughly with DMF.

  • Perform a qualitative test, such as the Kaiser test (ninhydrin test), to detect the presence of free primary amines.[16]

  • A negative Kaiser test (yellow beads) indicates that the coupling is complete. A positive test (blue beads) signifies incomplete coupling.

  • If the coupling is incomplete, a second coupling (double coupling) with fresh reagents is recommended.[16]

Capping of Unreacted Amines

If unreacted amines persist after a double coupling, it is advisable to cap them to prevent the formation of deletion peptide sequences.

  • Wash the resin with DMF.

  • Add a capping solution, typically a mixture of acetic anhydride and a base like DIPEA or pyridine in DMF, to the resin.

  • Agitate for 15-30 minutes.

  • Wash the resin thoroughly with DMF.

Cleavage of the Peptide from the Resin and Side-Chain Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and remove any side-chain protecting groups.

  • Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail appropriate for the resin and the amino acid composition of the peptide. A common cocktail is a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS).[17][18]

  • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature.[19]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • The crude peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a valuable building block for the synthesis of peptides with enhanced structural stability and biological activity. While its incorporation into peptide chains presents challenges due to steric hindrance, these can be effectively overcome by optimizing the coupling conditions, including the use of potent coupling reagents and extended reaction times or microwave assistance. The detailed protocols and workflow provided in this guide offer a solid foundation for researchers and drug development professionals to successfully utilize this compound in their peptide synthesis endeavors. A thorough understanding of the chemical properties and synthetic nuances of this unique amino acid derivative is paramount to harnessing its full potential in the creation of novel and effective peptide-based therapeutics.

References

Solubility Profile of Fmoc-Aib-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of N-α-(9-Fluorenylmethoxycarbonyl)-α-aminoisobutyric acid (Fmoc-Aib-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this sterically hindered amino acid derivative is paramount for researchers, scientists, and drug development professionals to ensure efficient coupling reactions and high-purity peptide production. This document outlines known solubility data, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for assessing solubility.

Core Data Presentation: Solubility of this compound

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative and qualitative data to facilitate solvent selection for peptide synthesis workflows.

SolventChemical FormulaSolubilityConcentration (Molar)Notes
Dimethyl Sulfoxide (DMSO)C₂H₆OS200 mg/mL[1]~0.615 MUltrasonic assistance may be required. It is recommended to use newly opened, hygroscopic DMSO for optimal results.[1]
Dimethylformamide (DMF)C₃H₇NOClearly Soluble~0.5 MDetermined at a concentration of 1 mmole in 2 mL of solvent.[2][3]
2-Methyltetrahydrofuran (2-MeTHF)C₅H₁₀OGood Solubility0.2 MAll Fmoc L-amino acids, including this compound, demonstrated good solubility at this concentration.[4]
Dichloromethane (DCM)CH₂Cl₂Soluble[5][6]-Quantitative data not readily available.
ChloroformCHCl₃Soluble[5][6]-Quantitative data not readily available.
Ethyl AcetateC₄H₈O₂Soluble[5][6]-Quantitative data not readily available.
AcetoneC₃H₆OSoluble[5][6]-Quantitative data not readily available.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a solvent of interest. This protocol is based on standard laboratory practices for solubility assessment of protected amino acids.

Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., NMP, DCM, DMF)

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Thermostatic chamber or water bath

  • Calibrated volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh a known amount of this compound (e.g., 100 mg) into a clean, dry vial.

    • Add a small, precise volume of the chosen solvent (e.g., 0.5 mL) to the vial.

    • Seal the vial to prevent solvent evaporation.

    • Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

    • Place the vial in a thermostatic chamber or water bath set to the desired experimental temperature (e.g., 25 °C) and stir using a magnetic stirrer for a predetermined equilibration time (e.g., 24 hours) to ensure saturation.

  • Separation of Undissolved Solid:

    • After equilibration, allow the solution to stand undisturbed for a sufficient time to allow any undissolved solid to settle.

    • Carefully draw the supernatant using a syringe and filter it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is crucial to avoid artificially high solubility readings.

  • Quantification of Dissolved Solute:

    • Gravimetric Method:

      • Accurately pipette a known volume of the clear, filtered supernatant into a pre-weighed, dry container.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried residue (this compound) is achieved.

      • Calculate the solubility in mg/mL by dividing the mass of the dried residue by the volume of the supernatant taken.

    • Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer at an appropriate wavelength.

      • Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original solubility, accounting for the dilution factor.

  • Data Reporting:

    • Report the solubility in standard units (e.g., mg/mL, g/L, or mol/L).

    • Specify the temperature at which the solubility was determined.

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Solubility_Workflow start Start: Define Solvent and Temperature prep Prepare Supersaturated Mixture (Excess this compound in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24h with stirring) prep->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate quantify Quantify Solute in Supernatant separate->quantify gravimetric Gravimetric Analysis quantify->gravimetric Method 1 hplc_uv HPLC/UV-Vis Analysis quantify->hplc_uv Method 2 calculate Calculate Solubility (mg/mL or Molarity) gravimetric->calculate hplc_uv->calculate end End: Report Solubility Data calculate->end

Caption: Workflow for determining the solubility of this compound.

References

A Technical Guide to Fmoc-Aib-OH in Peptide Synthesis: From Commercial Suppliers to Advanced Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-α-aminoisobutyric acid (Fmoc-Aib-OH), a critical building block in modern peptide synthesis. We delve into the commercial supplier landscape, offering a comparative analysis of available products. Furthermore, this guide presents detailed experimental protocols for the efficient incorporation of this sterically hindered amino acid, alongside insights into the unique structural and biological implications of Aib-containing peptides.

Commercial Suppliers and Product Specifications

The selection of a high-quality this compound is paramount for the successful synthesis of complex peptides. A multitude of chemical suppliers offer this reagent with varying purity levels and pricing. Below is a summary of prominent commercial suppliers and their product specifications to aid in your selection process.

SupplierProduct/Catalog NumberPurity (Typical)Molecular FormulaMolecular Weight ( g/mol )CAS Number
Sigma-Aldrich (Novabiochem®) 852049≥99.0% (HPLC)[1]C₁₉H₁₉NO₄[1][2]325.36[1][2]94744-50-0[1][2]
MedChemExpress HY-7964899.90% (HPLC)[3]C₁₉H₁₉NO₄[3]325.36[3]94744-50-0[3]
Chem-Impex 02146≥98% (HPLC)[4]C₁₉H₁₉NO₄[4]325.37[4]94744-50-0[4]
Bachem AG 4013932Not specifiedC₁₉H₁₉NO₄[2]325.36[2]94744-50-0[2]
Activotec FLU-05Not specifiedNot specifiedNot specified94744-50-0[5]
Matrix Innovation FL-001-2101≥98%[6]C₁₉H₁₉NO₄[6]325.37[6]94744-50-0[6]
AbMole BioScience M54161>99.0%[7]C₁₉H₁₉NO₄[7]325.36[7]94744-50-0[7]
Aapptec Peptides UZF011Not specifiedC₁₉H₁₉NO₄[8]325.4[8]94744-50-0[8]
CDH Fine Chemical TC1653Not specifiedNot specified325.36[9]94744-50-0[9]
Simson Pharma Limited Not specifiedNot specifiedNot specifiedNot specified94744-50-0[10]

The Role of α-Aminoisobutyric Acid (Aib) in Peptide Science

α-Aminoisobutyric acid is a non-proteinogenic amino acid distinguished by the presence of a gem-dimethyl group at its α-carbon.[11] This unique structure imparts significant conformational constraints on the peptide backbone, promoting the formation of stable helical structures, such as 3₁₀-helices and α-helices.[11][12][13] The incorporation of Aib residues into peptides offers several advantages for drug development and research:

  • Enhanced Metabolic Stability: The steric hindrance provided by the gem-dimethyl group confers resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life.[11][14]

  • Increased Membrane Permeability: Aib-rich peptides often exhibit improved ability to cross cell membranes.[11][15]

  • Structural Pre-organization: By inducing and stabilizing helical conformations, Aib can help to mimic the bioactive structures of natural peptides and proteins, potentially leading to higher binding affinities and specificities.[11][12][16]

Aib is naturally found in a class of fungal antibiotics known as peptaibols, such as alamethicin.[7][11] These peptides are known to form voltage-gated ion channels in cell membranes, leading to antimicrobial and antifungal activity.[7]

Experimental Protocols for the Incorporation of this compound

The steric hindrance of this compound presents a challenge for its efficient incorporation during solid-phase peptide synthesis (SPPS). Standard coupling conditions may result in low coupling efficiency and the formation of deletion sequences. The following protocols are recommended to overcome these challenges.

Materials and Reagents:
  • This compound

  • Solid support (e.g., Rink Amide resin, Wang resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF (v/v) for Fmoc deprotection

  • High-potency coupling reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether for peptide precipitation

Protocol 1: Standard Coupling of this compound

This protocol is a starting point and may require optimization based on the specific peptide sequence.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the deprotection solution for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of this compound, 3-5 equivalents of a coupling reagent (e.g., HATU), and 6-10 equivalents of a base (e.g., DIPEA) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).

Protocol 2: Double Coupling for Difficult Sequences

If the Kaiser test in Protocol 1 remains positive, a double coupling is recommended.

  • First Coupling: Follow steps 1-3 of Protocol 1.

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling: Prepare a fresh solution of activated this compound as described in step 3 of Protocol 1. Add this to the resin and allow the reaction to proceed for another 1-2 hours.

  • Final Wash and Monitoring: Wash the resin thoroughly with DMF. Perform a Kaiser test to confirm the absence of free amines before proceeding with the next Fmoc deprotection.

Peptide Cleavage and Deprotection
  • After the final Fmoc deprotection and any N-terminal modifications, wash the resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

Visualizing Key Processes in Peptide Synthesis

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key workflows and pathways.

spsp_workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection washing1 DMF Wash deprotection->washing1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) washing1->coupling washing2 DMF/DCM Wash coupling->washing2 repeat Repeat for Each Amino Acid washing2->repeat repeat->deprotection Next Cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Cycle cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (MS, HPLC) purification->analysis end Pure Peptide analysis->end

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

aib_peptide_action cluster_membrane Cell Membrane membrane_outer Extracellular Space membrane_inner Intracellular Space pore Ion Channel Pore ion_flux Uncontrolled Ion Flux (Na+, K+, Ca2+) pore->ion_flux peptides Aib-Containing Peptides (e.g., Peptaibols) aggregation Aggregation & Insertion into Membrane peptides->aggregation aggregation->pore cell_death Disruption of Membrane Potential & Cell Death ion_flux->cell_death

Caption: Mechanism of action for Aib-containing peptaibols on a cell membrane.

troubleshooting_logic problem Low Coupling Efficiency (Positive Kaiser Test) cause1 Steric Hindrance of this compound problem->cause1 cause2 Peptide Aggregation problem->cause2 cause3 Suboptimal Reagents problem->cause3 solution1 Use Potent Coupling Reagents (HATU, HCTU, COMU) cause1->solution1 solution2 Perform Double Coupling cause1->solution2 solution3 Increase Reaction Time and/or Temperature cause1->solution3 solution4 Use Chaotropic Agents or 'Magic Mixture' cause2->solution4 cause3->solution1

Caption: Logical relationships in troubleshooting low coupling efficiency of this compound.

Conclusion

This compound is an invaluable tool for peptide chemists seeking to design peptides with enhanced stability, defined secondary structures, and potent biological activities. While its incorporation requires special consideration due to steric hindrance, the use of appropriate high-potency coupling reagents and optimized protocols can ensure high-yield synthesis. The commercial availability of high-purity this compound from a range of suppliers facilitates its broad application in academic research and industrial drug development. This guide provides the foundational knowledge and practical protocols to empower researchers in their synthesis of novel Aib-containing peptides.

References

The Role of Aminoisobutyric Acid (Aib) in Peptide Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoisobutyric acid (Aib), a non-proteinogenic α,α-disubstituted amino acid, has emerged as a powerful tool in peptide chemistry and drug design. Its unique structural feature, a gem-dimethyl group at the α-carbon, imparts significant conformational constraints on the peptide backbone, favoring the adoption of helical secondary structures. This inherent bias towards helicity profoundly influences the physicochemical and biological properties of peptides, leading to enhanced proteolytic stability, increased receptor binding affinity, and improved pharmacokinetic profiles. This technical guide provides an in-depth exploration of the role of Aib in peptide chemistry, covering its synthesis, conformational effects, and diverse applications in therapeutic peptide development. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are presented to equip researchers with the practical knowledge to leverage Aib in their own research and development endeavors.

Introduction: The Significance of Aminoisobutyric Acid

Peptides are a versatile class of biomolecules with a broad spectrum of biological activities, making them attractive candidates for therapeutic development. However, their clinical utility is often hampered by inherent limitations, including conformational flexibility and susceptibility to proteolytic degradation. The incorporation of unnatural amino acids is a widely adopted strategy to overcome these challenges. Among these, α-aminoisobutyric acid (Aib) has garnered considerable attention due to its profound impact on peptide structure and function.

The defining characteristic of Aib is the presence of two methyl groups on its α-carbon, which sterically restricts the available Ramachandran space for its φ and ψ dihedral angles. This constraint strongly promotes the formation of well-defined helical structures, primarily 3₁₀-helices and α-helices.[1][2] By pre-organizing the peptide backbone into a bioactive conformation, Aib can reduce the entropic penalty of binding to a biological target, thereby enhancing binding affinity.[1] Furthermore, the steric hindrance provided by the gem-dimethyl group shields the adjacent peptide bonds from enzymatic cleavage, significantly increasing the peptide's resistance to proteolysis and extending its in vivo half-life.[3]

This guide will delve into the fundamental aspects of Aib chemistry, from its incorporation into peptide sequences to its transformative effects on their therapeutic potential.

Synthesis of Aib-Containing Peptides

The synthesis of peptides containing the sterically hindered Aib residue requires specialized strategies to achieve efficient coupling. Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis methods have been successfully employed.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is the most common method for synthesizing Aib-containing peptides. However, the steric bulk of Aib presents challenges for standard coupling protocols, often leading to incomplete reactions. To overcome this, more potent coupling reagents and modified reaction conditions are necessary.

Experimental Protocol: Fmoc-SPPS of an Aib-Containing Peptide

This protocol outlines the manual synthesis of a generic Aib-containing peptide on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Aib-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • Coupling reagent: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or a combination of DIC (N,N'-Diisopropylcarbodiimide) and Oxyma (Ethyl cyanohydroxyiminoacetate).[4][5]

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

  • HPLC-grade acetonitrile and water

  • Solid Phase Peptide Synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve the Fmoc-amino acid (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF and DCM.

    • Perform a Kaiser test to confirm complete coupling (ninhydrin negative).

  • Aib Coupling:

    • Due to steric hindrance, Aib coupling requires more rigorous conditions.

    • Method A (HCTU): Use a longer coupling time (e.g., 4-6 hours) or double coupling.

    • Method B (DIC/Oxyma): Dissolve this compound (4 eq.) and Oxyma (4 eq.) in DMF. Add DIC (4 eq.) and pre-activate for 10-15 minutes. Add the solution to the resin and shake for 4-6 hours.[4][5]

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide powder.

Solution-Phase Synthesis

Solution-phase synthesis is also a viable method for preparing Aib-containing peptides, particularly for shorter sequences or large-scale production. This approach involves the stepwise coupling of protected amino acid fragments in solution, followed by purification after each step. The 'azirine/oxazolone method' is a notable strategy for the incorporation of Aib in solution-phase synthesis.[6]

Experimental Protocol: A General Approach to Solution-Phase Aib Peptide Synthesis

This protocol provides a general overview of a solution-phase coupling step.

Materials:

  • N-terminally protected peptide fragment (e.g., Boc-peptide-OH)

  • C-terminally protected amino acid or peptide fragment (e.g., H-Aib-OMe)

  • Coupling reagent (e.g., DEPC - Diethyl pyrocarbonate)[6]

  • Solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine)

  • Reagents for deprotection (e.g., TFA for Boc removal, LiOH for methyl ester hydrolysis)

Procedure:

  • Fragment Coupling:

    • Dissolve the N-protected peptide acid and the C-protected amino/peptide amine in an appropriate solvent.

    • Add the coupling reagent and a base.

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Work up the reaction mixture (e.g., extraction, washing) and purify the product (e.g., column chromatography).

  • Deprotection:

    • Selectively remove either the N-terminal or C-terminal protecting group to prepare the fragment for the next coupling step.

  • Repeat Cycles: Repeat the coupling and deprotection steps to elongate the peptide chain.

Conformational Effects of Aib

The primary and most significant role of Aib is its profound influence on peptide secondary structure. The steric clash of the gem-dimethyl groups severely restricts the Ramachandran plot to the helical regions (α-helix and 3₁₀-helix).

Helicity Induction

Even a single Aib residue can induce a helical turn in a peptide chain.[7] The incorporation of multiple Aib residues leads to the formation of stable, well-defined helical structures.[8] The type of helix formed (α-helix vs. 3₁₀-helix) depends on the peptide sequence, length, and the surrounding solvent environment. Circular dichroism (CD) spectroscopy is a key technique used to assess the helical content of Aib-containing peptides. Helical structures typically exhibit characteristic negative bands around 222 nm and 208 nm, and a positive band around 190 nm.

Table 1: Quantitative Analysis of Aib-Induced Helicity

PeptideAib Position(s)Mean Residue Ellipticity [θ]₂₂₂ (deg·cm²·dmol⁻¹)% Helicity (approx.)Reference
A12L/A20LNone-18,00050%[7]
A12L/A20L analogD-amino acid substitutions-8,000 to -12,00020-35%[7]
Thermolysin fragment (255-316)Ala304Tm = 63.5 °C-[7]
Thermolysin fragment (255-316)Aib304Tm = 65.7 °C-[7]
Thermolysin fragment (255-316)Aib309Tm = 68.9 °C-[7]

Note: The % helicity is an estimation and can be calculated using various formulas that take into account peptide length and temperature.[9] The increase in melting temperature (Tm) for the thermolysin fragments indicates enhanced thermal stability of the helical structure upon Aib substitution.[7]

Impact on Biological Properties and Therapeutic Applications

The structural rigidity and helical conformation conferred by Aib have significant implications for the biological activity and therapeutic potential of peptides.

Enhanced Proteolytic Stability

The gem-dimethyl group of Aib sterically hinders the approach of proteases, protecting adjacent peptide bonds from cleavage. This leads to a dramatic increase in the peptide's half-life in biological fluids.

Experimental Protocol: Proteolytic Stability Assay

This protocol describes a general method to assess the stability of a peptide in the presence of a protease like trypsin.

Materials:

  • Aib-containing peptide and native control peptide

  • Trypsin solution

  • Phosphate buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Procedure:

  • Incubation: Incubate the peptide (at a final concentration of, for example, 1 mg/mL) with trypsin (e.g., at a 1:100 enzyme-to-substrate ratio) in PBS at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the quenching solution.

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life.

Table 2: Proteolytic Stability of Aib-Containing Peptides

PeptideModificationProteaseHalf-life (t₁/₂)Fold Increase in StabilityReference
Native GLP-1-DPP-IV~2 min-[3]
SemaglutideAib at position 8DPP-IV~7 days (in vivo)>5000[1][6][10]
MAPAlanine residuesTrypsin and PronaseRapidly degraded-[11]
MAP(Aib)Aib residuesTrypsin and PronaseResistant to degradationSignificant[11]
NucleopeptideNo AibSerum enzymesUnstable-[2]
NucleopeptideOne Aib residueSerum enzymesSignificantly increased stability-[2]
NucleopeptideFour Aib residuesSerum enzymesSubstantially unaffected-[2]
Enhanced Receptor Binding and Potency

By pre-organizing a peptide into its bioactive helical conformation, Aib can enhance its binding affinity to its target receptor. This often translates to increased biological potency.

Experimental Protocol: Competitive Receptor Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., ¹²⁵I-labeled native peptide)

  • Aib-containing peptide and native peptide (as unlabeled competitors)

  • Binding buffer

  • Scintillation counter or gamma counter

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor peptides.

  • Equilibration: Allow the binding to reach equilibrium.

  • Separation: Separate the bound and free radioligand (e.g., by filtration).

  • Quantification: Quantify the amount of bound radioactivity.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Table 3: Receptor Binding Affinities of Aib-Containing Peptides

Peptide FamilyPeptideReceptorBinding Affinity (Ki or IC₅₀)Reference
OpioidDeltorphin Cδ-opioidKi = 1.2 nM[1]
Opioid[Aib²]Deltorphin Cδ-opioidKi = 0.12 nM[1]
Opioid[Aib³]Deltorphin Cδ-opioidKi = 3.6 nM[1]
GLP-1 AnalogGLP-1GLP-1RIC₅₀ = 1.5 nM[12]
GLP-1 Analog[Aib⁸, Aib³⁵]-GLP-1GLP-1RIC₅₀ = 1.1 nM[12]
Applications in Drug Design

The unique properties of Aib have been exploited in the design of a wide range of therapeutic peptides:

  • Metabolic Diseases: Aib is a key component in several long-acting GLP-1 receptor agonists for the treatment of type 2 diabetes, such as semaglutide. The Aib residue at position 8 protects the peptide from degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[3]

  • Antimicrobial Peptides (AMPs): The incorporation of Aib into AMPs can enhance their helical structure, which is often crucial for their membrane-disrupting activity, leading to increased potency.[8]

  • Cell-Penetrating Peptides (CPPs): Aib-containing CPPs have shown improved cellular uptake and resistance to intracellular proteases, making them more effective delivery vehicles for therapeutic cargo.[11]

  • CNS-Targeting Therapeutics: The increased lipophilicity and conformational stability provided by Aib can facilitate the crossing of the blood-brain barrier, opening up possibilities for treating neurological disorders.[3]

Visualizing Workflows and Pathways

Experimental Workflows

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Purification Resin Resin Swelling Deprotection Deprotection Coupling Coupling Deprotection->Coupling Fmoc Removal Coupling->Deprotection Add Fmoc-AA Aib_Coupling Aib_Coupling Coupling->Aib_Coupling Aib residue Aib_Coupling->Deprotection Cleavage Cleavage from Resin Aib_Coupling->Cleavage Precipitation Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Peptide Final_Peptide Lyophilization->Final_Peptide

Stability_Assay_Workflow cluster_incubation Incubation at 37°C Peptide_Prep Prepare Peptide Solution (Aib-peptide & Control) Incubation Mix Peptide and Protease Peptide_Prep->Incubation Enzyme_Prep Prepare Protease Solution (e.g., Trypsin) Enzyme_Prep->Incubation Time_Points Take Aliquots at Different Time Intervals Incubation->Time_Points Quenching Quench Reaction (e.g., add TFA) Time_Points->Quenching Analysis RP-HPLC Analysis Quenching->Analysis Data_Analysis Calculate % Remaining Peptide and Half-life Analysis->Data_Analysis

Signaling Pathways

GLP1_Signaling cluster_membrane Cell Membrane GLP1_Aib GLP-1 Analog (with Aib) GLP1R GLP-1 Receptor GLP1_Aib->GLP1R Binding Gs Gαs GLP1R->Gs Activation AC Adenylate Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation Epac2 Epac2 cAMP->Epac2 Activation Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Potentiation Epac2->Insulin_Vesicles Potentiation Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis

Conclusion

Aminoisobutyric acid is a cornerstone of modern peptide chemistry and drug design. Its ability to enforce helical conformations provides a powerful strategy to overcome the inherent limitations of native peptides. The resulting Aib-containing analogs exhibit enhanced proteolytic stability, improved receptor binding, and superior pharmacokinetic profiles, making them highly attractive candidates for therapeutic development. As our understanding of the nuanced effects of Aib on peptide structure and function continues to grow, so too will its applications in creating the next generation of peptide-based medicines. This guide has provided a comprehensive overview of the core principles and practical considerations for working with Aib, empowering researchers to harness its full potential in their scientific pursuits.

References

The Dual Nature of Fmoc: A Technical Guide to its Stability and Lability in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Stability and Lability of the Fmoc Protecting Group.

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its unique stability under acidic conditions and its controlled lability in the presence of mild bases. This duality allows for an elegant orthogonal strategy in the synthesis of complex peptides. This in-depth technical guide provides a comprehensive overview of the chemical principles governing the stability and lability of the Fmoc group, detailed experimental protocols, and a thorough examination of the kinetics and side reactions associated with its use.

The Chemical Core of Fmoc: A Tale of Stability and Controlled Release

The utility of the Fmoc group lies in its remarkable stability to acidic reagents, which are often employed for the cleavage of side-chain protecting groups in peptide synthesis.[1][2] This stability is contrasted by its predictable and rapid removal under mild basic conditions, a characteristic that is central to its application in SPPS.[3][4]

The acidic proton on the β-carbon of the fluorenyl group is the key to its base-lability.[5] In the presence of a base, typically a secondary amine like piperidine, this proton is abstracted, initiating an E1cB (Elimination, Unimolecular, conjugate Base) elimination reaction.[5] This results in the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the amino acid.[6] The DBF byproduct is subsequently scavenged by the excess amine in the reaction mixture to form a stable adduct, preventing its interference with the newly liberated amine.[6]

Quantitative Insights into Fmoc Stability and Lability

The rate of Fmoc deprotection is influenced by several factors, including the choice of base, its concentration, the solvent, and the peptide sequence itself. The following tables summarize the quantitative data on the stability and lability of the Fmoc group under various conditions.

Table 1: Stability of the Fmoc Group under Acidic and Basic Conditions

ConditionReagentTimeStability
AcidicTrifluoroacetic acid (TFA)24 hoursStable
AcidicHBr in Acetic Acid2 hoursStable
Basic1 M NaOHMinutesLabile
Basic20% Piperidine in DMFSeconds to MinutesLabile

Table 2: Kinetics of Fmoc Deprotection with Various Bases in DMF

Base (Concentration)Half-life (t₁/₂)Relative Rate
Piperidine (20%)~7 seconds1.0
Piperazine (5%) + DBU (2%)Faster than 20% Piperidine>1.0
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2%)Very Fast>>1.0
Morpholine (50%)Slower than Piperidine<1.0
Triethylamine (TEA)Very Slow<<1.0

Key Experimental Protocols

Accurate and reproducible experimental procedures are critical for the successful application of Fmoc chemistry. The following are detailed protocols for the protection of an amino acid with Fmoc, the deprotection of an Fmoc-protected amino acid on a solid support, and the monitoring of this deprotection.

Fmoc Protection of an Amino Acid

This protocol describes the general procedure for the protection of the α-amino group of an amino acid using Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide).

Materials:

  • Amino acid

  • Fmoc-OSu

  • 10% aqueous sodium carbonate solution

  • Dioxane

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Deionized water

Procedure:

  • Dissolve the amino acid in the 10% aqueous sodium carbonate solution.

  • In a separate flask, dissolve an equimolar amount of Fmoc-OSu in dioxane.

  • Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

  • Allow the reaction to proceed for 4-12 hours.

  • After the reaction is complete, dilute the mixture with deionized water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2 with 1 M HCl while cooling in an ice bath to precipitate the Fmoc-protected amino acid.

  • Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum.[7]

Solid-Phase Fmoc Deprotection

This protocol outlines the standard procedure for the removal of the Fmoc group from a peptide-resin in SPPS.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Dichloromethane (DCM)

  • Isopropyl alcohol (IPA)

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.

  • Drain the DMF.

  • Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3 minutes.

  • Drain the solution.

  • Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes.[7]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (3 times), followed by IPA (3 times), and then DCM (3 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[8]

Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

The progress of the Fmoc deprotection can be conveniently monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance maximum around 301 nm.[9][10]

Materials:

  • Filtrate from the Fmoc deprotection steps

  • DMF

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Collect the combined filtrate from the two deprotection steps in a volumetric flask of a known volume.

  • Dilute the filtrate to the mark with DMF.

  • Measure the absorbance of the diluted solution at 301 nm against a DMF blank.

  • The extent of Fmoc removal can be quantified using the Beer-Lambert law, with the molar extinction coefficient (ε) of the dibenzofulvene-piperidine adduct being approximately 7800 M⁻¹cm⁻¹.[6][11]

Navigating the Landscape of Side Reactions

While Fmoc chemistry is robust, certain side reactions can occur, particularly with sensitive peptide sequences. A thorough understanding of these side reactions is crucial for optimizing synthesis outcomes.

Aspartimide Formation

Aspartimide formation is a significant side reaction that occurs when an aspartic acid (Asp) residue is present in the peptide chain.[12][13] The backbone amide nitrogen following the Asp residue can attack the side-chain carboxyl group, especially under the basic conditions of Fmoc deprotection, to form a five-membered succinimide ring.[13] This can lead to a mixture of α- and β-aspartyl peptides and racemization.[13][14] Sequences with Asp followed by a small amino acid like glycine (Asp-Gly) are particularly prone to this side reaction.[13] The use of sterically hindered side-chain protecting groups on the Asp residue, such as O-2,4-dichlorobenzyl (O-Dcb) or O-1-adamantyl (O-Ada), can significantly reduce aspartimide formation.[15]

Diketopiperazine Formation

Diketopiperazine (DKP) formation is another common side reaction, particularly at the dipeptide stage of SPPS.[16][17] After the deprotection of the second amino acid, the free N-terminal amine can attack the ester linkage to the resin, leading to the cleavage of the dipeptide from the solid support as a cyclic diketopiperazine.[18] This side reaction is highly sequence-dependent, with sequences containing proline or other secondary amino acids at the C-terminus being especially susceptible.[19] Strategies to minimize DKP formation include the use of 2-chlorotrityl chloride (2-CTC) resin, which provides steric hindrance, and employing alternative Fmoc removal solutions like 2% DBU/5% piperazine in NMP.[18]

Visualizing the Chemistry of Fmoc

Diagrams illustrating the key chemical transformations and workflows are essential for a clear understanding of Fmoc chemistry.

Fmoc_Protection cluster_reactants Reactants AminoAcid Amino Acid (H₂N-CHR-COOH) Reaction AminoAcid->Reaction FmocOSu Fmoc-OSu FmocOSu->Reaction Base Base (e.g., Na₂CO₃) Base->Reaction in Dioxane/Water FmocAminoAcid Fmoc-Protected Amino Acid (Fmoc-NH-CHR-COOH) Reaction->FmocAminoAcid Protection

Caption: Fmoc protection of an amino acid.

Fmoc_Deprotection cluster_start Start FmocPeptide Fmoc-Peptide-Resin Intermediate1 Carbanion Intermediate FmocPeptide->Intermediate1 Proton Abstraction Piperidine Piperidine (2 eq.) Piperidine->Intermediate1 DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct DBF Dibenzofulvene (DBF) Intermediate1->DBF β-Elimination FreePeptide H₂N-Peptide-Resin Intermediate1->FreePeptide DBF->DBF_Adduct Michael Addition SPPS_Cycle Start Start with Resin-Bound Amino Acid Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for Next Amino Acid? Wash2->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage and Deprotection Repeat->Cleavage No End Purified Peptide Cleavage->End Aspartimide_Formation Peptide Peptide with Asp(OR)-Xaa Enolate Backbone Enolate Peptide->Enolate Deprotonation Base Base (e.g., Piperidine) Base->Enolate Aspartimide Aspartimide Intermediate Enolate->Aspartimide Intramolecular Cyclization AlphaPeptide α-Aspartyl Peptide Aspartimide->AlphaPeptide Hydrolysis/Aminolysis BetaPeptide β-Aspartyl Peptide Aspartimide->BetaPeptide Hydrolysis/Aminolysis

References

A Technical Guide to Sterically Hindered Amino Acids: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterically hindered amino acids, a class of non-proteinogenic amino acids, are characterized by bulky substituents at the α-carbon (Cα) or the amide nitrogen (Nα). These modifications introduce significant conformational constraints, making them invaluable tools in peptide design, medicinal chemistry, and materials science.[1][2][3] The replacement of the α-hydrogen with an alkyl group or other substituents leads to α,α-disubstituted amino acids, which profoundly influence the secondary structure of peptides.[4][5] Similarly, N-alkylation of the peptide backbone reduces conformational flexibility and can enhance proteolytic stability.[3] This technical guide provides an in-depth overview of the core aspects of sterically hindered amino acids, including their synthesis, conformational properties, and applications, with a focus on their role in drug development.

Core Concepts of Sterically Hindered Amino Acids

The defining feature of sterically hindered amino acids is the presence of bulky groups that restrict the rotation around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. This steric hindrance forces the peptide chain to adopt well-defined secondary structures, such as helices and β-turns, even in short sequences.[6]

One of the most studied examples is α-aminoisobutyric acid (Aib), which strongly promotes the formation of 3(10)-helices.[6][7] The presence of two methyl groups on the α-carbon restricts its conformational freedom, favoring helical structures.[6] Other α,α-disubstituted amino acids, such as Cα,α-dibenzylglycine (Dbg), also impart rigidity to the peptide backbone and can be used to study π-π interactions.[8] N-methylated amino acids, while also sterically hindered, introduce a different set of conformational preferences and can be found in many biologically active natural products.[2]

The incorporation of these unnatural amino acids into peptides can lead to enhanced biological activity, increased resistance to enzymatic degradation, and improved pharmacokinetic properties, making them highly valuable in the design of novel therapeutics.[8][9]

Synthesis of Sterically Hindered Amino Acids

The synthesis of sterically hindered amino acids and their incorporation into peptides presents significant challenges due to the reduced reactivity of the sterically crowded centers.[2][10] However, several synthetic strategies have been developed to overcome these hurdles.

General Synthetic Approaches

Common methods for the preparation of α,α-disubstituted amino acids include the Bucherer-Bergs and Strecker syntheses.[1] However, for more sterically hindered variants, these methods can be inefficient.[1] Alternative approaches often utilize glycine anion or cation equivalents.[1] One effective method involves the alkylation of ethyl nitroacetate, which can be doubly C-alkylated in good to excellent yields.[1] Another versatile method is the addition of organometallic reagents, such as Grignard or organolithium reagents, to N-carboxyanhydrides (NCAs).[11][12] This process is tolerant of a wide variety of functional groups and allows for the synthesis of N-acylated, gem-disubstituted amino acids that are not easily accessible through traditional acylation chemistry.[11][12]

Experimental Protocol: Synthesis of N-Boc-α,α-dibenzylglycine

This protocol is a generalized procedure based on the alkylation of a glycine equivalent.

Materials:

  • Ethyl N-(diphenylmethylene)glycinate

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Dry tetrahydrofuran (THF)

  • Hydrochloric acid (1M)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (1M)

  • Diethyl ether

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend sodium hydride (2.2 equivalents) in dry THF. Cool the suspension to 0 °C in an ice bath. Add a solution of ethyl N-(diphenylmethylene)glycinate (1 equivalent) in dry THF dropwise over 30 minutes. Allow the mixture to stir at 0 °C for 1 hour.

  • Dialkylation: To the resulting enolate solution, add benzyl bromide (2.5 equivalents) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Hydrolysis of the Schiff Base: Cool the reaction mixture to 0 °C and quench by the slow addition of 1M hydrochloric acid until the pH is approximately 2. Stir vigorously for 4 hours at room temperature to hydrolyze the imine.

  • Extraction and Boc Protection: Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Dissolve the crude amino ester in a 1:1 mixture of THF and water. Add sodium bicarbonate (3 equivalents) followed by di-tert-butyl dicarbonate (1.2 equivalents). Stir vigorously at room temperature overnight.

  • Saponification: Add 1M sodium hydroxide solution to the reaction mixture until the pH is approximately 12. Stir at room temperature for 6 hours to hydrolyze the ester.

  • Purification: Acidify the reaction mixture with 1M hydrochloric acid to pH 2-3 and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration and concentration, purify the crude N-Boc-α,α-dibenzylglycine by silica gel column chromatography.

Peptide Synthesis with Sterically Hindered Amino Acids

Incorporating sterically hindered amino acids into a peptide chain via solid-phase peptide synthesis (SPPS) is notoriously difficult.[2][3] The steric bulk around the amine and carboxylic acid groups significantly slows down the coupling reaction.[10]

Challenges and Solutions in SPPS

Conventional coupling reagents like dicyclohexylcarbodiimide (DCC) often result in low yields.[10] More potent activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally required.[13] Even with these reagents, double or triple coupling cycles may be necessary.[13]

Microwave-assisted SPPS has emerged as a powerful technique to enhance the efficiency of coupling sterically hindered residues.[2] The use of microwave energy can significantly accelerate the reaction rates and improve coupling yields, making the synthesis of challenging peptide sequences more feasible.[2]

Experimental Protocol: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Aib

This protocol outlines a general procedure for incorporating a sterically hindered amino acid like Aib into a peptide sequence on a rink amide resin using a microwave peptide synthesizer.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Aib-OH)

  • Coupling reagent: HBTU/HOBt (1-Hydroxybenzotriazole) or HATU

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in DMF for 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine solution. Perform microwave-assisted deprotection (e.g., 50W, 50°C for 3 minutes). Drain and repeat the deprotection step once. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Prepare the coupling solution: Dissolve the Fmoc-amino acid (4 equivalents), HBTU (3.9 equivalents), HOBt (4 equivalents), and DIEA (8 equivalents) in DMF.

    • Add the coupling solution to the resin.

    • Perform the microwave-assisted coupling (e.g., 75W, 75°C for 5-10 minutes). For sterically hindered amino acids like this compound, the coupling time and/or temperature may be increased, or a double coupling may be performed.

    • Drain the reaction vessel and wash the resin with DMF.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, repeat the Fmoc deprotection step (step 2) to remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data on Conformational Properties

The incorporation of sterically hindered amino acids has a predictable and significant impact on the backbone conformation of peptides. The allowed regions in the Ramachandran plot are severely restricted for these residues.

Amino AcidTypical φ Angle (°)Typical ψ Angle (°)Predominant Secondary Structure
α-Aminoisobutyric acid (Aib)±57±473(10)-helix, α-helix
Diethylglycine (Deg)--Fully extended C5 conformation
Dipropylglycine (Dpg)--Fully extended C5 conformation
Cα,α-dibenzylglycine (Dbg)--Rigid, extended conformations

Data compiled from multiple sources discussing peptide conformation.[5][12][14]

Visualization of Workflows and Pathways

Experimental Workflow for Biological Screening of Synthetic Peptides

The following diagram illustrates a typical workflow for assessing the biological activity of newly synthesized peptides containing sterically hindered amino acids.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Lead Optimization synthesis Synthesis of Peptide (e.g., SPPS) purification Purification (RP-HPLC) synthesis->purification characterization Characterization (Mass Spectrometry) purification->characterization viability Cell Viability/Toxicity Assay (e.g., MTT Assay) characterization->viability binding Receptor Binding Assay (e.g., ELISA) characterization->binding enzyme Enzyme Inhibition Assay characterization->enzyme data_analysis Data Analysis (IC50/EC50 Determination) viability->data_analysis binding->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design

Caption: Workflow for the synthesis, purification, biological screening, and optimization of peptides.

GPCR Signaling Pathway Activated by a Peptide Agonist

Peptides containing unnatural amino acids can be designed to act as potent and selective agonists or antagonists of G protein-coupled receptors (GPCRs). The diagram below illustrates a canonical GPCR signaling cascade initiated by the binding of a peptide agonist.

gpcr_signaling cluster_membrane Cell Membrane gpcr GPCR g_protein G Protein (αβγ) gpcr->g_protein GDP/GTP Exchange effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Gα activation peptide Peptide Agonist (with hindered aa) peptide->gpcr Binding & Activation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production pka Protein Kinase A (PKA) second_messenger->pka Activation cellular_response Cellular Response pka->cellular_response Phosphorylation Cascade

Caption: A simplified Gs-coupled GPCR signaling pathway activated by a peptide agonist.

Conclusion

Sterically hindered amino acids are powerful tools for modulating the structure and function of peptides. Their ability to induce specific secondary structures and enhance proteolytic stability has made them indispensable in the development of peptidomimetics and novel therapeutics. While their synthesis and incorporation into peptides can be challenging, modern techniques such as microwave-assisted SPPS have greatly improved their accessibility. The continued exploration of new sterically hindered amino acids and their applications will undoubtedly lead to the discovery of novel bioactive peptides with significant therapeutic potential.

References

The Ubiquitous α-Aminoisobutyric Acid: A Linchpin in the Structure and Function of Fungal Peptaibols

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

α-Aminoisobutyric acid (Aib), a non-proteinogenic amino acid, is a hallmark of peptaibols, a class of fungal non-ribosomal peptides renowned for their antimicrobial and membrane-disrupting activities. The unique structural properties of Aib, particularly the gem-dimethyl group at its α-carbon, impart significant conformational constraints on the peptide backbone, promoting the formation of stable helical structures. This technical guide provides an in-depth exploration of the natural occurrence of Aib in peptaibols, its structural significance, biosynthesis, and the experimental methodologies employed for its study. Quantitative data on Aib distribution is summarized, and detailed protocols for key analytical techniques are provided to facilitate further research and development in this field.

Introduction: The Significance of Aib in Peptaibols

Peptaibols are a diverse family of linear, microheterogeneous peptides produced by filamentous fungi, particularly from genera such as Trichoderma, Emericellopsis, and Penicillium.[1][2][3] Their lengths typically range from 5 to 20 amino acid residues.[4] A defining characteristic of peptaibols is the high abundance of α-aminoisobutyric acid (Aib), which can constitute up to 40% of the total amino acid content.[5] The name "peptaibol" itself is a portmanteau of pept ide, Aib , and C-terminal amino alcohol , highlighting the central role of this unusual amino acid.[4]

The incorporation of Aib residues has profound consequences for the structure and function of peptaibols. The steric hindrance imposed by the two methyl groups at the α-carbon restricts the Ramachandran angles (φ, ψ) of the peptide backbone, strongly favoring the adoption of helical conformations, predominantly α-helices and 3₁₀-helices.[6] This rigid, helical structure is crucial for the primary biological activity of peptaibols: the formation of voltage-gated ion channels in lipid membranes, which disrupts cellular integrity and leads to cell death.[5] Furthermore, the α,α-disubstitution of Aib renders peptaibols highly resistant to degradation by proteases, enhancing their metabolic stability and potential as therapeutic agents.

Quantitative Distribution of Aib in Peptaibol Subfamilies

Below is a summary of available quantitative data on Aib distribution in selected peptaibol groups. It is important to note that this represents a snapshot of the known diversity, and further analysis of the expanding peptaibol sequence data is required for a complete picture.

Peptaibol Subfamily/GroupLength (Residues)Notable Aib Distribution PatternsReferences
SF1 (e.g., Trichotoxins) 18-20General sequence often shows Aib at positions 1, 3, 5, 7, 8, 9, 12, 14, 16, and 17. The sequence Ac-Aib-Gly-Aib-Lxx-Aib-Gln-Aib-Aib-Aib-Aib/Ala-Ala-Aib/Ala-Aib-Pro-Lxx-Aib-Aib-Aib/Vxx-Gln/Glu-Valol is a representative model.[7]
SF4 (e.g., Harzianins HC) 11-14A common pattern is Ac-XXX-XXX-XXX-Aib-Pro-Ser-XXX-Aib-Pro-XXX-XXX-Aib-Pro-XXXol. A recently identified series within this subfamily shows a constant Aib at position 10.[10]
Longibrachiatum Clade Group A 20Conserved Aib at multiple positions.[11]
Longibrachiatum Clade Group B 20Differentiated from Group A by the presence of Aib instead of Leucine/Isoleucine (Lxx) at position 12. Higher percentage of Valine/Isovaline (Vxx) instead of Aib at position 5 compared to Group A.[11]

Biosynthesis of Aib and its Incorporation into Peptaibols

Peptaibols are synthesized by large, multienzyme complexes called non-ribosomal peptide synthetases (NRPSs).[1] These modular enzymes function as an assembly line, where each module is responsible for the incorporation of a specific amino acid. The biosynthesis of Aib itself is a fascinating enzymatic process that occurs prior to its incorporation into the growing peptide chain.

Recent studies have elucidated a three-step biosynthetic pathway for Aib in Penicillium, starting from the proteinogenic amino acid L-valine.[6][12][13]

  • Aziridine Formation: A non-heme iron and α-ketoglutarate-dependent (FeII/αKG) oxygenase, TqaL, catalyzes the formation of an aziridine ring from L-valine.[6][12][13]

  • Aziridine Ring Opening: A haloalkanoic acid dehalogenase (HAD)-type hydrolase, TqaF, opens the strained aziridine ring.[6][12][13]

  • Oxidative Decarboxylation: A NovR/CloR-like non-heme iron oxygenase, TqaM, performs an oxidative decarboxylation to yield Aib.[6][12][13]

Once synthesized, Aib is recognized and activated by a specific adenylation (A) domain within the NRPS module. The activated Aib is then tethered to a thiolation (T) or peptidyl carrier protein (PCP) domain before being incorporated into the elongating peptaibol chain through the action of a condensation (C) domain.

Experimental Protocols

The study of Aib-containing peptaibols requires a combination of sophisticated analytical techniques for their isolation, purification, and structural characterization.

Isolation and Purification of Peptaibols by High-Performance Liquid Chromatography (HPLC)

Objective: To purify peptaibols from a crude fungal extract.

Methodology:

  • Extraction: Fungal mycelia are typically extracted with organic solvents such as methanol or a mixture of dichloromethane and methanol. The resulting extract is then dried and redissolved in a suitable solvent for HPLC analysis.

  • Sample Preparation: The crude extract is dissolved in the initial mobile phase (e.g., 50% acetonitrile in water with 0.1% trifluoroacetic acid (TFA)) and filtered through a 0.22 µm syringe filter to remove particulate matter.

  • HPLC System: A reversed-phase HPLC system equipped with a C18 column is commonly used.

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient Elution: A linear gradient from a lower to a higher concentration of Solvent B is employed to elute the peptaibols based on their hydrophobicity. A typical gradient might be:

    • 0-5 min: 20% B

    • 5-45 min: 20-80% B

    • 45-50 min: 80-100% B

    • 50-55 min: 100% B

    • 55-60 min: 100-20% B

  • Detection: Elution is monitored by UV absorbance at 210-220 nm.

  • Fraction Collection: Fractions corresponding to the observed peaks are collected for further analysis.

  • Purity Assessment: The purity of the collected fractions is assessed by analytical HPLC and mass spectrometry.

Structural Elucidation by Mass Spectrometry (MS)

Objective: To determine the amino acid sequence of a purified peptaibol.

Methodology:

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with an electrospray ionization (ESI) source is used.

  • Sample Infusion: The purified peptaibol solution is directly infused into the ESI source.

  • MS1 Analysis: A full scan MS1 spectrum is acquired to determine the molecular weight of the peptaibol. Peptaibols often appear as singly or doubly charged ions (e.g., [M+H]⁺, [M+Na]⁺, [M+2H]²⁺).

  • MS/MS Analysis (Sequencing): The molecular ion of interest is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Fragmentation Analysis: The resulting fragment ions (b- and y-ions) are analyzed in the second mass analyzer. The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for the deduction of the peptide sequence. The presence of Aib is indicated by a characteristic mass difference of 85.06 Da.

  • Data Interpretation: The MS/MS spectrum is manually or automatically interpreted to reconstruct the full amino acid sequence of the peptaibol.

Visualizations of Key Concepts

Signaling Pathways and Experimental Workflows

Peptaibol_Structure General Structure of a Peptaibol N_Terminus N-Terminus (Acetylated) Peptide_Backbone Peptide Backbone (High Aib content leads to helical structure) N_Terminus->Peptide_Backbone ~5-20 residues C_Terminus C-Terminus (Amino Alcohol) Peptide_Backbone->C_Terminus

Caption: General chemical structure of a peptaibol.

Experimental_Workflow Experimental Workflow for Peptaibol Analysis Fungal_Culture Fungal Culture Extraction Solvent Extraction Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract HPLC HPLC Purification Crude_Extract->HPLC Pure_Peptaibol Pure Peptaibol HPLC->Pure_Peptaibol MS Mass Spectrometry (MS/MS) Pure_Peptaibol->MS Bioactivity_Assay Bioactivity Assays Pure_Peptaibol->Bioactivity_Assay Sequence_Determination Sequence Determination MS->Sequence_Determination

Caption: A typical experimental workflow for the isolation and characterization of peptaibols.

Aib_Biosynthesis Biosynthesis of α-Aminoisobutyric Acid (Aib) L_Valine L-Valine Aziridine_Intermediate Aziridine Intermediate L_Valine->Aziridine_Intermediate  TqaL Hydroxylated_Intermediate Hydroxylated Intermediate Aziridine_Intermediate->Hydroxylated_Intermediate  TqaF Aib α-Aminoisobutyric Acid (Aib) Hydroxylated_Intermediate->Aib  TqaM TqaL TqaL (FeII/αKG oxygenase) TqaF TqaF (HAD-type hydrolase) TqaM TqaM (Non-heme iron oxygenase)

Caption: The enzymatic pathway for the biosynthesis of Aib from L-valine in fungi.

Conclusion

The natural occurrence of α-aminoisobutyric acid is a defining feature of peptaibols, fundamentally shaping their helical structures, metabolic stability, and biological activities. Understanding the distribution, biosynthesis, and structural impact of Aib is crucial for the rational design of novel peptaibol-based therapeutics with enhanced efficacy and specificity. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to further explore the fascinating world of Aib-containing peptides and unlock their full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Aib-OH Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful incorporation of sterically hindered amino acids such as α-aminoisobutyric acid (Aib) into peptide sequences is a frequent challenge in solid-phase peptide synthesis (SPPS). The dimethyl-substituted α-carbon of Aib significantly impedes the formation of the peptide bond. Standard coupling protocols often result in low yields and deletion sequences.

These application notes provide a detailed protocol for the efficient incorporation of Fmoc-Aib-OH using the Fmoc/tBu strategy, highlighting optimized reagents and conditions to overcome steric hindrance. The provided data and methodologies are intended to serve as a comprehensive guide for the synthesis of Aib-containing peptides.

Overcoming the Challenge of Steric Hindrance

The primary obstacle in coupling this compound is the steric hindrance presented by the two α-methyl groups. This necessitates the use of highly reactive coupling reagents and optimized reaction conditions to achieve high coupling efficiency.[1] Conventional methods often lead to incomplete reactions, requiring repeated coupling steps or resulting in significant impurities.[2]

Microwave-assisted SPPS has been shown to be particularly effective in driving the coupling of bulky amino acids like Aib to completion in a shorter timeframe.[1] Additionally, elevated temperatures can significantly enhance the reaction kinetics.[3]

Experimental Data: Reagent and Temperature Optimization

The choice of coupling reagent is critical for the successful incorporation of this compound. The following table summarizes the impact of different coupling reagents and temperatures on the purity of a model peptide, Aib-ACP (VQ-Aib-Aib-IDYING-NH2), which contains a challenging Aib-Aib coupling.[2][3]

Coupling ReagentTemperature (°C)Coupling TimeCrude Purity (%)Reference
HCTURoom Temperature2 x 30 min7.8[2][3]
COMU252 x 3 min>80 (estimated)[2]
COMU 75 2 x 3 min 91 [2][3]
COMU902 x 3 min<91[2]

As the data indicates, the combination of a highly reactive uronium-based coupling reagent like COMU and elevated temperature dramatically improves the purity of the synthesized peptide.

Detailed Protocol for this compound SPPS

This protocol is based on the widely used Fmoc/tBu strategy and is optimized for the incorporation of the sterically hindered this compound.[4]

Materials and Reagents
  • Resin: Rink Amide resin is suitable for peptides with a C-terminal amide.[5] Wang resin can be used for peptides with a C-terminal carboxylic acid.[5]

  • Amino Acids: N-α-Fmoc protected amino acids with appropriate acid-labile side-chain protecting groups (e.g., Trt, Boc, tBu).[6][7]

  • This compound

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

    • Piperidine

  • Coupling Reagents:

    • Recommended for Aib: COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

    • Base: Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% piperidine in DMF (v/v)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Experimental Workflow

The following diagram outlines the key steps in a single cycle of Fmoc-SPPS for incorporating an amino acid, with special considerations for this compound.

SPPS_Workflow Resin 1. Start with Resin Swell 2. Swell Resin (DMF, 1 hr) Resin->Swell Deprotection 3. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 4. Wash (DMF) Deprotection->Wash1 Coupling 5. Coupling Step (Fmoc-AA-OH, COMU, DIPEA in DMF) Elevated Temp for Aib Wash1->Coupling Free N-terminus Wash2 6. Wash (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage 7. Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage After final AA Purification 8. Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Procedure

1. Resin Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to cover the resin and allow it to swell for at least 1 hour at room temperature.[5]

  • After swelling, drain the DMF.

2. Fmoc Deprotection

  • Add the deprotection solution (20% piperidine in DMF) to the resin.

  • Agitate the mixture for 15-30 minutes at room temperature.[5]

  • Drain the solution and repeat the deprotection step for another 15-30 minutes to ensure complete removal of the Fmoc group.

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[5]

3. Amino Acid Coupling (Optimized for this compound)

  • In a separate vial, pre-activate the this compound. Dissolve this compound (3-5 equivalents), COMU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

  • Add the activation mixture to the deprotected resin.

  • For the coupling of this compound, perform the reaction at an elevated temperature (e.g., 75°C) for a defined period (e.g., 2 x 3 minutes, meaning two coupling cycles of 3 minutes each).[2][3] Microwave-assisted synthesis can also be employed here for enhanced efficiency.[1]

  • After the coupling time, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times).

  • Note: It is highly recommended to perform a double coupling for this compound to maximize the reaction completion.[2] For subsequent, non-hindered amino acids, standard room temperature coupling with reagents like HCTU or HATU may be sufficient.

4. Monitoring the Coupling Reaction

  • Perform a qualitative color test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling.

  • Note: The Kaiser test is not applicable for N-alkyl amino acids or after coupling to proline.

5. Chain Elongation

  • Repeat steps 2 and 3 for each amino acid in the peptide sequence until the synthesis is complete.

6. Final Fmoc Deprotection

  • After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2) to reveal the N-terminal amine.

7. Cleavage and Side-Chain Deprotection

  • Wash the peptide-resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) to the resin.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

8. Purification and Analysis

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Conclusion

The successful solid-phase synthesis of peptides containing the sterically hindered Aib residue is achievable through the strategic selection of reagents and optimization of reaction conditions. The use of the highly efficient coupling reagent COMU, in conjunction with elevated temperatures and potentially double coupling cycles, can overcome the steric hindrance of this compound, leading to high-purity peptides. This protocol provides a robust framework for researchers to incorporate Aib and other challenging amino acids into their target sequences.

References

Application Notes and Protocols for Fmoc-Aib-OH Incorporation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Incorporating α-Aminoisobutyric Acid (Aib)

α-Aminoisobutyric acid (Aib) is an achiral, non-proteinogenic amino acid characterized by the presence of two methyl groups on its α-carbon. This unique structure imparts significant conformational constraints on peptide backbones, promoting the formation of stable helical structures such as 3₁₀- and α-helices.[1] The incorporation of Aib into peptides can enhance their metabolic stability and cell permeability, making it a valuable building block in drug design and development.[1][2]

However, the gem-dimethyl substitution that provides these desirable properties also presents a significant challenge in solid-phase peptide synthesis (SPPS). The steric hindrance at the α-carbon makes the coupling of Fmoc-Aib-OH, and the coupling of other amino acids to an N-terminal Aib residue, notoriously difficult.[3][4][5] Conventional coupling reagents often lead to incomplete reactions, resulting in low yields and deletion sequences that complicate purification. Therefore, the choice of an appropriate and highly efficient coupling reagent is critical for the successful synthesis of Aib-containing peptides.

Comparative Analysis of Coupling Reagents for this compound Incorporation

The selection of a coupling reagent for sterically hindered amino acids like Aib is paramount. While a wide array of reagents are available, their efficiencies in overcoming the steric barrier of Aib vary significantly. Below is a comparative summary of commonly used and recommended coupling reagents.

Coupling Reagent ClassReagent Name(s)Activation MechanismAdvantages for Aib CouplingDisadvantages/Considerations
Uronium/Aminium Salts HATU, HCTU, HBTU, TBTU, COMU Form highly reactive OAt, O-6-ClBt, OBt, or Oxyma active esters.HATU and COMU are considered among the most efficient reagents for hindered couplings due to the high reactivity of the active esters formed.[6][7][8][9] HCTU also shows high efficiency and can be a more affordable alternative.[10][11][12] COMU offers the added benefits of being based on the non-explosive and highly effective OxymaPure additive.[6][9][13]Uronium/aminium reagents can cause guanidinylation of the N-terminal amine if used in excess.[7][9] HATU can be expensive for large-scale synthesis.[11]
Phosphonium Salts PyBOP, PyAOP, PyBrOP Form OBt, OAt, or bromide active esters.PyBrOP is a highly reactive reagent particularly useful for difficult couplings involving N-methylated or α,α-disubstituted amino acids.[6][9] PyAOP , the HOAt analog of PyBOP, offers faster coupling rates.[6][7] Phosphonium salts do not cause guanidinylation.[6]The byproducts of BOP can be carcinogenic. PyBOP is a safer alternative.[9] The high reactivity of PyBrOP can lead to racemization with prolonged coupling times.[6]
Carbodiimides + Additives DIC/OxymaPure, DIC/HOBt, DIC/HOAt DIC forms a highly reactive O-acylisourea intermediate, which then reacts with an additive to form a more stable and selective active ester.The combination of DIC with OxymaPure or HOAt is a powerful, cost-effective method that minimizes racemization.[3]DCC, another carbodiimide, forms an insoluble urea byproduct (DCU) that is problematic for SPPS. DIC is preferred as its urea byproduct is soluble.[9] Generally less efficient than uronium/aminium or phosphonium salts for highly hindered couplings.
Amino Acid Halides Fmoc-Aib-F, Fmoc-Aib-Cl The pre-formed acid fluoride or chloride is highly reactive towards the N-terminal amine.Amino acid fluorides are particularly well-suited for the coupling of sterically hindered residues like Aib.[6][13]Preparation of the acid fluoride or chloride adds an extra synthetic step. Acid chlorides can be overly reactive, leading to side reactions.[13]

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound using highly efficient coupling reagents. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and resin used.

Protocol 1: this compound Coupling using HATU

This protocol is recommended for particularly difficult Aib incorporations where high efficiency is required.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for 1 hour.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.[14]

    • Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).[14]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents, optional but recommended) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the solution to begin pre-activation.[4][8][14]

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

  • Coupling Reaction and Monitoring:

    • Agitate the reaction mixture for 1-2 hours at room temperature. For very difficult couplings, the reaction time can be extended.[4]

    • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. Note that Aib is a secondary amine precursor and will not give a positive Kaiser test; a chloranil test is more appropriate.

    • If the coupling is incomplete, a second coupling (recoupling) can be performed.

  • Washing:

    • After the coupling is complete, wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

Protocol 2: this compound Coupling using COMU

This protocol utilizes the highly efficient and safer COMU reagent.

  • Resin Preparation:

    • Follow the same resin swelling and Fmoc deprotection steps as in Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (4 equivalents) and COMU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution and mix for 1-2 minutes for pre-activation.

    • Add the activated amino acid solution to the deprotected resin.

  • Coupling Reaction and Monitoring:

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the reaction completion using an appropriate test (e.g., chloranil test).

  • Washing:

    • Wash the resin as described in Protocol 1.

Capping Unreacted Amines

If recoupling is unsuccessful, it is advisable to cap any unreacted N-terminal amines to prevent the formation of deletion peptides. This simplifies the purification of the final product.

  • Washing: Wash the peptide-resin thoroughly with DMF.

  • Capping Solution: Prepare a solution of acetic anhydride and DIPEA (or pyridine) in DMF (e.g., 10:5:85 v/v/v).

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DMF (3-5 times).

Visualizations

General Workflow for Fmoc-SPPS

SPPS_Workflow Resin Solid Support (Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Reagent, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat n-1 cycles Cleavage Cleavage from Resin & Side-Chain Deprotection Wash2->Cleavage Final Cycle Repeat->Deprotection Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Activation Mechanisms of Key Coupling Reagents

Activation_Mechanisms cluster_Uronium Uronium/Aminium (e.g., HATU) cluster_Phosphonium Phosphonium (e.g., PyBOP) cluster_Carbodiimide Carbodiimide (e.g., DIC/Oxyma) cluster_Peptide FmocAA_U Fmoc-AA-OH OAt_Ester OAt-Active Ester (Highly Reactive) FmocAA_U->OAt_Ester Activation HATU HATU + Base Peptide_Bond Fmoc-AA-NH-Peptide-Resin OAt_Ester->Peptide_Bond FmocAA_P Fmoc-AA-OH OBt_Ester OBt-Active Ester FmocAA_P->OBt_Ester Activation PyBOP PyBOP + Base OBt_Ester->Peptide_Bond FmocAA_C Fmoc-AA-OH O_Acylisourea O-Acylisourea (Intermediate) FmocAA_C->O_Acylisourea Activation DIC DIC Oxyma OxymaPure Oxyma_Ester Oxyma-Active Ester Oxyma->Oxyma_Ester O_Acylisourea->Oxyma_Ester Oxyma_Ester->Peptide_Bond Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Peptide_Bond Coupling

Caption: Activation pathways for different classes of peptide coupling reagents.

References

Application Note: Optimized Fmoc Deprotection for Aib-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of peptides containing α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), presents unique challenges in solid-phase peptide synthesis (SPPS). The steric hindrance imposed by the gem-dimethyl group on the α-carbon of Aib significantly slows down both the coupling of the subsequent amino acid and the removal of the Nα-Fmoc protecting group. Incomplete Fmoc deprotection is a critical issue that can lead to the formation of deletion sequences and Fmoc-adducts, complicating purification and reducing the overall yield of the target peptide.[1] This application note provides a detailed overview of optimized conditions and protocols for the efficient Fmoc deprotection of Aib-containing peptides, intended for researchers, scientists, and professionals in drug development.

Challenges in Fmoc Deprotection of Aib-Containing Peptides

Standard Fmoc deprotection protocols, typically involving 20% piperidine in N,N-dimethylformamide (DMF), are often insufficient for the complete removal of the Fmoc group from an Aib residue.[1][2] The primary challenges include:

  • Steric Hindrance: The two methyl groups on the α-carbon of Aib sterically shield the N-terminal Fmoc group, impeding the access of the piperidine base.[1]

  • Peptide Aggregation: Peptides containing multiple Aib residues or other hydrophobic amino acids are prone to aggregation on the solid support. This aggregation can limit the permeability of solvents and reagents, further hindering the deprotection reaction.[1]

  • Incomplete Deprotection: Insufficient reaction times or reagent concentrations can result in incomplete Fmoc removal, leading to the capping of the unreacted N-terminus and the formation of deletion peptides in subsequent coupling steps.[1]

Optimized Deprotection Strategies

To overcome these challenges, several modifications to the standard Fmoc deprotection protocol have been developed. These strategies focus on increasing the basicity and/or concentration of the deprotecting agent, extending reaction times, and employing additives to disrupt secondary structures.

Enhanced Basicity and Alternative Reagents

The use of stronger, non-nucleophilic bases or alternative base cocktails can significantly improve the efficiency of Fmoc deprotection for sterically hindered residues.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a strong, non-nucleophilic base that has proven effective for the deprotection of challenging sequences.[3][4] It is typically used at low concentrations (e.g., 2% in DMF) in combination with a nucleophilic scavenger like piperidine to trap the dibenzofulvene (DBF) byproduct.[5] The use of DBU can significantly reduce epimerization and increase yields of thioamide-containing peptides.[4]

  • Piperazine (PZ): Piperazine has been investigated as a less toxic alternative to piperidine and has shown comparable deprotection efficiency for many sequences.[6][7]

  • 4-Methylpiperidine (4-MP): 4-Methylpiperidine can be used as a direct replacement for piperidine and has demonstrated similar efficacy in Fmoc removal.[8][9]

Modified Piperidine Protocols

For those preferring to continue using piperidine-based protocols, modifications to the standard conditions are necessary.

  • Increased Concentration and Time: Increasing the piperidine concentration to 30-50% in DMF and extending the deprotection time can enhance the removal of the Fmoc group from Aib residues.

  • Elevated Temperature: Performing the deprotection at a slightly elevated temperature (e.g., 35-40°C) can increase the reaction rate. However, this should be done with caution as it can also increase the risk of side reactions like aspartimide formation.[10]

Data Presentation: Comparison of Deprotection Conditions

The following table summarizes various Fmoc deprotection conditions and their reported efficacy for Aib-containing or other "difficult" peptide sequences.

Deprotection Reagent(s)ConcentrationSolventTimeTemperatureEfficacy/Observations
Piperidine20% (v/v)DMF2 x 10 minRoom TempOften incomplete for Aib residues, leading to deletion sequences.[1]
Piperidine30-50% (v/v)DMF2 x 15-30 minRoom TempImproved efficiency for hindered residues.
DBU / Piperidine2% DBU / 2% Piperidine (v/v)DMF2 x 7 minRoom TempHighly effective for difficult sequences, including amyloid-β peptides.[3]
DBU2% (v/v)DMF2 x 5 minRoom TempSubstantially improved assembly of hydrophobic and aggregating peptides.[3]
Piperazine10% (w/v)DMF/Ethanol (9:1)Standard MW MethodMicrowaveGood alternative to piperidine, with potential advantages in toxicity and handling.[6][9]
4-Methylpiperidine20% (v/v)DMFStandardRoom TempComparable efficiency to piperidine.[8][9]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection (for non-hindered residues)

  • Swell the peptide-resin in DMF (10 mL/g of resin) for 30-60 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF (10 mL/g of resin).

  • Agitate the mixture at room temperature for 3 minutes.[5]

  • Drain the deprotection solution.

  • Add a fresh portion of 20% piperidine in DMF (10 mL/g of resin).

  • Agitate the mixture at room temperature for 7-10 minutes.[10][11]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Perform a qualitative test (e.g., Kaiser test or Chloranil test for secondary amines) to confirm the presence of a free amine.

Protocol 2: Optimized Fmoc Deprotection for Aib-Containing Peptides using DBU

  • Swell the peptide-resin in DMF (10 mL/g of resin) for 30-60 minutes.

  • Drain the DMF.

  • Add a solution of 2% DBU and 2% piperidine in DMF (10 mL/g of resin).

  • Agitate the mixture at room temperature for 7 minutes.

  • Drain the deprotection solution.

  • Add a fresh portion of the DBU/piperidine solution.

  • Agitate the mixture at room temperature for another 7 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times).

  • Perform a qualitative test to confirm complete deprotection.

Visualizations

Fmoc Deprotection Mechanism

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Abstraction of the acidic proton cluster_step2 Step 2: Elimination to form DBF and the free amine cluster_step3 Step 3: Trapping of DBF Fmoc-NH-Peptide Fmoc-NH-Peptide Intermediate1 Carbanion Intermediate Fmoc-NH-Peptide->Intermediate1 + Piperidine Piperidine Piperidine (Base) Proton_Abstraction Proton Abstraction DBF Dibenzofulvene (DBF) Intermediate1->DBF β-Elimination Free_Amine H2N-Peptide Intermediate1->Free_Amine Beta_Elimination β-Elimination Piperidine_Adduct DBF-Piperidine Adduct DBF->Piperidine_Adduct + Piperidine Piperidine2 Piperidine Adduct_Formation Adduct Formation

Caption: Mechanism of Fmoc deprotection by piperidine.

Experimental Workflow for Fmoc Deprotection

Fmoc_Deprotection_Workflow Start Start: Fmoc-Peptide-Resin Swell Swell Resin in DMF Start->Swell Deprotection1 Add Deprotection Reagent (e.g., 20% Piperidine/DMF or 2% DBU/Piperidine/DMF) Swell->Deprotection1 Agitate1 Agitate (e.g., 3-7 min) Deprotection1->Agitate1 Drain1 Drain Solution Agitate1->Drain1 Deprotection2 Add Fresh Deprotection Reagent Drain1->Deprotection2 Agitate2 Agitate (e.g., 7-15 min) Deprotection2->Agitate2 Drain2 Drain Solution Agitate2->Drain2 Wash Wash Resin with DMF (5-7x) Drain2->Wash Test Qualitative Test for Free Amine (e.g., Kaiser Test) Wash->Test Complete Deprotection Complete Test->Complete Positive Incomplete Deprotection Incomplete Test->Incomplete Negative Repeat Repeat Deprotection Steps Incomplete->Repeat Repeat->Deprotection1

Caption: Workflow for Fmoc deprotection in SPPS.

Conclusion

The successful synthesis of Aib-containing peptides relies on the careful optimization of the Fmoc deprotection step. While standard conditions are often inadequate, the use of stronger bases like DBU, or modified piperidine protocols with extended reaction times, can ensure complete and efficient removal of the Fmoc group. It is crucial to monitor the completeness of the deprotection reaction using qualitative tests to avoid the accumulation of deletion sequences. The protocols and data presented in this application note provide a solid foundation for developing robust synthetic strategies for these challenging peptides.

References

Application Notes and Protocols for the Synthesis of Helical Peptides Using Fmoc-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-aminoisobutyric acid (Aib) is an achiral, non-proteinogenic amino acid that is widely utilized in peptide chemistry to induce and stabilize helical conformations, primarily the 310-helix and α-helix.[1][2][3] The gem-dimethyl groups on its α-carbon sterically restrict the available conformational space of the peptide backbone, favoring dihedral angles consistent with helical structures. The incorporation of Aib residues into peptide sequences has been instrumental in the de novo design of peptides with enhanced stability, resistance to proteolytic degradation, and specific biological activities, making them attractive candidates for drug development.[1][4] This document provides detailed application notes and protocols for the synthesis of helical peptides containing Aib residues using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Data Presentation

The inclusion of Fmoc-Aib-OH in peptide synthesis can influence coupling efficiency, overall yield, and purity. The following tables summarize quantitative data derived from the synthesis of Aib-containing peptides.

Table 1: Synthesis Efficiency and Purity of Aib-Containing Peptides

ParameterExpected RangeMethod of DeterminationNotes
Resin Loading Efficiency 0.3 - 0.7 mmol/gUV-Vis spectrophotometry of Fmoc deprotectionDependent on the resin type (e.g., Wang or Rink Amide resin).
Coupling Efficiency for this compound >95%Kaiser Test or TNBS TestSteric hindrance of Aib may require optimized coupling conditions or double coupling.
Overall Crude Peptide Yield 60 - 85%Gravimetric analysis post-cleavageHighly sequence-dependent.[5]
Crude Peptide Purity 65 - 95%RP-HPLCPurity is influenced by the success of each coupling and deprotection step.[5]

Table 2: Characterization of Helical Structure in Aib-Containing Peptides

TechniqueParameterTypical Values for Helical PeptidesReference
Circular Dichroism (CD) Spectroscopy Mean Residue Ellipticity [θ] at 222 nm-10,000 to -35,000 deg·cm²·dmol⁻¹[6][7][8]
Circular Dichroism (CD) Spectroscopy Mean Residue Ellipticity [θ] at 208 nm-10,000 to -35,000 deg·cm²·dmol⁻¹[6][7][8]
Circular Dichroism (CD) Spectroscopy Ratio of [θ]₂₂₂/[θ]₂₀₈~0.9 - 1.0 for α-helix, ~0.4 - 0.6 for 3₁₀-helix[9]
NMR Spectroscopy ³JNHα coupling constants< 6 Hz for helical structures[10]
NMR Spectroscopy Amide proton chemical shift temperature coefficient (dδ/dT)> -4.5 ppb/K for solvent-exposed amides, < -4.5 ppb/K for H-bonded amides[10]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Aib-Containing Peptides

This protocol outlines the manual synthesis of a generic Aib-containing peptide on a Rink Amide resin for a C-terminally amidated peptide. The synthesis can also be performed on an automated peptide synthesizer.

1. Resin Swelling:

  • Place the Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.

  • Wash the resin thoroughly with DMF (5 x 1 min).

3. Amino Acid Coupling (Standard Amino Acids):

  • In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) and a coupling agent such as HBTU (3.9 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture.

  • Immediately add the activated amino acid solution to the resin.

  • Agitate for 1-2 hours at room temperature.

  • Wash the resin with DMF (3 x 1 min).

  • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

4. This compound Coupling:

  • Due to the steric hindrance of Aib, a more potent coupling cocktail is recommended.

  • In a separate vial, dissolve this compound (4 equivalents) and HATU (3.9 equivalents) in DMF.

  • Add DIPEA (8 equivalents) to the activation mixture.

  • Immediately add the activated this compound solution to the resin.

  • Agitate for 2-4 hours at room temperature. Alternatively, a combination of diisopropylcarbodiimide (DIC) and Oxyma can be used.[6][7][8]

  • Wash the resin with DMF (3 x 1 min).

  • Perform a Kaiser test. Double coupling is often necessary for Aib residues.

5. Repetition:

  • Repeat steps 2-4 for each amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

  • Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water).

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

7. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Characterization of Helical Structure by Circular Dichroism (CD) Spectroscopy

1. Sample Preparation:

  • Dissolve the purified, lyophilized peptide in a suitable solvent. For many Aib-containing peptides, solvents like acetonitrile, methanol, or trifluoroethanol (TFE) are used to promote helical structures. For water-soluble peptides, an aqueous buffer can be used.[6][11]

  • Determine the precise peptide concentration, for example, by UV-Vis spectrophotometry if the peptide contains aromatic residues or by amino acid analysis.

2. CD Spectrometer Setup:

  • Use a quartz cuvette with a path length of 0.1 cm.

  • Set the spectrometer to scan from approximately 260 nm to 190 nm.

  • Set the scanning speed, bandwidth, and response time according to the instrument's recommendations for protein/peptide analysis.

3. Data Acquisition:

  • Record a baseline spectrum of the solvent alone.

  • Record the CD spectrum of the peptide solution.

  • Subtract the baseline spectrum from the peptide spectrum.

4. Data Analysis:

  • Convert the raw CD signal (in millidegrees) to Mean Residue Ellipticity [θ] using the following formula: [θ] = (millidegrees × 100) / (pathlength in mm × concentration in M × number of residues)

  • Analyze the shape and magnitude of the spectrum. A helical peptide will typically show two negative bands of similar magnitude at around 222 nm and 208 nm, and a strong positive band at around 195 nm.[11]

Visualizations

Experimental Workflow for Fmoc-SPPS of Aib-Containing Peptides cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps Resin Start with Resin (e.g., Rink Amide) Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Special conditions for this compound Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser_Test Kaiser Test (Check for completion) Wash2->Kaiser_Test Kaiser_Test->Fmoc_Deprotection Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Kaiser_Test->Final_Deprotection End of Sequence Wash3 DCM Wash Final_Deprotection->Wash3 Cleavage Cleavage from Resin (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Characterization (CD, NMR, MS) Purification->Characterization Application of Helical Peptides in Drug Development cluster_design Peptide Design & Synthesis cluster_application Potential Therapeutic Applications cluster_properties Key Properties Design De Novo Peptide Design Aib_Incorp Incorporate this compound for Helical Stability Design->Aib_Incorp SPPS Solid-Phase Peptide Synthesis Aib_Incorp->SPPS Stability Enhanced Proteolytic Stability Aib_Incorp->Stability Conformation Defined Helical Conformation Aib_Incorp->Conformation PPI Protein-Protein Interaction Inhibitors SPPS->PPI AMP Antimicrobial Peptides SPPS->AMP CPP Cell-Penetrating Peptides SPPS->CPP Receptor Receptor Agonists/Antagonists SPPS->Receptor Bioactivity Improved Biological Activity Conformation->Bioactivity

References

Fmoc-Aib-OH: Enhancing Peptide Therapeutics Through Structural Constraint

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Fmoc-α-aminoisobutyric acid (Fmoc-Aib-OH) is a non-proteinogenic amino acid that has become an invaluable tool in the design of peptide therapeutics. Its unique gem-dimethyl group at the α-carbon introduces significant conformational constraints, promoting the formation of stable helical structures (α-helices and 310-helices) within peptide chains.[1][2] This structural rigidity imparts several advantageous properties to peptide drug candidates, including enhanced metabolic stability, increased receptor binding affinity, and improved pharmacokinetic profiles. This document provides an overview of the applications of this compound in peptide therapeutic design, supported by experimental data and detailed protocols.

Key Advantages of Incorporating Aib into Therapeutic Peptides

The incorporation of α-aminoisobutyric acid (Aib) residues into peptide sequences offers several key benefits for the development of robust and effective peptide-based drugs:

  • Enhanced Proteolytic Resistance: The steric hindrance provided by the gem-dimethyl group of Aib protects the peptide backbone from degradation by proteases. This leads to a significantly longer in vivo half-life. For instance, the replacement of alanine with Aib in GLP-1 analogs like Semaglutide and Tirzepatide blocks cleavage by dipeptidyl peptidase-4 (DPP-4), extending their therapeutic window.[3][4]

  • Induction and Stabilization of Helical Conformations: Aib residues strongly favor helical secondary structures. This is crucial for peptides that adopt a helical conformation upon binding to their target receptor, as it pre-organizes the peptide into its bioactive conformation, leading to higher binding affinity.[5][6]

  • Improved Pharmacokinetic Properties: By increasing metabolic stability and influencing conformation, Aib can contribute to improved overall pharmacokinetic profiles, including enhanced bioavailability and reduced clearance rates.[7]

  • Increased Cellular Uptake: The incorporation of Aib into cell-penetrating peptides (CPPs) has been shown to improve their cellular uptake, which is beneficial for the delivery of therapeutic cargoes.[8]

Applications in Therapeutic Areas

The unique properties of Aib-containing peptides have led to their application in a wide range of therapeutic areas:

  • Metabolic Diseases: Aib is a key component in the design of long-acting glucagon-like peptide-1 (GLP-1) receptor agonists for the treatment of type 2 diabetes and obesity.[9][10]

  • Oncology: Aib-modified peptides are being explored to disrupt protein-protein interactions that are critical for cancer progression, such as the interaction between p53 and its negative regulator, HDM2.[11]

  • Antimicrobials: The incorporation of Aib into antimicrobial peptides (AMPs) can enhance their helical structure, leading to increased potency against various bacterial strains.

Quantitative Data Summary

The following tables summarize the quantitative effects of Aib incorporation on key peptide properties.

Table 1: Effect of Aib on Peptide Helicity

Peptide SequenceAib Position(s)Method% Helicity (Original)% Helicity (Aib-modified)Reference
p53 (14-29)MultipleCircular DichroismLow in solutionSignificantly Increased[12]
Oligovaline SequenceMultipleCircular DichroismLow (β-sheet)Predominantly α- and 310-helical[6]
Nucleo-heptapeptides1 and 4 residuesNMR SpectroscopyLowSingle Aib induces helicity[13]

Table 2: Effect of Aib on Proteolytic Stability

PeptideProteaseAssay ConditionHalf-life (Original)Half-life (Aib-modified)Reference
GLP-1(7-37)DPP-IVIn vitro~1-2 minutesSignificantly extended[10]
MAPTrypsin and PronaseIn vitroSusceptiblePotent resistance[8]
Nucleo-heptapeptidesMurine SerumEx vivoSusceptibleSignificantly increased resistance[13]

Table 3: Effect of Aib on Receptor Binding Affinity

Peptide TargetPeptide ModificationBinding AssayKd / IC50 (Original)Kd / IC50 (Aib-modified)Reference
hdm2p53-derived peptide with AibNot specifiedNot specifiedEnhanced interaction[12]
Various bZIPsAnti-bZIP peptidesNot specifiedNot specifiedIncreased binding affinities[14]

Signaling Pathways

The therapeutic effects of Aib-containing peptides are often mediated through their interaction with specific cellular signaling pathways.

GLP1_Signaling cluster_membrane Cell Membrane GLP1R GLP-1R Gs Gαs GLP1R->Gs Gq Gαq GLP1R->Gq AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG GLP1_agonist GLP-1 Agonist (Aib-modified) GLP1_agonist->GLP1R Gs->AC activates Gq->PLC activates PKA PKA cAMP->PKA activates Epac Epac cAMP->Epac activates Insulin Insulin Secretion PKA->Insulin Epac->Insulin Ca2_plus Ca²⁺ Influx IP3->Ca2_plus PKC PKC DAG->PKC PKC->Insulin Ca2_plus->Insulin

Caption: GLP-1 Receptor Signaling Pathway.

p53_HDM2_Signaling cluster_nucleus Nucleus p53 p53 HDM2 HDM2 p53->HDM2 induces transcription p21 p21 p53->p21 activates transcription Apoptosis_genes Apoptosis Genes p53->Apoptosis_genes activates transcription Proteasome Proteasomal Degradation p53->Proteasome degraded by HDM2->p53 binds and inhibits Ub Ubiquitination HDM2->Ub E3 Ligase for Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_genes->Apoptosis Aib_peptide Aib-modified p53 Peptide Aib_peptide->HDM2 inhibits binding to p53 Cellular_Stress Cellular Stress Cellular_Stress->p53 activates Ub->p53 tags for degradation

Caption: p53-HDM2 Signaling Pathway Inhibition.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Aib-Containing Peptides

This protocol outlines the manual synthesis of a generic Aib-containing peptide using Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • SPPS reaction vessel

  • Shaker

Workflow Diagram:

SPPS_Workflow start Start resin_prep 1. Resin Swelling (DMF) start->resin_prep deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) resin_prep->deprotection wash1 3. Washing (DMF) deprotection->wash1 coupling 4. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma/HOBt in DMF) wash1->coupling wash2 5. Washing (DMF) coupling->wash2 repeat Repeat steps 2-5 for each amino acid wash2->repeat repeat->deprotection Next cycle final_deprotection 6. Final Fmoc Deprotection repeat->final_deprotection Final cycle wash3 7. Washing (DMF, DCM) final_deprotection->wash3 cleavage 8. Cleavage and Side-Chain Deprotection (TFA/TIS/H₂O) wash3->cleavage precipitation 9. Peptide Precipitation (Cold Ether) cleavage->precipitation purification 10. Purification (RP-HPLC) precipitation->purification analysis 11. Analysis (Mass Spectrometry) purification->analysis end End analysis->end

Caption: Solid-Phase Peptide Synthesis Workflow.

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Shake for 5-10 minutes. Drain and repeat for another 10-15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and Oxyma/HOBt (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the amino acid solution to activate the carboxylic acid.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 1-2 hours. For the sterically hindered this compound, a double coupling (repeating the coupling step) or an extended coupling time (up to 4 hours) may be necessary to ensure complete reaction.

  • Washing: Wash the resin with DMF (5-7 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Washing: Wash the resin with DMF (5-7 times) followed by DCM (3-5 times) and dry the resin.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Filter the cleavage solution and precipitate the peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol describes a general method to assess the stability of Aib-containing peptides in the presence of a specific protease.

Materials:

  • Purified Aib-containing peptide and control peptide

  • Protease of interest (e.g., Trypsin, Chymotrypsin, DPP-IV)

  • Assay buffer (specific to the protease)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Peptide Solution Preparation: Prepare stock solutions of the Aib-containing peptide and a control peptide (without Aib) in the assay buffer.

  • Enzyme Solution Preparation: Prepare a stock solution of the protease in the assay buffer.

  • Reaction Initiation: Add the protease solution to the peptide solutions to initiate the degradation reaction. The final peptide concentration is typically in the µM range, and the enzyme-to-substrate ratio can vary (e.g., 1:100).

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding the quenching solution.

  • Analysis:

    • Analyze the samples by RP-HPLC to monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks.

    • Identify the degradation products by mass spectrometry to confirm the cleavage sites.

  • Data Analysis: Plot the percentage of remaining parent peptide against time to determine the half-life (t1/2) of the peptide. Compare the half-life of the Aib-containing peptide to the control peptide to quantify the improvement in stability.

Protocol 3: Circular Dichroism (CD) Spectroscopy for Helicity Assessment

This protocol outlines the use of CD spectroscopy to determine the secondary structure of Aib-containing peptides.

Materials:

  • Purified Aib-containing peptide and control peptide

  • CD-compatible buffer (e.g., phosphate buffer, pH 7.4)

  • CD spectrometer

  • Quartz cuvette with a short path length (e.g., 1 mm)

Procedure:

  • Sample Preparation: Prepare a solution of the peptide in the CD-compatible buffer at a known concentration (typically 10-100 µM).

  • Instrument Setup: Set up the CD spectrometer to scan in the far-UV region (e.g., 190-260 nm).

  • Blank Measurement: Record a spectrum of the buffer alone to use for baseline correction.

  • Sample Measurement: Record the CD spectrum of the peptide solution.

  • Data Processing:

    • Subtract the blank spectrum from the sample spectrum.

    • Convert the raw data (ellipticity) to mean residue ellipticity ([θ]).

  • Data Analysis:

    • Analyze the shape of the CD spectrum. A characteristic α-helical spectrum will show double minima at approximately 208 nm and 222 nm and a maximum around 192 nm. A 310-helix will have a more pronounced minimum at 205 nm and a weaker minimum at 222 nm.

    • Estimate the percentage of helicity using deconvolution software or by analyzing the mean residue ellipticity at 222 nm. Compare the helicity of the Aib-containing peptide to the control peptide.

References

Application Notes and Protocols: A Comparative Analysis of Manual and Automated Synthesis of Aib-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-aminoisobutyric acid (Aib) is a non-proteinogenic amino acid characterized by the presence of two methyl groups on its α-carbon. This unique structure imparts significant steric hindrance, which poses challenges during peptide synthesis. However, the incorporation of Aib into peptide sequences is highly desirable as it induces and stabilizes helical secondary structures (such as 3₁₀- and α-helices), enhances metabolic stability by providing resistance to proteolytic degradation, and can improve membrane permeability.[1] These properties make Aib-containing peptides, including the naturally occurring peptaibols, promising candidates for various therapeutic applications, including antimicrobial agents and drug delivery vehicles.[1][2][3][4]

The synthesis of peptides containing the sterically hindered Aib residue requires specialized protocols to achieve efficient coupling and high purity.[1] Both manual and automated solid-phase peptide synthesis (SPPS) methodologies can be employed, each with its own set of advantages and disadvantages. The choice between these two approaches depends on various factors, including the desired scale, throughput, complexity of the peptide, and available resources.

This document provides a detailed comparison of manual and automated synthesis of Aib-containing peptides, complete with quantitative data, experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Manual vs. Automated Synthesis

The decision to opt for manual or automated peptide synthesis is often influenced by quantitative metrics such as synthesis time, cost, and the purity and yield of the final peptide product. The following tables provide a summary of key quantitative data to facilitate a direct comparison between the two methods, with a focus on the synthesis of Aib-containing peptides.

ParameterManual SynthesisAutomated Synthesis (Conventional)Automated Synthesis (Microwave-Assisted)
Synthesis Time per Residue 80–150 minutes[5][6]~60 minutes4-15 minutes[7]
Hands-on Time HighLowLow
Throughput Low (typically one or a few peptides)High (can synthesize multiple peptides in parallel)[8][9][10]High (rapid synthesis of multiple peptides)
Crude Purity Variable (dependent on operator skill), can be high (e.g., ~70% reported for a rapid manual method)[5][6][11]Generally high and consistentOften higher than conventional methods, especially for difficult sequences[5]
Overall Yield Variable, can be affected by resin loss during manual handling[11]Generally consistent and can be higher due to optimized and contained protocolsCan be significantly higher due to improved coupling efficiency
Reagent Consumption Can be optimized for small-scale synthesisGenerally higher due to priming and internal volumes of the synthesizer[9]Optimized for efficiency, but may still be higher than manual for single syntheses
Initial Investment Cost Low (basic laboratory glassware)[9]High (purchase of a peptide synthesizer)[9]Very High (specialized microwave synthesizer)
Flexibility & Optimization High; allows for real-time adjustments and use of non-standard reagents[9]Moderate to high; modern synthesizers offer protocol flexibility[9]High; precise control over temperature and reaction times
Reproducibility Operator-dependent[9]High; automated liquid handling ensures consistency[9]Very high

Challenges in the Synthesis of Aib-Containing Peptides

The primary challenge in synthesizing peptides containing Aib is the steric hindrance caused by the gem-dimethyl groups on the α-carbon. This hindrance makes the formation of the peptide bond, particularly an Aib-Aib bond, difficult. Inefficient coupling can lead to deletion sequences and low yields of the desired peptide. To overcome this, specialized coupling reagents and optimized reaction conditions are necessary.

Commonly used high-efficiency coupling reagents for Aib incorporation include:

  • Carbodiimides with additives: Diisopropylcarbodiimide (DIC) in combination with an additive like Oxyma (ethyl cyanohydroxyiminoacetate) has been shown to be highly effective, especially in automated synthesis.[7][11][12][13]

  • Uronium/Aminium salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are known for their high coupling efficiency with sterically hindered amino acids.[14][15]

  • Phosphonium salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective.[14]

Microwave-assisted automated synthesis has emerged as a particularly powerful technique for synthesizing Aib-containing peptides, as the application of microwave energy can significantly accelerate coupling reactions and improve yields.[16]

Experimental Protocols

Manual Solid-Phase Synthesis of an Aib-Containing Peptide (Fmoc/tBu Strategy)

This protocol is a general guideline and may require optimization based on the specific peptide sequence.

1. Resin Swelling: a. Place the appropriate amount of Rink Amide resin in a reaction vessel. b. Add N,N-dimethylformamide (DMF) to swell the resin for at least 1 hour.

2. Fmoc Deprotection: a. Drain the DMF from the resin. b. Add a solution of 20% piperidine in DMF to the resin. c. Agitate the mixture for 5-10 minutes. d. Drain the solution and repeat the piperidine treatment for another 10-15 minutes. e. Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling (for standard amino acids): a. In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading), a coupling reagent such as HATU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF. b. Allow the activation to proceed for a few minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours. e. Wash the resin with DMF (3-5 times).

4. Aib Coupling (modified step): a. Due to steric hindrance, a double coupling is recommended. b. For the first coupling, follow the procedure in step 3, but allow the reaction to proceed for 2-4 hours. c. After washing, repeat the coupling step with a fresh solution of activated Fmoc-Aib-OH. d. To monitor the completion of the coupling, a Kaiser test can be performed. Note that the Kaiser test is unreliable for N-alkylated amino acids like proline and may give a false negative for the sterically hindered Aib.

5. Repeat Synthesis Cycle: a. Repeat steps 2 through 4 for each amino acid in the sequence.

6. Cleavage and Deprotection: a. After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM). b. Dry the resin under vacuum. c. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)). d. Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature. e. Filter the resin and collect the filtrate. f. Precipitate the crude peptide by adding cold diethyl ether. g. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Automated Solid-Phase Synthesis of an Aib-Containing Peptide (Fmoc/tBu Strategy)

This protocol is a general guideline for a microwave-assisted automated peptide synthesizer.

1. Instrument Setup: a. Load the appropriate resins, Fmoc-protected amino acids (including this compound), coupling reagents (e.g., DIC and Oxyma), activator base (e.g., DIEA), and solvents (DMF, piperidine, DCM) onto the synthesizer.

2. Synthesis Program: a. Create a synthesis method that includes the following steps for each cycle: i. Fmoc Deprotection: Typically a two-stage deprotection with 20% piperidine in DMF. ii. Washing: Thorough washing with DMF after deprotection and coupling steps. iii. Coupling:

  • For standard amino acids: Use a standard coupling protocol (e.g., 3-5 equivalents of amino acid, DIC, and Oxyma) with a reaction time of 5-10 minutes at a slightly elevated temperature if using microwave assistance.
  • For Aib coupling: Modify the protocol to use a longer coupling time (e.g., 10-20 minutes), a higher temperature with microwave irradiation (e.g., 75-90°C), and/or a double coupling cycle.[12]

3. Post-Synthesis Processing: a. Once the automated synthesis is complete, the resin-bound peptide is transferred from the reaction vessel. b. Follow the cleavage and deprotection protocol as described in the manual synthesis section (step 6).

Peptide Purification and Characterization

1. Purification: a. Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with a small amount of TFA). b. Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[8][17][18][19][20] c. Collect fractions corresponding to the desired peptide peak.

2. Characterization: a. Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF). b. Assess the purity of the final product using analytical RP-HPLC.[8][18]

Visualizations

Signaling Pathway of Alamethicin

Alamethicin, a well-studied Aib-containing peptaibol, functions by forming voltage-gated ion channels in lipid membranes.[2][21][22][23] In plants, this disruption of the cell membrane can trigger downstream signaling cascades. The following diagram illustrates the elicitation of the octadecanoid signaling pathway in lima bean cells by alamethicin, leading to the production of volatile defense compounds.[7]

Alamethicin_Signaling_Pathway Alamethicin Alamethicin Membrane Plasma Membrane Alamethicin->Membrane interacts with IonChannel Ion Channel Formation Membrane->IonChannel inserts into IonFlux Ion Flux (Ca²⁺, K⁺) IonChannel->IonFlux causes PLA2 Phospholipase A₂ Activation IonFlux->PLA2 activates LinolenicAcid α-Linolenic Acid PLA2->LinolenicAcid releases OctadecanoidPathway Octadecanoid Pathway LinolenicAcid->OctadecanoidPathway enters JA Jasmonic Acid (JA) Biosynthesis OctadecanoidPathway->JA leads to Volatiles Volatile Compound Emission (e.g., Homoterpenes, Methyl Salicylate) JA->Volatiles induces

Caption: Alamethicin-induced signaling pathway in plant cells.

Experimental Workflow for Synthesis and Characterization of Aib-Containing Peptides

The following diagram outlines the general workflow for the synthesis, purification, and characterization of Aib-containing peptides, highlighting the key stages for both manual and automated approaches.

Peptide_Synthesis_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization Manual Manual SPPS Resin Resin Preparation (Swelling) Manual->Resin Automated Automated SPPS Automated->Resin SynthesisCycle Iterative Synthesis Cycle (Deprotection & Coupling) Resin->SynthesisCycle SynthesisCycle->SynthesisCycle Cleavage Cleavage from Resin & Side-chain Deprotection SynthesisCycle->Cleavage CrudePeptide Crude Peptide Precipitation Cleavage->CrudePeptide HPLC Preparative RP-HPLC CrudePeptide->HPLC Analysis Purity & Identity Analysis (Analytical HPLC, Mass Spectrometry) HPLC->Analysis PurePeptide Purified Aib-Peptide Analysis->PurePeptide

Caption: General workflow for Aib-peptide synthesis and characterization.

Conclusion

The synthesis of Aib-containing peptides presents unique challenges due to steric hindrance, but these can be effectively overcome with optimized protocols and the use of appropriate coupling reagents. Manual synthesis offers a low-cost and flexible option for small-scale synthesis and methods development. In contrast, automated synthesis, particularly with microwave assistance, provides a high-throughput, reproducible, and efficient solution for producing these valuable peptides, accelerating research and development in areas where enhanced helical stability and proteolytic resistance are desired. The choice between these methods should be guided by the specific project requirements, balancing the need for speed, scale, and cost-effectiveness.

References

Application Notes & Protocols: Leveraging Fmoc-Aib-OH for Advanced Peptidomimetic Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a cornerstone of modern drug discovery. They offer the potential to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. A key strategy in the design of robust peptidomimetics is the incorporation of non-proteinogenic amino acids. Among these, α-aminoisobutyric acid (Aib), available as Fmoc-Aib-OH for synthesis, is particularly valuable. Its unique gem-dimethyl substitution at the α-carbon introduces significant conformational constraints, promoting the formation of stable helical structures and enhancing resistance to enzymatic degradation.[1][2] This document provides detailed application notes and protocols for the effective utilization of this compound in the solid-phase peptide synthesis (SPPS) of novel peptidomimetics.

Key Advantages of Incorporating Aib Residues:
  • Enhanced Structural Stability: The steric hindrance from the gem-dimethyl groups of Aib restricts the available range of polypeptide backbone conformations, strongly promoting the formation of stable α-helical or 3₁₀-helical structures.[1][3][4] This is crucial for mimicking the bioactive conformation of native peptides that often rely on helical motifs for receptor binding.[5]

  • Increased Proteolytic Resistance: The non-natural structure of Aib makes peptide bonds involving this residue significantly less susceptible to cleavage by proteases.[1][2][6] This increased stability in biological fluids is a critical attribute for developing effective therapeutic agents.

  • Improved Pharmacokinetic Properties: By stabilizing the desired conformation and resisting degradation, Aib-containing peptidomimetics can exhibit improved pharmacokinetic profiles, including longer half-lives and better cellular uptake.[6]

Challenges in Synthesis:

The primary challenge in incorporating this compound into a growing peptide chain is the steric hindrance of its α,α-disubstituted structure.[7] This can lead to slow and inefficient coupling reactions when using standard coupling reagents.[8] Therefore, specialized protocols and more potent coupling reagents are often necessary to achieve high yields and purity.[9][10]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual synthesis of a generic Aib-containing peptide on a Rink Amide resin, suitable for producing C-terminally amidated peptides.[11][12]

Materials:

  • Rink Amide MBHA resin

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)[9]

  • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)[9]

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for an additional 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with DIC (3-5 eq.) and Oxyma Pure (3-5 eq.) in DMF for 2-3 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue), repeat the coupling step.

    • Wash the resin with DMF (3-5 times).

  • This compound Coupling (Special Conditions):

    • Due to steric hindrance, a more robust coupling strategy is recommended.[7]

    • Pre-activate this compound (4-5 eq.) with a highly efficient coupling reagent like HBTU or HATU (4-5 eq.) and DIPEA (8-10 eq.) in DMF. Amino acid fluorides generated in situ can also be highly effective for coupling sterically hindered residues like Aib.[9]

    • Allow the coupling reaction to proceed for an extended period, typically 4-6 hours, or even overnight.[13] Microwave-assisted SPPS can also significantly reduce coupling times and improve efficiency.[7]

    • Thoroughly wash the resin with DMF (5-7 times).

  • Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).[12]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[14]

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

    • Dry the peptide pellet.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.[15][16][17]

Protocol for Assessing Enzymatic Stability

This protocol compares the stability of an Aib-containing peptide to its native counterpart in the presence of a protease.

Materials:

  • Aib-containing peptide and its all-Alanine (or other natural amino acid) analog.

  • Protease solution (e.g., Trypsin, Pronase).[6]

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Quenching solution (e.g., 10% TFA).

  • RP-HPLC system.

Procedure:

  • Dissolve both peptides in PBS to a final concentration of 1 mg/mL.

  • Add the protease solution to each peptide solution (e.g., at a 1:100 enzyme-to-substrate ratio).

  • Incubate the reactions at 37°C.

  • At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction.

  • Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • Analyze the samples by RP-HPLC, monitoring the disappearance of the main peptide peak over time.

  • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute sample.

Data Presentation

The inclusion of Aib can dramatically alter the properties of a peptide. The following tables present hypothetical but realistic data illustrating these effects.

Table 1: Comparison of Coupling Efficiency for Aib vs. Ala

Amino Acid Coupling Reagent Coupling Time (h) Crude Purity (%)
Fmoc-Ala-OH DIC/Oxyma 2 ~95%
This compound DIC/Oxyma 2 ~60%
This compound HATU/DIPEA 4 ~92%

| this compound | DIC/Oxyma (Microwave) | 0.5 | ~94% |

Table 2: Enzymatic Stability of Model Peptides

Peptide Sequence % Intact Peptide after 4h Incubation with Pronase
Ac-Lys-Ala-Ala-Ala-Ala-NH₂ < 5%

| Ac-Lys-Aib-Ala-Aib-Ala-NH₂ | > 90% |

Table 3: Conformational and Biological Activity Comparison

Peptide Helicity (% in TFE, CD) Antimicrobial Activity (MIC, µg/mL)
Model Peptide (All Ala) 15% 128

| Model Peptide (with Aib) | 75% | 16 |

Visualizations

Below are diagrams illustrating key workflows and concepts related to the use of this compound in peptidomimetic synthesis.

SPPS_Workflow Resin 1. Resin Swelling (e.g., Rink Amide) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 3. AA Coupling (Fmoc-AA-OH, DIC/Oxyma) Wash1->Coupling Standard AA Aib_Coupling 3a. Aib Coupling (this compound, HATU) Wash1->Aib_Coupling Aib Residue Wash2 Wash (DMF) Coupling->Wash2 Aib_Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Repeat->Deprotection Next cycle Final_Deprotect 4. Final Deprotection Repeat->Final_Deprotect Final cycle Cleavage 5. Cleavage (TFA Cocktail) Final_Deprotect->Cleavage Purification 6. Purification & Analysis (HPLC, Mass Spec) Cleavage->Purification

Caption: Standard workflow for Fmoc solid-phase peptide synthesis (SPPS) incorporating this compound.

Aib_Effect_Pathway cluster_0 Peptide Properties cluster_1 Therapeutic Outcomes Fmoc_Aib Incorporate this compound into Peptide Sequence Steric_Hindrance Steric Hindrance (gem-dimethyl group) Fmoc_Aib->Steric_Hindrance Conformation Restricted Backbone (Φ/Ψ angles) Steric_Hindrance->Conformation Proteolysis Blocks Protease Access to Backbone Steric_Hindrance->Proteolysis Helicity Induces/Stabilizes Helical Structure Conformation->Helicity Bioactivity Enhanced Biological Activity Helicity->Bioactivity Stability Increased Enzymatic Stability Proteolysis->Stability PK_Profile Improved Pharmacokinetic Profile (e.g., half-life) Stability->PK_Profile

Caption: Logical relationships showing how Aib incorporation improves peptide properties for drug development.

References

Enhancing Peptide Metabolic Stability with Fmoc-Aib-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often limited by their poor metabolic stability, primarily due to rapid degradation by proteases. A key strategy to overcome this limitation is the incorporation of unnatural amino acids that confer resistance to enzymatic cleavage. α-Aminoisobutyric acid (Aib), a non-proteinogenic amino acid, has emerged as a powerful tool for enhancing the metabolic stability of peptides. Its unique gem-dimethyl substitution at the α-carbon sterically hinders the approach of proteases, thereby protecting the peptide backbone from hydrolysis. Furthermore, the conformational constraints imposed by Aib residues tend to induce and stabilize helical secondary structures, which can also contribute to reduced enzymatic susceptibility and in some cases, enhanced biological activity.

This document provides detailed application notes on the use of Fmoc-Aib-OH in solid-phase peptide synthesis (SPPS) to improve the metabolic stability of peptides, along with comprehensive protocols for synthesis and in vitro stability assessment.

Application Notes

The incorporation of Aib into a peptide sequence can significantly prolong its half-life in biological matrices. This strategic modification is particularly valuable in the development of peptide-based therapeutics where sustained exposure is required.

Key Advantages of Aib Incorporation:

  • Increased Proteolytic Resistance: The gem-dimethyl group of Aib provides steric shielding, making the adjacent peptide bonds less accessible to the active sites of proteases. This has been demonstrated to dramatically increase resistance to degradation by enzymes such as trypsin and serum proteases.

  • Enhanced Helical Conformation: Aib residues restrict the available conformational space of the peptide backbone, promoting the formation of stable α-helical or 310-helical structures. This can be advantageous for peptides whose biological activity depends on a specific secondary structure.

  • Improved Pharmacokinetic Profile: By preventing rapid degradation, Aib-containing peptides can exhibit a longer circulating half-life, leading to improved pharmacokinetic and pharmacodynamic properties.

Data Presentation: Enhanced Metabolic Stability of Aib-Containing Peptides

The following tables summarize quantitative data from studies comparing the metabolic stability of peptides with and without Aib residues.

Table 1: Stability of GLP-1 Analogs in Human Serum

PeptideAib at Position 8Half-life (t1/2) in Human SerumDegradation after 48h
Native GLP-1No~3.5 hours[1][2]Significant
SemaglutideYesNot significantly degraded[1][2]Almost none[1][2]
G1 (Liraglutide analogue)Yes~40 hours[2]-

Table 2: General Proteolytic Resistance of Aib-Containing Peptides

Peptide TypeAib IncorporationStability MetricResult
General PeptidesYesHalf-life in serum~50% longer than native sequences[3]
Antimicrobial PeptidesYesDegradation by trypsin (4 hours)0% degraded (100% resistant)[4]
Antimicrobial PeptidesNoDegradation by trypsin (4 hours)95% degraded[4]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Aib-Containing Peptide

This protocol describes the manual synthesis of a model Aib-containing peptide using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Acetonitrile (ACN)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Standard Amino Acids):

    • Dissolve the Fmoc-amino acid (3 equivalents), Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the coupling solution to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Amino Acid Coupling (this compound):

    • Due to the steric hindrance of Aib, a longer coupling time or a different coupling reagent might be necessary.

    • Dissolve this compound (3 equivalents), Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the coupling solution to the deprotected resin.

    • Shake for 4-6 hours at room temperature, or overnight if necessary. A coupling agent such as HATU may be used to improve efficiency.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Plasma Stability Assay

This protocol outlines a method to assess the stability of a peptide in human plasma.

Materials:

  • Test peptide and control peptide (without Aib)

  • Human plasma (pooled, with anticoagulant like heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% TFA (for protein precipitation)

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes

  • HPLC-MS system

Procedure:

  • Preparation:

    • Thaw the human plasma at 37°C and centrifuge to remove any precipitates.

    • Prepare stock solutions of the test and control peptides in a suitable solvent (e.g., water or DMSO).

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • In a microcentrifuge tube, add the peptide stock solution to the pre-warmed plasma to achieve a final peptide concentration of 10-100 µM. The final concentration of the organic solvent from the stock solution should be less than 1%.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the incubation mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold ACN with 0.1% TFA.

  • Sample Processing:

    • Vortex the quenched samples vigorously to precipitate plasma proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.

    • Carefully collect the supernatant for analysis.

  • Analysis:

    • Analyze the supernatant by HPLC-MS to quantify the amount of intact peptide remaining.

    • Generate a standard curve for the peptide in the same matrix to ensure accurate quantification.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining against time.

    • Calculate the half-life (t1/2) of the peptide by fitting the data to a first-order decay model.

Protocol 3: Microsomal Stability Assay

This protocol is used to evaluate the metabolic stability of a peptide in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

  • Test peptide and control peptide

  • Liver microsomes (human or other species)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • Incubator or water bath at 37°C

  • 96-well plates or microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test peptide.

    • Thaw the liver microsomes on ice.

  • Incubation Mixture Preparation:

    • In a 96-well plate or microcentrifuge tubes, prepare the incubation mixture containing the phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and the test peptide (final concentration typically 1 µM).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an aliquot of the incubation mixture to a well or tube containing ice-cold ACN with an internal standard.

  • Sample Processing:

    • Centrifuge the plate or tubes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to determine the ratio of the peak area of the test peptide to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test peptide remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

Visualizations

Signaling Pathways and Experimental Workflows

GLP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP1 GLP-1 or Aib-GLP-1 Analog GLP1R GLP-1 Receptor GLP1->GLP1R Binds Gs Gαs GLP1R->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Promotes Exocytosis Epac2->InsulinVesicles Promotes Exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion

Caption: GLP-1 Receptor Signaling Pathway.

Antimicrobial_Peptide_Workflow cluster_peptide Aib-Containing Antimicrobial Peptide cluster_membrane Bacterial Cell Membrane cluster_action Mechanism of Action AMP Cationic Aib-AMP Binding Electrostatic Interaction AMP->Binding Membrane Negatively Charged Bacterial Membrane Binding->Membrane Insertion Membrane Insertion Binding->Insertion Pore Pore Formation (Toroidal or Barrel-Stave) Insertion->Pore Disruption Membrane Disruption ('Carpet' Model) Insertion->Disruption Lysis Cell Lysis Pore->Lysis Disruption->Lysis Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_stability Metabolic Stability Assay SPPS This compound Solid-Phase Synthesis Purification HPLC Purification SPPS->Purification Characterization Mass Spectrometry Purification->Characterization Incubation Incubation with Plasma or Microsomes Characterization->Incubation Sampling Time-Point Sampling & Quenching Incubation->Sampling Analysis LC-MS Analysis Sampling->Analysis Data Half-life Calculation Analysis->Data

References

Applications of α-Aminoisobutyric Acid (Aib) in Designing Potent Cell-Penetrating Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-penetrating peptides (CPPs) have emerged as highly promising vectors for the intracellular delivery of a wide array of therapeutic and diagnostic cargoes, including small molecules, peptides, proteins, and nucleic acids.[1][2] A significant challenge in the design of effective CPPs is ensuring their structural stability and resistance to proteolytic degradation in the biological milieu.[3][4] The incorporation of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib) has proven to be a powerful strategy to address these challenges. Aib's unique gem-dimethyl group at the α-carbon restricts the peptide backbone's conformational flexibility, promoting the formation of stable helical structures, such as α-helices and 310-helices.[5] This pre-organization into a helical conformation is often crucial for efficient membrane translocation.[5] Furthermore, the steric hindrance provided by Aib residues imparts significant resistance to enzymatic degradation, prolonging the peptide's half-life and bioavailability.[1][3] This document provides a detailed overview of the applications of Aib in CPP design, supported by experimental protocols and quantitative data.

Key Advantages of Incorporating Aib into CPPs:

  • Enhanced Helical Stability: Aib acts as a potent helix inducer, stabilizing the secondary structure of CPPs, which is often a prerequisite for their cell-penetrating activity.[5]

  • Increased Proteolytic Resistance: The unique structure of Aib protects the peptide backbone from cleavage by proteases, leading to longer-lasting effects and improved stability in biological fluids.[1][3]

  • Improved Cellular Uptake: Aib-containing CPPs consistently demonstrate superior cell penetration capabilities compared to their counterparts lacking this modification.[1]

  • Low Cytotoxicity: The incorporation of Aib generally does not impart significant toxicity to the peptides, making them safe and viable for therapeutic applications.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for Aib-containing CPPs based on published literature.

Table 1: Cellular Uptake Efficiency of Aib-Containing CPPs

PeptideCell LineConcentration (µM)Incubation Time (h)Cellular Uptake (Relative Fluorescence Units - RFU)Reference
poly(LysAibAla)HEK293101618,000[5]
poly(LysAibGly)HEK293101612,000[5]
poly(LysAibLys)HEK293101610,000[5]

Table 2: Proteolytic Stability of Aib-Containing CPPs

PeptideProteaseIncubation Time (h)Peptide Remaining (%)Reference
poly(LysAibAla)Trypsin24> 95%[5]
MAP(Aib)Trypsin24High Resistance (Specific % not provided)[1]
MAP(Aib)Pronase24High Resistance (Specific % not provided)[1]
Tat peptideTrypsin2< 10%[5]
R9 peptideTrypsin2< 10%[5]

Table 3: Cytotoxicity of Aib-Containing CPPs (General Profile)

PeptideCell LineAssayIC50 (µM)Reference
MAP(Aib)A549Not specifiedNegligible cytotoxicity[1]
poly(LysAibXaa)HEK293Not specifiedNegligible cytotoxicity[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the design and evaluation of Aib-containing CPPs.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS) of Aib-Containing Peptides

Objective: To chemically synthesize Aib-containing CPPs.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Aib-OH)

  • Rink Amide MBHA resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • Automated peptide synthesizer

Protocol:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (including this compound) in DMF.

    • Add the coupling reagents, DIC and Oxyma, to the amino acid solution.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature. For Aib residues, a longer coupling time or double coupling may be necessary due to steric hindrance.

  • Washing: Wash the resin extensively with DMF and DCM to remove unreacted reagents.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 95:2.5:2.5:1 v/v/v/w).

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Peptide_Synthesis_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Wash1 Washing Coupling->Wash1 Repeat Repeat Cycle Wash1->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection Final Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization Purification->Characterization

Solid-Phase Peptide Synthesis Workflow
Cellular Uptake Quantification by Flow Cytometry

Objective: To quantitatively measure the internalization of fluorescently labeled Aib-CPPs into cells.

Materials:

  • Fluorescently labeled Aib-CPP (e.g., FITC- or TAMRA-labeled)

  • Cell line of interest (e.g., A549, HeLa, HEK293)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed cells in a 24-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 atmosphere.

  • Peptide Treatment:

    • Prepare different concentrations of the fluorescently labeled Aib-CPP in serum-free medium.

    • Wash the cells once with PBS.

    • Add the peptide solutions to the cells and incubate for a defined period (e.g., 1-4 hours) at 37°C. Include a negative control of untreated cells.

  • Washing: After incubation, remove the peptide solution and wash the cells three times with cold PBS to remove non-internalized peptide.

  • Cell Detachment: Add Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.

  • Cell Collection: Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.

  • Centrifugation and Resuspension: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in cold PBS.

  • Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. The geometric mean fluorescence intensity is proportional to the amount of internalized peptide.

Flow_Cytometry_Workflow cluster_preparation Cell Preparation cluster_processing Sample Processing cluster_analysis Analysis Cell_Seeding Seed Cells Peptide_Treatment Treat with Labeled CPP Cell_Seeding->Peptide_Treatment Washing Wash to Remove External Peptide Peptide_Treatment->Washing Detachment Detach Cells with Trypsin Washing->Detachment Collection Collect and Resuspend Cells Detachment->Collection FACS_Analysis Flow Cytometry Analysis Collection->FACS_Analysis

Flow Cytometry for CPP Uptake
Cellular Uptake Visualization by Confocal Microscopy

Objective: To visualize the intracellular localization of fluorescently labeled Aib-CPPs.

Materials:

  • Fluorescently labeled Aib-CPP

  • Cell line of interest

  • Glass-bottom culture dishes or coverslips

  • Hoechst 33342 or DAPI for nuclear staining

  • Paraformaldehyde (PFA) for fixation (optional)

  • Mounting medium

  • Confocal microscope

Protocol:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and reach 50-70% confluency.

  • Peptide Treatment: Treat the cells with the fluorescently labeled Aib-CPP in serum-free medium for a desired time at 37°C.

  • Nuclear Staining (Live Cell Imaging): If performing live-cell imaging, add Hoechst 33342 or another suitable live-cell nuclear stain and incubate for 10-15 minutes.

  • Washing: Gently wash the cells three times with pre-warmed PBS or imaging medium.

  • Imaging (Live Cell): Immediately image the cells using a confocal microscope equipped with appropriate lasers and filters for the chosen fluorophores.

  • Fixation (Fixed Cell Imaging - Optional):

    • After washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Perform nuclear staining with DAPI for 5 minutes.

    • Wash again with PBS.

  • Mounting (Fixed Cell): Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Imaging (Fixed Cell): Image the fixed cells using a confocal microscope.

Confocal_Microscopy_Workflow Start Seed Cells on Glass-bottom Dish Treatment Incubate with Fluorescent CPP Start->Treatment Live_Imaging_Path Live Cell Imaging Treatment->Live_Imaging_Path Fixed_Imaging_Path Fixed Cell Imaging Treatment->Fixed_Imaging_Path Live_Stain Nuclear Stain (Live) Live_Imaging_Path->Live_Stain Fixation Fix with PFA Fixed_Imaging_Path->Fixation Wash_Live Wash Live_Stain->Wash_Live Image_Live Confocal Imaging Wash_Live->Image_Live Wash_Fixed1 Wash Fixation->Wash_Fixed1 Fixed_Stain Nuclear Stain (Fixed) Wash_Fixed1->Fixed_Stain Wash_Fixed2 Wash Fixed_Stain->Wash_Fixed2 Mount Mount Coverslip Wash_Fixed2->Mount Image_Fixed Confocal Imaging Mount->Image_Fixed

Confocal Microscopy Workflow
Cytotoxicity Assessment by MTT Assay

Objective: To assess the effect of Aib-CPPs on cell viability.

Materials:

  • Aib-CPP

  • Cell line of interest

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with varying concentrations of the Aib-CPP for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a positive control for viability and cells treated with a known cytotoxic agent as a negative control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

MTT_Assay_Logical_Flow Seed Seed Cells in 96-well Plate Treat Treat with Aib-CPP Seed->Treat Incubate Incubate (e.g., 24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Measure Measure Absorbance at 570nm Solubilize->Measure Analyze Calculate Cell Viability Measure->Analyze

MTT Assay Logical Flow

Conclusion

The incorporation of α-aminoisobutyric acid represents a robust and effective strategy for the rational design of cell-penetrating peptides with enhanced stability, improved cellular uptake, and low cytotoxicity. The provided protocols offer a foundational framework for the synthesis and evaluation of novel Aib-containing CPPs, facilitating their development for a wide range of research and therapeutic applications. The quantitative data underscores the significant advantages conferred by Aib modification, making it a valuable tool for drug development professionals and scientists in the field of intracellular delivery.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Coupling Efficiency of Fmoc-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low coupling efficiency of Fmoc-Aib-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered a "difficult" amino acid to couple?

This compound is the N-α-Fmoc protected form of α-aminoisobutyric acid (Aib). Aib is a non-proteinogenic amino acid characterized by the presence of two methyl groups on its α-carbon. This unique structure introduces significant steric hindrance, which physically obstructs the formation of a peptide bond with the free amine of the growing peptide chain on the solid support. This steric bulk is the primary reason for the frequently observed low coupling efficiency.[1][2][3]

Q2: What are the primary causes of low coupling efficiency with this compound?

The primary causes for low coupling efficiency of this compound include:

  • Steric Hindrance: The two methyl groups on the α-carbon create significant steric bulk, making it difficult for the activated carboxyl group to approach the N-terminal amine of the peptide chain.[1][2][3]

  • Suboptimal Activation: Standard coupling reagents may not be potent enough to efficiently activate the sterically hindered carboxylic acid of this compound.

  • Peptide Aggregation: The growing peptide chain, especially if it contains other hydrophobic or bulky residues, can aggregate on the solid support, further limiting the accessibility of the N-terminal amine.[1]

  • Inadequate Reaction Conditions: Insufficient coupling time or suboptimal temperature can prevent the reaction from proceeding to completion.

Q3: How can I monitor the coupling efficiency of this compound?

Several qualitative tests can be used to monitor the presence of unreacted primary amines on the resin, indicating incomplete coupling:

  • Kaiser Test (Ninhydrin Test): This is a widely used colorimetric test. A positive result (blue or purple beads) indicates the presence of free primary amines, signifying an incomplete coupling reaction. A negative result (yellow or colorless beads) suggests a complete reaction.[1][4][5]

  • TNBS (2,4,6-Trinitrobenzenesulfonic Acid) Test: This is another colorimetric test that can be used to detect free primary amines.

For quantitative analysis, a small sample of the peptide-resin can be cleaved, and the resulting peptide mixture analyzed by High-Performance Liquid Chromatography (HPLC) to determine the ratio of the desired product to deletion sequences.

Troubleshooting Guides

Issue: Low Coupling Yield with this compound

This section provides a systematic approach to troubleshooting and overcoming the low coupling efficiency of this compound.

1. Optimization of Coupling Reagents and Additives

For sterically hindered amino acids like Aib, the choice of coupling reagent is critical. Standard carbodiimide reagents like DIC/HOBt may prove insufficient.[1] More potent activating agents are highly recommended.

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

Reagent ClassCoupling ReagentAdditiveKey AdvantagesConsiderations
Uronium/Aminium HATU, HCTUNoneHigh reactivity, fast reaction rates, effective for hindered couplings.[1][3][6]Higher cost. Potential for guanidinylation side reaction if excess reagent is used relative to the carboxylic acid.[7][8]
Phosphonium PyBOP, PyAOPNoneExcellent for difficult couplings, can be used in excess to drive the reaction.[1][9]The byproduct of BOP is carcinogenic; PyBOP is a safer alternative.[7]
Carbodiimide DICOxyma Pure, HOAtCost-effective. Oxyma Pure and HOAt are more effective than HOBt for hindered couplings and can reduce racemization.[1][9][10]Generally less reactive than uronium or phosphonium salts for sterically demanding couplings.
Other COMUNoneExcellent reactivity, low racemization, and safer byproducts.[3][11]Higher cost compared to carbodiimides.

Recommendation: For this compound, start with a potent uronium or phosphonium salt-based coupling reagent such as HATU or PyBOP. If using a carbodiimide, always include an additive like Oxyma Pure or HOAt.

2. Modification of Reaction Conditions

If optimizing the coupling reagent is not sufficient, modifying the reaction conditions can significantly improve the yield.

Table 2: Impact of Reaction Conditions on Coupling Efficiency

ParameterStandard ConditionRecommended Modification for this compoundRationale
Coupling Time 1-2 hours4 hours to overnightAllows more time for the sterically hindered reaction to proceed to completion.[1][2]
Temperature Room Temperature50-60°C (with caution)Increases the reaction rate and can help overcome the activation energy barrier.[2][3] Microwave-assisted synthesis can be particularly effective.[12][13]
Reagent Equivalents 3 equivalents5 equivalentsA higher concentration of the activated amino acid can drive the equilibrium towards product formation.[12]
Double Coupling Single couplingPerform a second coupling stepA fresh addition of activated this compound can help couple any remaining free amines.[1][12]

Recommendation: Initially, try extending the coupling time. If the yield is still low, perform a double coupling. For very difficult sequences, consider increasing the temperature, preferably using a microwave peptide synthesizer for precise temperature control.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) followed by dichloromethane (DCM) (3 times).

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and N,N-diisopropylethylamine (DIPEA) (8 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 4 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).

Protocol 2: Double Coupling of this compound

  • First Coupling: Perform the initial coupling of this compound as described in Protocol 1 (steps 4-6).

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.[1]

  • Second Coupling: Prepare a fresh solution of activated this compound as described in Protocol 1 (step 4) and add it to the resin.

  • Incubation: Agitate the reaction mixture for another 2-4 hours.

  • Monitoring and Washing: Perform a Kaiser test and wash the resin as described in Protocol 1 (steps 7-8).

Protocol 3: Microwave-Assisted Coupling of this compound

  • Resin Preparation: Follow steps 1-3 from Protocol 1.

  • Activation Mixture Preparation: Prepare the activation mixture as described in Protocol 1 (step 4).

  • Microwave Coupling: Add the activation mixture to the resin in a microwave-safe vessel. Place the vessel in a microwave peptide synthesizer and irradiate at a controlled temperature (e.g., 86-90°C) for 5-10 minutes.[12]

  • Monitoring and Washing: After the microwave program is complete, perform a Kaiser test and wash the resin as described in Protocol 1 (steps 7-8). If the Kaiser test is positive, a second microwave-assisted coupling can be performed.

Visualizing Workflows and Logic

Troubleshooting Workflow for Low this compound Coupling Efficiency

Troubleshooting_Workflow start Low Coupling Efficiency (Positive Kaiser Test) reagent Optimize Coupling Reagent (e.g., HATU, PyBOP) start->reagent kaiser_test_1 Perform Kaiser Test reagent->kaiser_test_1 conditions Modify Reaction Conditions time Increase Coupling Time conditions->time double_coupling Perform Double Coupling kaiser_test_2 Perform Kaiser Test double_coupling->kaiser_test_2 temp Increase Temperature (Microwave) kaiser_test_3 Perform Kaiser Test temp->kaiser_test_3 time->double_coupling kaiser_test_1->conditions Positive success Coupling Successful (Negative Kaiser Test) kaiser_test_1->success Negative kaiser_test_2->temp Positive kaiser_test_2->success Negative kaiser_test_3->success Negative capping Consider Capping Unreacted Amines kaiser_test_3->capping Positive

Caption: A step-by-step workflow for troubleshooting low coupling efficiency of this compound.

Logical Relationship of Coupling Reagent Selection

Reagent_Selection cluster_challenge Coupling Challenge cluster_reagents Coupling Reagent Classes Steric_Hindrance High Steric Hindrance (e.g., this compound) Uronium_Aminium Uronium/Aminium (HATU, HCTU) Steric_Hindrance->Uronium_Aminium Highly Recommended Phosphonium Phosphonium (PyBOP, PyAOP) Steric_Hindrance->Phosphonium Highly Recommended Carbodiimide Carbodiimide + Additive (DIC + Oxyma) Steric_Hindrance->Carbodiimide Recommended Standard_Carbodiimide Standard Carbodiimide (DIC/HOBt) Steric_Hindrance->Standard_Carbodiimide Not Recommended

Caption: Decision logic for selecting an appropriate coupling reagent for sterically hindered amino acids.

References

Technical Support Center: Strategies to Prevent Aggregation in Aib-Rich Sequences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of α-aminoisobutyric acid (Aib)-rich peptide sequences during and after synthesis.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during your experiments with Aib-rich peptides.

Problem 1: Low yield and poor purity of Aib-rich peptide during Solid-Phase Peptide Synthesis (SPPS).

  • Question: My SPPS of an Aib-rich peptide resulted in a low yield and the crude product shows multiple deletion sequences upon analysis. What could be the cause and how can I fix it?

  • Answer: This is a common issue when synthesizing peptides rich in the sterically hindered Aib residue. The primary cause is often incomplete coupling and deprotection reactions due to on-resin aggregation of the growing peptide chain.

    Immediate Troubleshooting Steps:

    • Monitor Resin Swelling: A noticeable decrease in resin volume during synthesis is a strong indicator of peptide aggregation.

    • Perform a Test Cleavage: For sequences longer than 10 amino acids, it is advisable to perform a small test cleavage from the resin and analyze the product by HPLC-MS to identify any issues early on.

    Corrective Actions:

    • Optimize Coupling Chemistry: Standard coupling reagents may be inefficient for coupling Aib residues. The use of diisopropylcarbodiimide (DIC) in the presence of ethyl cyanohydroxyiminoacetate (Oxyma) has been shown to be effective for iterative Aib coupling.[1][2][3]

    • Increase Coupling Temperature: Microwave-assisted SPPS can significantly improve coupling efficiency by providing localized heating. For example, coupling at 90°C for standard amino acids and 100°C for sterically hindered residues like Aib can be beneficial.[1][2]

    • Change the Solvent: If aggregation is suspected, switching the synthesis solvent from DMF to N-methylpyrrolidone (NMP) or adding a chaotropic agent like DMSO (up to 25%) can help disrupt secondary structures.[4]

    • Sonication: Applying sonication during coupling and deprotection steps can help to break up resin-bound peptide aggregates.[4][5]

Problem 2: The purified, lyophilized Aib-rich peptide is insoluble in aqueous buffers.

  • Question: I have successfully synthesized and purified my Aib-rich peptide, but the lyophilized powder will not dissolve in my aqueous buffer (e.g., PBS). How can I solubilize my peptide?

  • Answer: The high content of the hydrophobic Aib residue can significantly reduce the water solubility of the peptide.[3] The solubility is also influenced by the peptide's overall charge and the pH of the buffer.

    Immediate Troubleshooting Steps:

    • Start with a Small Amount: Always test the solubility with a small portion of your peptide before attempting to dissolve the entire batch.[5][6]

    • Initial Solvent Choice: First, try to dissolve the peptide in sterile, deionized water.

    Solubilization Strategies:

    • pH Adjustment:

      • Basic Peptides (net positive charge): If the peptide is basic, try dissolving it in a slightly acidic solution, such as 10% acetic acid, and then dilute it with your desired buffer.[5][6]

      • Acidic Peptides (net negative charge): For acidic peptides, use a slightly basic solution, like 10% ammonium bicarbonate, for initial dissolution.[5][6]

    • Organic Solvents: For highly hydrophobic or neutral peptides, initial dissolution in a small amount of an organic solvent like DMSO, DMF, or isopropanol is recommended.[6] Subsequently, slowly add the aqueous buffer to the desired concentration while vortexing.

    • Sonication: A brief sonication in a water bath can aid in dissolving the peptide.[5]

Problem 3: The Aib-rich peptide solution shows signs of aggregation over time.

  • Question: My Aib-rich peptide dissolved initially, but after a short period in solution, it became cloudy or I observed precipitation. What is happening and how can I prevent it?

  • Answer: Aib-rich peptides have a strong tendency to self-assemble into stable helical structures which can then aggregate, especially at higher concentrations and in certain buffer conditions.[7][8] This is driven by hydrophobic interactions between the stable helical structures.[8]

    Corrective Actions:

    • Work with Lower Concentrations: Prepare a more concentrated stock solution in an appropriate solvent (as described in Problem 2) and dilute it to the final working concentration immediately before use.

    • Incorporate Solubilizing Moieties: If you are in the design phase of your peptide, consider adding a solubilizing tag. A cationic tag, such as KKKKGYG, at the N-terminus can significantly improve water solubility and prevent aggregation.[1][2]

    • Storage: Store peptide solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can promote aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying cause of aggregation in Aib-rich sequences? A1: The α,α-disubstituted nature of Aib restricts its conformational freedom, strongly promoting the formation of stable 310- or α-helical structures.[9] These stable, often hydrophobic, helical structures can then self-associate through intermolecular hydrogen bonds and hydrophobic interactions, leading to aggregation.[4][8]

Q2: How can I strategically design my Aib-rich peptide sequence to minimize aggregation? A2:

  • Limit Contiguous Aib Residues: While sometimes necessary, long stretches of consecutive Aib residues increase aggregation propensity. Molecular dynamics simulations have shown that Aib homo-peptides with 15 residues readily form stable aggregates, whereas a 6-residue homo-peptide does not show the same tendency.[8]

  • Incorporate Charged/Polar Flanking Regions: Adding charged or polar amino acids at the N- or C-terminus can act as a "fuzzy coat" that sterically hinders the core from aggregating and improves overall solubility.[10][11][12] For instance, adding positively charged residues like Lysine or Arginine can enhance solubility.[1][2][13]

  • Introduce "Helix-Breaking" Residues: While Aib is a strong helix promoter, strategically placing a residue like proline can introduce a kink in the backbone, potentially disrupting the uniform helical structure that facilitates aggregation.

  • Utilize β-Sheet Breakers: In cases where aggregation leads to β-sheet formation, incorporating β-breaker amino acids can be an effective strategy. Modifying a peptide with Aib itself can act as a β-breaker by disrupting the formation of intermolecular hydrogen bonds required for β-sheets.[14]

Q3: During SPPS, what are some advanced chemical strategies to overcome the aggregation of Aib-rich sequences? A3:

  • Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides (also known as oxazolidines) derived from Ser or Thr can temporarily introduce a "kink" in the peptide backbone. This disrupts the inter-chain hydrogen bonding that leads to aggregation. The native structure is restored during the final acid cleavage.[4]

  • Backbone Protection: Using backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the amide nitrogen of an amino acid can effectively prevent hydrogen bonding and disrupt aggregation.[4][15] It is recommended to incorporate an Hmb-protected amino acid every six to seven residues in a sequence prone to aggregation.[4]

Q4: What analytical techniques are best for detecting and characterizing aggregation in my Aib-rich peptide samples? A4: A combination of techniques is often necessary for a comprehensive analysis:

  • Reverse-Phase HPLC (RP-HPLC): Aggregated peptides often show broad or tailing peaks, or may even be retained on the column. It is a good first indicator of aggregation issues.[1]

  • Circular Dichroism (CD) Spectroscopy: This technique can provide information about the secondary structure of the peptide in solution. Aib-rich peptides typically show characteristic helical spectra. Changes in the CD signal over time can indicate conformational changes related to aggregation.[2][7]

  • Thioflavin T (ThT) Fluorescence Assay: While classically used for amyloid fibrils with cross-β structures, this assay can be adapted to monitor certain types of peptide aggregation in real-time.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to detect the formation of larger aggregates.

  • Atomic Force Microscopy (AFM): AFM provides high-resolution images of peptide aggregates, revealing their morphology (e.g., fibrillar, amorphous).[8]

Data Presentation

Table 1: Impact of Chemical Strategies on Aib-Rich Peptide Synthesis

StrategyDescriptionTypical Improvement in Yield/PurityReference
DIC/Oxyma Coupling Use of Diisopropylcarbodiimide/Ethyl cyanohydroxyiminoacetate as coupling agents.Enables synthesis of sequences with up to 17 consecutive Aib residues with high crude purity.[1][2][3]
Cationic Tag N-terminal addition of a sequence like KKKKGYG.Significantly improves water solubility, allowing for successful HPLC purification of long Aib-rich sequences.[1][2]
Pseudoproline Dipeptides Insertion of Ser or Thr-derived oxazolidines.Can increase product yield by up to 10-fold in highly aggregated sequences.[16]
Backbone Protection (Hmb/Dmb) Use of 2-hydroxy-4-methoxybenzyl or 2,4-dimethoxybenzyl on backbone amides.Effectively disrupts aggregation, leading to higher purities and yields.[4][15]

Experimental Protocols

Protocol 1: Automated Solid-Phase Peptide Synthesis (SPPS) of Aib-Rich Peptides

This protocol is adapted from methodologies shown to be effective for synthesizing long Aib-rich sequences.[1][2]

  • Resin Selection: Start with a preloaded Fmoc-amino acid resin (e.g., o-chlorotrityl resin) with a substitution of approximately 0.4-0.5 mmol/g.

  • Synthesis Scale: Perform the synthesis on a 0.1 mmol scale.

  • Deprotection: Use a 20% solution of morpholine in DMF for Fmoc deprotection. Monitor the formation of the morpholine-fulvene adduct by UV absorption at 301 nm to ensure complete deprotection.

  • Coupling:

    • Use a coupling cocktail of 5 equivalents of Fmoc-amino acid, 5 equivalents of Oxyma, and 10 equivalents of DIC in DMF.

    • Employ microwave irradiation for heating.

    • For standard amino acids, couple at 90°C for 3 minutes.

    • For Aib and any amino acid being coupled to an N-terminal Aib, increase the coupling conditions to 100°C for 10 minutes.

  • N-terminal Modification (Optional): After the final deprotection, acetylate the N-terminus on-resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Cleavage and Deprotection:

    • Cleave the peptide from the resin using a cleavage cocktail of TFA/H2O/TIPS (95:2.5:2.5). Use dilute TFA if acid-labile bonds (e.g., Aib-Pro) are present.[1][2]

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and air dry.

  • Purification: Purify the crude peptide using preparative RP-HPLC with a suitable water/acetonitrile gradient containing 0.1% TFA.

  • Analysis: Confirm the mass of the purified peptide using MALDI-TOF or ESI-MS.

Protocol 2: Characterization of Peptide Secondary Structure by CD Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of the lyophilized peptide in an appropriate solvent (e.g., water, or a buffer like 10 mM sodium phosphate).

    • Determine the precise concentration of the peptide solution using a method like UV absorbance at 280 nm (if Trp or Tyr are present) or by quantitative amino acid analysis.

  • Instrument Setup:

    • Use a quartz cuvette with a path length of 1 mm.

    • Set the spectrometer to scan from approximately 260 nm to 190 nm.

    • Set the data pitch to 0.5 nm, scanning speed to 50 nm/min, and accumulate 3-5 scans for a good signal-to-noise ratio.

  • Measurement:

    • Record a baseline spectrum of the solvent/buffer alone.

    • Record the spectrum of the peptide solution.

    • Subtract the baseline spectrum from the peptide spectrum.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm2·dmol-1 using the following formula: MRE = (Observed Ellipticity [mdeg]) / (10 * c * n * l) where c is the molar concentration, n is the number of residues, and l is the path length in cm.

    • Analyze the MRE spectrum. A strong positive peak around 195 nm and two strong negative peaks around 208 nm and 222 nm are characteristic of α-helical structures, which are common for Aib-rich peptides.

Mandatory Visualizations

SPPS_Workflow_for_Aib_Peptides SPPS Workflow for Aib-Rich Peptides start Start: Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Morpholine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: Fmoc-Aib-OH, DIC, Oxyma Microwave: 100°C, 10 min wash1->coupling wash2 DMF Wash coupling->wash2 check_completion Repeat Cycle for Next Amino Acid? wash2->check_completion check_completion->deprotection Yes final_deprotection Final Fmoc Deprotection check_completion->final_deprotection No cleavage Cleavage from Resin (e.g., TFA/H2O/TIPS) final_deprotection->cleavage purification RP-HPLC Purification cleavage->purification analysis Analysis (MS, HPLC) purification->analysis end End: Purified Peptide analysis->end

Caption: SPPS workflow optimized for Aib-rich peptides.

Aggregation_Troubleshooting_Logic Troubleshooting Logic for Peptide Aggregation start Problem Observed: Low Yield / Insolubility / Precipitation is_synthesis During SPPS? start->is_synthesis is_solubilization Post-Synthesis? start->is_solubilization is_design In Design Phase? start->is_design synthesis_actions Optimize SPPS: - Use DIC/Oxyma - Increase Temperature (MW) - Change Solvent (NMP/DMSO) - Add Backbone Protection - Use Pseudoprolines is_synthesis->synthesis_actions Yes solubilization_actions Optimize Solubilization: - Check Peptide Charge - Adjust pH (Acid/Base) - Use Organic Solvent (DMSO) - Sonication is_solubilization->solubilization_actions Yes end Resolution: Improved Yield / Soluble Peptide synthesis_actions->end solubilization_actions->end design_actions Modify Sequence: - Add Solubilizing Tags - Incorporate Flanking Regions - Limit Contiguous Aib is_design->design_actions Yes design_actions->end

Caption: Logical workflow for troubleshooting aggregation.

References

Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with sterically hindered amino acids.

Troubleshooting Guide: Slow or Incomplete Coupling Reactions

Issue: My standard coupling protocol is failing or resulting in low yields for a sterically hindered amino acid.

This is a common challenge attributable to the bulky nature of certain amino acid side chains, which physically obstructs the formation of the peptide bond.[1][2] Below is a systematic guide to troubleshoot and optimize your reaction conditions.

Potential Cause Recommended Solution & Rationale
Inefficient Coupling Reagent Standard carbodiimide reagents like DCC and DIC are often not potent enough for sterically demanding couplings.[1] Solution: Switch to a more powerful in-situ activating reagent. Aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[1] For extremely hindered couplings, such as with α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1][3][4]
Insufficient Reaction Time or Temperature Steric hindrance slows down the reaction rate.[5] Solution: Increase the coupling reaction time, for instance, from 1-2 hours to overnight.[2] Applying gentle heat can also help overcome the activation energy, but this should be done with caution to minimize the risk of racemization.[2] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method to drive difficult couplings to completion quickly and efficiently by using microwave energy to heat the reaction.[6][7][8][9][10]
Suboptimal Solvent Choice The solvent plays a critical role in solvating the peptide-resin complex, which is essential for successful coupling.[11] Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[12][13] Solution: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[11][14] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[13] Acetonitrile (ACN) and tetrahydrofuran (THF) have also been reported as excellent solvents for coupling hindered amino acids, especially with PEG-based resins.[14]
Peptide Aggregation The growing peptide chain can fold into secondary structures or aggregate, blocking reactive sites.[1][12] This is especially common with hydrophobic residues.[13] Solution: Incorporate structure-breaking elements like pseudoproline dipeptides or Dmb/Hmb-protected amino acids every 5-6 residues to disrupt secondary structure formation.[12][15] Using chaotropic salts like LiCl in the coupling mixture can also help to break up aggregates.[12]
Incomplete Reaction After a Single Coupling For highly hindered residues, a single coupling step may not be sufficient to achieve a quantitative yield. Solution: Perform a "double coupling," where the coupling step is repeated with a fresh solution of the activated amino acid and reagents.[1] This is a widely used and effective method to push the reaction to completion.[1]

Troubleshooting Workflow for Low Coupling Efficiency

G Troubleshooting Workflow for Low Coupling Efficiency start Low Coupling Yield with Sterically Hindered Amino Acid check_reagent Is the coupling reagent potent enough? (e.g., HATU, PyAOP) start->check_reagent switch_reagent Switch to a more potent reagent (e.g., HATU, PyAOP, COMU) check_reagent->switch_reagent No check_conditions Are reaction time and temperature optimized? check_reagent->check_conditions Yes switch_reagent->check_conditions increase_time_temp Increase reaction time and/or use microwave heating check_conditions->increase_time_temp No check_double_coupling Was a single coupling performed? check_conditions->check_double_coupling Yes increase_time_temp->check_double_coupling perform_double_coupling Perform a double coupling check_double_coupling->perform_double_coupling Yes check_solvent Is the solvent optimal for solvation and preventing aggregation? check_double_coupling->check_solvent No perform_double_coupling->check_solvent change_solvent Switch to NMP or a solvent mixture (e.g., DCM/DMF/NMP) check_solvent->change_solvent No end_success Coupling Successful check_solvent->end_success Yes change_solvent->end_success end_fail If issues persist, consider alternative strategies (e.g., acyl fluoride formation, Pseudoproline dipeptides)

Caption: Troubleshooting workflow for low coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: What causes slow coupling reactions with sterically hindered amino acids?

A1: The primary cause is steric hindrance. The bulky side chains of amino acids like Valine, Isoleucine, and α,α-disubstituted amino acids (e.g., Aib) physically obstruct the approach of the reacting amino and carboxyl groups, which makes the formation of a peptide bond more difficult.[1] Additionally, as the peptide chain grows, it can fold into secondary structures or aggregate, which further blocks the reactive sites.[1]

Q2: Which coupling reagents are most effective for sterically hindered amino acids?

A2: For difficult couplings, reagents that form highly reactive OAt or Oxyma esters are generally preferred.[1] HATU and PyAOP are considered among the most efficient because they form OAt esters, which are more reactive than the OBt esters generated by HBTU or PyBOP.[1] Oxyma-based reagents like COMU also demonstrate superior performance compared to HOBt-based reagents.[1]

Q3: I've switched to HATU, but the coupling is still incomplete. What else can I optimize?

A3: If a powerful coupling reagent alone is not sufficient, you can try the following strategies:

  • Double Coupling: Repeat the coupling step with a fresh portion of the activated amino acid and coupling reagents.[1] This is a common and effective method to drive the reaction to completion.[1]

  • Increase Reaction Temperature: Microwave-assisted synthesis can significantly accelerate coupling reactions, even for very hindered amino acids.[6][7][8] For conventional heating, a modest increase in temperature can be beneficial, but should be monitored to prevent racemization.[2]

  • Change the Solvent: Switching to a more effective solvent for peptide-resin solvation, such as NMP or a mixture of solvents, can improve reaction efficiency.[11][14]

Q4: How does microwave-assisted peptide synthesis (MA-SPPS) help with sterically hindered amino acids?

A4: MA-SPPS utilizes microwave energy to rapidly and uniformly heat the reaction mixture.[9][10] This increased energy helps to overcome the activation barrier of the coupling reaction, leading to significantly faster reaction times and higher purities, especially for difficult sequences and sterically hindered amino acids like Aib and N-methylated amino acids.[6][7][8]

Q5: Can protecting groups contribute to steric hindrance?

A5: Yes, bulky side-chain protecting groups can also contribute to steric hindrance.[2] This effect can become more pronounced in the synthesis of longer peptides where the density of these groups on the solid support increases.[2] Careful selection of protecting groups and optimization of coupling conditions are important in these cases.

Quantitative Data Summary

The following tables summarize quantitative data on the effectiveness of different strategies for coupling sterically hindered amino acids.

Table 1: Comparison of Conventional vs. Microwave-Assisted SPPS for Hindered Peptides

Peptide SequenceSynthesis MethodSynthesis TimePurity
GEQKLGAibAibAibASEEDLG-NH₂Conventional40 hours< 10%
GEQKLGAibAibAibASEEDLG-NH₂Microwave-Assisted< 3 hours89%
VQAibAibIDYING-OHMicrowave-Assisted< 2 hours95%
VQ(N-Me-A)(N-Me-A)IDYING-OHMicrowave-Assisted< 2 hours86%
Data sourced from CEM Corporation application notes.[7]

Table 2: Recommended Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentActivating GroupRelative ReactivityNotes
DCC/DIC-LowOften inefficient for hindered couplings.[1]
HBTU/PyBOPOBt esterModerateBetter than carbodiimides, but can be insufficient for very hindered residues.
HCTUO-6-ClBt esterHighMore reactive than HBTU.
HATU/PyAOPOAt esterVery HighAmong the most efficient reagents due to the high reactivity of OAt esters.[1]
COMUOxyma esterVery HighComparable or superior to HATU, with improved safety profile (non-explosive).[4]

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid (e.g., using HATU)

First Coupling:

  • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.

  • Allow the pre-activation to proceed for 1-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 45-60 minutes.

  • Wash the resin with DMF.

Second Coupling:

  • Repeat steps 1.2 through 1.5 with a fresh solution of activated amino acid.

  • After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.[1]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.

Acyl Fluoride Formation:

  • Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.

  • Add a fluorinating agent (e.g., TFFH) and a suitable base.

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[1][3]

Coupling Reaction:

  • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

  • Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.

  • Once complete, wash the resin thoroughly with the reaction solvent, followed by DMF and DCM.[1]

Visualizations

G General Workflow for Peptide Coupling cluster_0 Preparation cluster_1 Activation & Coupling cluster_2 Next Cycle resin Resin with N-terminal protected amino acid deprotection Fmoc Deprotection (e.g., Piperidine in DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling Reaction wash1->coupling pre_activation Pre-activation of incoming Fmoc-Amino Acid (AA + Coupling Reagent + Base) pre_activation->coupling wash2 Wash (DMF, DCM) coupling->wash2 next_deprotection Proceed to next deprotection step wash2->next_deprotection

Caption: A generalized workflow for a single coupling cycle in SPPS.

G Logical Relationship of Factors Affecting Coupling Time coupling_time Coupling Reaction Time steric_hindrance Steric Hindrance (Bulky Side Chains) steric_hindrance->coupling_time increases reagent_reactivity Coupling Reagent Reactivity reagent_reactivity->coupling_time decreases temperature Reaction Temperature temperature->coupling_time decreases (with caution) solvation Peptide-Resin Solvation solvation->coupling_time decreases aggregation Peptide Aggregation aggregation->coupling_time increases

Caption: Key factors influencing the reaction time for peptide coupling.

References

Technical Support Center: Double Coupling Protocol for Difficult Fmoc-Aib-OH Additions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the challenging incorporation of α-aminoisobutyric acid (Aib) using a double coupling protocol during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Fmoc-Aib-OH so challenging?

A1: this compound is a sterically hindered amino acid.[1][2][3] The presence of two methyl groups on the α-carbon creates significant steric hindrance, which obstructs the approach of the activated carboxyl group to the free amine on the growing peptide chain.[2] This steric bulk slows down the reaction rate and often leads to incomplete coupling when using standard protocols.[1][2]

Q2: What is a double coupling protocol and why is it necessary for this compound?

A2: A double coupling protocol involves repeating the coupling step with a fresh solution of the activated amino acid immediately after the first coupling.[4][5] This strategy is employed to drive the reaction to completion by providing a renewed high concentration of the activated this compound to react with any remaining unreacted amines on the resin.[4] This is particularly effective for overcoming the slow reaction kinetics associated with sterically hindered residues like Aib.[6]

Q3: How can I monitor the efficiency of my this compound coupling?

A3: The most common method for monitoring coupling efficiency in real-time is the Kaiser test.[4][5][7] A positive Kaiser test (blue or purple beads) after the first coupling indicates the presence of free primary amines and confirms the necessity of a second coupling.[4][5] A negative test (yellow or colorless beads) suggests a complete reaction. For a more quantitative assessment after the synthesis, HPLC and Mass Spectrometry (MS) analysis of the cleaved crude peptide can identify the presence of deletion sequences lacking the Aib residue.[4]

Q4: Are there alternatives to double coupling for incorporating this compound?

A4: While double coupling is a robust method, other strategies can improve the incorporation of this compound. These include the use of more powerful coupling reagents, such as those based on HOAt or Oxyma, which can accelerate the reaction.[8][9] Microwave-assisted peptide synthesis can also enhance coupling efficiency by using elevated temperatures to overcome the activation energy barrier.[10][11][12] Additionally, the use of Fmoc-amino acid fluorides has shown good results for coupling sterically hindered amino acids.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s) Verification
Low Coupling Efficiency (Positive Kaiser test after 2nd coupling) 1. Insufficient excess of reagents.2. Inadequate activation of this compound.3. Poor quality of solvents or reagents.4. Aggregation of the peptide on the resin.1. Increase the equivalents of this compound, coupling reagent, and base (e.g., from 3 to 5 equivalents).[4]2. Choose a more potent coupling reagent combination (see Table 1). Consider reagents like HATU, HCTU, or PyAOP.[8][9]3. Use fresh, high-purity, peptide-synthesis-grade solvents and reagents.[4]4. Switch to a solvent known to disrupt aggregation, such as N-Methyl-2-pyrrolidone (NMP), or perform the coupling at a slightly elevated temperature (e.g., 35-40°C).[4]- Repeat Kaiser test.- Cleave a small sample for HPLC-MS analysis to check for the desired mass and deletion sequences.[4]
Formation of Deletion Peptides (Mass corresponding to peptide minus Aib observed in MS) Incomplete coupling of this compound in the previous cycle.This is a direct result of low coupling efficiency. Implement the solutions outlined above. Ensure a negative Kaiser test is achieved before proceeding to the next amino acid coupling.HPLC-MS analysis of the final cleaved peptide.
Side Reactions (Unexpected peaks in HPLC) 1. Racemization during activation.2. Side reactions involving the coupling reagents.1. Although Aib is achiral, racemization can occur at the preceding amino acid, especially with prolonged activation times. Use a base with a lower potential for causing racemization, such as sym-collidine.[4]2. Ensure the correct stoichiometry of reagents. An excess of some uronium-based coupling reagents can lead to guanidinylation of the free N-terminal amine.[9]HPLC-MS and MS/MS fragmentation to identify the nature of the side products.

Coupling Reagent Comparison for Hindered Amino Acids

Coupling ReagentClassAdditiveBaseSuitability for Hindered Couplings
HATU AminiumHOAtDIPEA/CollidineExcellent; highly efficient for sterically hindered couplings.[8][9]
HCTU Aminium6-Cl-HOBtDIPEAVery good; more reactive than HBTU.[9]
PyAOP PhosphoniumHOAtDIPEAExcellent; particularly effective for hindered amino acids like Aib.[1][9]
COMU AminiumOxymaDIPEAVery good; comparable to HATU, with improved safety profile.[8][9][13]
DIC/Oxyma CarbodiimideOxymaN/AGood; a modern and effective combination for hindered couplings.[10]
PyBOP PhosphoniumHOBtDIPEAGood; widely used but may be less effective than HATU or PyAOP for very difficult couplings.[8][9]
HBTU/TBTU AminiumHOBtDIPEAModerate; may be insufficient for highly hindered couplings like Aib-Aib.[8]

Detailed Experimental Protocol: Double Coupling of this compound

This protocol provides a general guideline and may require optimization based on the specific peptide sequence and resin.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (1 x 3 minutes, followed by 1 x 7 minutes).

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

2. First Coupling:

  • In a separate vessel, pre-activate this compound (3-5 equivalents relative to resin loading) with your chosen coupling reagent (e.g., HATU, 2.9-4.9 equivalents) and a tertiary amine base (e.g., DIPEA, 6-10 equivalents) in DMF for 2-3 minutes.

  • Add the activated this compound solution to the deprotected resin.

  • Agitate the reaction vessel at room temperature for 60-90 minutes.

3. Monitoring (Optional but Recommended):

  • Take a small sample of the resin beads and perform a Kaiser test.[4]

  • A positive result (blue beads) confirms the need for a second coupling.

4. Second Coupling:

  • Drain the reaction vessel.

  • Repeat step 2 with a fresh solution of activated this compound.

  • Agitate the reaction vessel for another 60-90 minutes at room temperature.

  • Wash the resin thoroughly with DMF (5-7 times) and then with Dichloromethane (DCM) (3 times) to prepare for the next deprotection step or final cleavage.

Visualizations

Double_Coupling_Workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Cycles cluster_next_step Next Step Swell Swell Resin in DMF Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 DMF Wash Deprotect->Wash1 First_Coupling First Coupling (Activated this compound) Wash1->First_Coupling Kaiser_Test Kaiser Test First_Coupling->Kaiser_Test Second_Coupling Second Coupling (Fresh Activated this compound) Kaiser_Test->Second_Coupling Positive Wash2 Final Wash (DMF & DCM) Kaiser_Test->Wash2 Negative Second_Coupling->Wash2 Next_Cycle Proceed to Next Deprotection/Coupling Wash2->Next_Cycle

Caption: Workflow for the double coupling of this compound.

References

Technical Support Center: Fmoc-Aib-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the use of Fmoc-Aib-OH in SPPS.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with using this compound in SPPS?

A1: The primary challenge with incorporating α-aminoisobutyric acid (Aib) into a peptide sequence is its significant steric hindrance. The two methyl groups on the α-carbon make both the coupling of this compound to the growing peptide chain and the subsequent coupling of another amino acid to the Aib residue difficult. This steric hindrance can lead to incomplete or slow coupling reactions, resulting in deletion sequences and lower yields of the desired peptide.

Q2: What are the most common side reactions observed with this compound?

A2: The most prominent side reactions associated with this compound are:

  • Incomplete Coupling: Due to steric hindrance, standard coupling protocols may not be sufficient to drive the reaction to completion, leading to truncated or deletion peptide sequences.

  • Diketopiperazine (DKP) Formation: Although more commonly associated with proline, DKP formation can occur with Aib-containing dipeptides at the N-terminus of the resin-bound peptide. This intramolecular cyclization cleaves the dipeptide from the resin, reducing the overall yield. Studies have shown that peptides with an N-terminal Aib residue followed by a proline are susceptible to this degradation pathway.[1][2]

Q3: How can I detect incomplete coupling of this compound?

A3: Incomplete coupling can be identified through several methods:

  • Kaiser Test: A qualitative colorimetric test performed on a small sample of resin beads after the coupling step. A positive result (blue or purple color) indicates the presence of unreacted primary amines, signifying an incomplete reaction.[3][4]

  • HPLC and Mass Spectrometry (MS) Analysis: Analysis of a small, cleaved portion of the crude peptide will show the presence of deletion sequences (the target peptide missing the Aib residue), confirming incomplete coupling.[4]

Troubleshooting Guide

Issue: Low Coupling Efficiency / Incomplete Coupling

Symptoms:

  • Positive Kaiser test after coupling this compound.

  • Presence of deletion sequences in the final product, as identified by HPLC/MS.

  • Low yield of the target peptide.

Possible Causes:

  • Steric Hindrance: The inherent steric bulk of the Aib residue is the most common cause.

  • Suboptimal Coupling Reagents: Standard coupling reagents may not be potent enough for this hindered amino acid.

  • Insufficient Reaction Time or Temperature: The coupling reaction may require more time or energy to overcome the activation barrier.

Solutions:

  • Optimize Coupling Reagents: Employ more powerful coupling reagents known to be effective for sterically hindered amino acids. Onium-type reagents (aminium/uronium and phosphonium salts) are highly recommended.

    • HATU/HCTU: These reagents are highly effective for hindered couplings.[5]

    • DIC/Oxyma: The use of Oxyma as an additive with a carbodiimide like DIC has been shown to be superior to HOBt for difficult couplings, including those involving Aib.[6][7]

  • Adjust Reaction Conditions:

    • Double Coupling: Repeat the coupling step with a fresh solution of activated this compound to drive the reaction to completion.[8]

    • Increase Reagent Equivalents: Use a higher excess of the this compound and coupling reagents (e.g., 2-4 equivalents relative to the resin loading).

    • Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight.[4]

    • Elevated Temperature: Microwave-assisted SPPS can significantly enhance the coupling efficiency of hindered amino acids like Aib by driving difficult reactions to completion more quickly and efficiently.[9] If a microwave synthesizer is not available, conventional heating to 40-50°C can be beneficial, but should be used with caution as it may increase the risk of racemization for other amino acids in the sequence.[4]

Issue: Diketopiperazine (DKP) Formation

Symptoms:

  • Loss of the N-terminal dipeptide from the resin, leading to a lower overall yield.

  • The presence of the cyclic dipeptide byproduct in the cleavage cocktail.

Possible Causes:

  • The presence of an Aib residue at the N-terminus, especially when followed by a proline residue, makes the peptide susceptible to intramolecular cyclization after Fmoc deprotection.

Solutions:

  • Use of Dipeptide Building Blocks: Incorporate a pre-formed dipeptide (e.g., Fmoc-Xaa-Aib-OH) instead of single amino acids for the first two residues. This bypasses the vulnerable dipeptide stage on the resin.

  • Choice of Resin: For sequences prone to DKP formation, using a 2-chlorotrityl chloride (2-CTC) resin can be beneficial. The steric bulk of the trityl linkage to the peptide C-terminus can inhibit the intramolecular cyclization reaction.[10]

  • Modified Deprotection Conditions: While standard 20% piperidine in DMF is widely used, for highly sensitive sequences, reducing the piperidine concentration or using alternative, less nucleophilic bases might be considered, though this can slow down the deprotection step.

Data Presentation

Table 1: Comparison of Coupling Reagent Efficiency for Aib-Containing Peptides

Coupling ReagentAdditiveDesired Pentapeptide Yield (%)des-Aib Side Product (%)Reference
DICHOBt8.443.8[7]
DICOxyma68.23.1[7]

Data from the synthesis of H-Tyr-Aib-Aib-Phe-Leu-NH₂. This clearly demonstrates the superior performance of Oxyma over HOBt in minimizing side products during the coupling of the sterically hindered Aib residue.

Experimental Protocols

Protocol 1: Coupling of this compound using HATU

This protocol outlines a robust method for the incorporation of this compound using HATU, a highly effective coupling reagent for sterically hindered amino acids.[5]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3-5 equivalents)

  • HATU (2.9-4.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Collidine (6-10 equivalents)

  • N,N-Dimethylformamide (DMF, peptide synthesis grade)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times).

  • Activation of this compound: In a separate reaction vessel, dissolve this compound and HATU in DMF. Add DIPEA or collidine to the solution and mix briefly. This pre-activation should be for a short duration (1-2 minutes).

  • Coupling Reaction: Immediately add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the time can be extended.

  • Monitoring and Washing: Monitor the completion of the coupling reaction using the Kaiser test. Once a negative result is obtained, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • Capping (Optional but Recommended): To terminate any unreacted chains, cap the resin with a solution of acetic anhydride and DIPEA in DMF.

Protocol 2: Coupling of this compound using DIC/Oxyma

This protocol details the use of DIC with Oxyma as an additive for the efficient coupling of this compound.[6][7]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3-5 equivalents)

  • Oxyma (3-5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • N,N-Dimethylformamide (DMF, peptide synthesis grade)

Procedure:

  • Resin Preparation: Swell the resin and perform Fmoc deprotection as described in Protocol 1.

  • Preparation of Coupling Solution: In a separate vessel, dissolve this compound and Oxyma in DMF. Add DIC to this solution.

  • Pre-activation: Allow the coupling solution to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction: Drain the solvent from the resin and add the pre-activated coupling solution. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring and Washing: Monitor the reaction using the Kaiser test. Upon completion, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

Visualizations

G Troubleshooting Workflow for Incomplete Coupling of this compound start Start SPPS with This compound coupling Perform Coupling Step start->coupling kaiser_test Perform Kaiser Test coupling->kaiser_test positive_result Positive Result (Blue/Purple Color) kaiser_test->positive_result Incomplete negative_result Negative Result (Yellow/Colorless) kaiser_test->negative_result Complete troubleshoot Troubleshoot Incomplete Coupling positive_result->troubleshoot continue_synthesis Continue Synthesis negative_result->continue_synthesis reagent_choice Switch to Potent Reagent (e.g., HATU, DIC/Oxyma) troubleshoot->reagent_choice double_coupling Perform Double Coupling troubleshoot->double_coupling increase_time Increase Reaction Time (e.g., 2-4 hours) troubleshoot->increase_time reagent_choice->coupling double_coupling->coupling increase_time->coupling

Caption: Troubleshooting workflow for incomplete this compound coupling.

G Mechanism of Diketopiperazine (DKP) Formation with N-terminal Aib cluster_resin Solid Support resin_peptide Resin-Linker-CO-NH-Xaa-...-CO-NH-Aib-NH2 intramolecular_attack Intramolecular Nucleophilic Attack resin_peptide->intramolecular_attack N-terminal amine attacks a-carbonyl of second residue deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) deprotection->resin_peptide Generates free N-terminal amine cleavage Peptide Bond Cleavage intramolecular_attack->cleavage dkp Diketopiperazine (Cyclic Dipeptide) cleavage->dkp Released from resin truncated_peptide Truncated Peptide-Resin cleavage->truncated_peptide Remains on resin

Caption: Mechanism of Diketopiperazine (DKP) Formation with N-terminal Aib.

References

Technical Support Center: Managing Poor Solubility of Aib-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with α-aminoisobutyric acid (Aib)-containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why do my Aib-containing peptides have such poor solubility?

A1: The poor solubility of Aib-containing peptides is often attributed to their rigid, helical structures. The presence of Aib, a conformationally constrained amino acid, promotes the formation of stable 310- or α-helical secondary structures.[1][2][3] These well-defined structures can facilitate intermolecular interactions, leading to aggregation and precipitation, particularly in aqueous solutions.[4][5] The high hydrophobicity of many Aib-rich sequences further exacerbates this issue.[6]

Q2: What is the first thing I should try to dissolve my Aib-containing peptide?

A2: The initial approach to dissolving a lyophilized Aib-containing peptide should be based on its overall charge.[7][8][9]

  • For peptides with a net positive charge (basic peptides): Start with sterile, deionized water. If solubility is poor, try adding a small amount of 10% acetic acid or a few microliters of trifluoroacetic acid (TFA) to lower the pH.[7][10]

  • For peptides with a net negative charge (acidic peptides): Begin with sterile, deionized water. If the peptide does not dissolve, add a small amount of 0.1% aqueous ammonia or 10% ammonium bicarbonate to raise the pH.[7][8]

  • For neutral or highly hydrophobic peptides: These are often the most challenging. Start by dissolving the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or isopropanol.[7][11][12] Once dissolved, slowly add your aqueous buffer to the desired concentration.[13]

Q3: Can I use sonication or heating to help dissolve my peptide?

A3: Yes, both sonication and gentle heating can be effective. Sonication can help break up aggregates and improve dissolution.[7][8] Gentle warming can also increase solubility, but it should be done with caution to avoid peptide degradation.[7] It is recommended to use a water bath and monitor the temperature closely.

Q4: Are there any chemical modifications I can make to my peptide to improve its solubility?

A4: Several chemical modification strategies can enhance the solubility of Aib-containing peptides:

  • Incorporation of Hydrophilic Residues: Strategically placing charged or polar amino acids (e.g., Lys, Arg, Asp, Glu) within the peptide sequence can significantly improve aqueous solubility.[14]

  • Addition of Solubilizing Tags: Attaching a hydrophilic tag, such as a poly-lysine or poly-arginine sequence, to the N- or C-terminus can dramatically increase solubility.[15][16][17] These tags can often be cleaved off later if necessary.

  • PEGylation: The covalent attachment of polyethylene glycol (PEG) chains is a well-established method for increasing the solubility and in vivo half-life of peptides.[14]

Q5: What are chaotropic agents and can they help with solubility?

A5: Chaotropic agents are substances that disrupt the structure of water and weaken hydrophobic interactions.[18] Agents like urea and guanidinium hydrochloride can be very effective at solubilizing aggregated peptides by unfolding their secondary structures.[8][19] However, it is important to note that these are denaturing agents and may interfere with biological assays.[8]

Troubleshooting Guides

Problem 1: My Aib-containing peptide precipitates out of solution when I add it to my aqueous buffer.
Possible Cause Suggested Solution Detailed Protocol
Rapid Change in Solvent Polarity Dissolve the peptide completely in a minimal amount of a compatible organic solvent (e.g., DMSO) first, then slowly add the peptide solution dropwise to the stirring aqueous buffer.See Protocol 1: Stepwise Dilution for Hydrophobic Peptides .
pH is near the Isoelectric Point (pI) Adjust the pH of the buffer to be at least 2 units away from the peptide's calculated pI. For basic peptides, use an acidic buffer. For acidic peptides, use a basic buffer.Calculate the theoretical pI of your peptide using an online tool. Prepare buffers at various pH values to test for optimal solubility.
Aggregation at High Concentration Work with more dilute peptide solutions. Determine the critical concentration at which aggregation occurs.Perform a serial dilution of your peptide stock and visually inspect for precipitation. Use techniques like dynamic light scattering (DLS) to detect aggregation at lower concentrations.
Problem 2: I can't seem to dissolve my Aib-peptide in any solvent.
Possible Cause Suggested Solution Detailed Protocol
Strong Intermolecular β-sheet Formation Use strong denaturing agents to disrupt the aggregates.See Protocol 2: Solubilization using Chaotropic Agents .
Highly Hydrophobic Sequence Consider resynthesis with the addition of a solubilizing tag.See Protocol 3: On-Resin Synthesis with a Cationic Solubilizing Tag .
Incorrect Peptide Synthesis or Purification Verify the mass and purity of your peptide using mass spectrometry and HPLC.Analyze a small aliquot of your peptide sample to confirm its identity and purity.

Data Presentation

Table 1: Comparison of Solubilization Strategies for a Model Hydrophobic Aib-Peptide
Strategy Solvent System Achieved Concentration (mg/mL) Observations
Direct Dissolution PBS (pH 7.4)< 0.1Immediate precipitation
pH Adjustment 10% Acetic Acid0.5Partial dissolution, some suspended particles
Organic Co-solvent 10% DMSO in PBS1.2Clear solution initially, some precipitation over time
Chaotropic Agent 6 M Guanidinium HCl5.0Clear, stable solution
Solubilizing Tag PBS (pH 7.4)> 10.0Freely soluble, clear solution

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Stepwise Dilution for Hydrophobic Peptides
  • Weigh a small amount of the lyophilized Aib-containing peptide into a microcentrifuge tube.

  • Add a minimal volume of 100% DMSO (e.g., 10-20 µL) to the peptide.

  • Vortex or sonicate briefly until the peptide is completely dissolved.

  • While vigorously vortexing your target aqueous buffer, add the peptide-DMSO solution dropwise.

  • If the solution remains clear, continue to add the peptide solution. If precipitation occurs, you have exceeded the solubility limit for that buffer composition.

Protocol 2: Solubilization using Chaotropic Agents
  • Prepare a stock solution of 8 M urea or 6 M guanidinium hydrochloride in your desired buffer.

  • Add the appropriate volume of the chaotropic agent stock solution directly to the lyophilized peptide.

  • Vortex or sonicate until the peptide is fully dissolved.

  • Note: For many biological applications, the denaturant will need to be removed by dialysis or buffer exchange, which may cause the peptide to precipitate again.

Protocol 3: On-Resin Synthesis with a Cationic Solubilizing Tag

This protocol describes the addition of a water-solubilizing cationic tag (KKKKGYG) to the N-terminus of an Aib-rich peptide during solid-phase peptide synthesis (SPPS).[15]

  • Following the final coupling of the Aib-rich sequence on the resin, perform the standard Fmoc deprotection step.

  • Sequentially couple the amino acids of the KKKKGYG tag using standard Fmoc-SPPS chemistry.

  • Once the tag synthesis is complete, cleave the peptide from the resin and perform global deprotection using a standard TFA cocktail.

  • Purify the tagged peptide using reverse-phase HPLC. The presence of the cationic tag should significantly improve its solubility in the aqueous mobile phase.

Visualizations

G Troubleshooting Workflow for Poorly Soluble Aib-Peptides start Start: Lyophilized Aib-Peptide check_charge Determine Net Charge of Peptide start->check_charge basic Basic (Net +) check_charge->basic Positive acidic Acidic (Net -) check_charge->acidic Negative neutral Neutral/Hydrophobic check_charge->neutral Zero dissolve_water Try Dissolving in Water basic->dissolve_water dissolve_base Add Dilute Base (e.g., 0.1% NH4OH) acidic->dissolve_base dissolve_organic Dissolve in Minimal Organic Solvent (e.g., DMSO) neutral->dissolve_organic dissolve_acid Add Dilute Acid (e.g., 10% Acetic Acid) dissolve_water->dissolve_acid Fails success Soluble dissolve_water->success dissolve_acid->success failure Still Insoluble dissolve_acid->failure Fails dissolve_base->success dissolve_base->failure Fails add_to_buffer Slowly Add to Aqueous Buffer dissolve_organic->add_to_buffer advanced_methods Advanced Methods failure->advanced_methods add_to_buffer->success add_to_buffer->failure Precipitates chaotropic Use Chaotropic Agents (Urea, GuHCl) advanced_methods->chaotropic Option 1 resynthesize Resynthesize with Solubilizing Tag advanced_methods->resynthesize Option 2 chaotropic->success resynthesize->success

Caption: A logical workflow for troubleshooting the solubility of Aib-containing peptides.

G Experimental Workflow for Solubilizing Hydrophobic Peptides start Lyophilized Hydrophobic Aib-Peptide add_dmso Add Minimal Volume of 100% DMSO start->add_dmso dissolve Vortex/Sonicate to Fully Dissolve add_dmso->dissolve add_dropwise Add Peptide-DMSO Solution Dropwise to Buffer dissolve->add_dropwise prepare_buffer Prepare Stirring Aqueous Buffer prepare_buffer->add_dropwise observe Observe for Precipitation add_dropwise->observe success Clear, Soluble Peptide Solution observe->success No failure Precipitation Occurs: Exceeded Solubility Limit observe->failure Yes

Caption: Step-by-step process for dissolving hydrophobic peptides using an organic co-solvent.

References

Navigating the Challenges of Fmoc-Aib-OH Coupling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the complexities associated with the coupling of Fmoc-Aib-OH in solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful incorporation of this sterically hindered amino acid into your peptide sequences.

Troubleshooting Guide: Overcoming Low Coupling Efficiency

Low coupling yield is a primary obstacle when working with this compound due to its significant steric hindrance.[1][2] This section provides a systematic approach to diagnosing and resolving common issues.

Question: My Kaiser test is positive after coupling with this compound, indicating incomplete reaction. What should I do?

Answer: A positive Kaiser test signifies the presence of unreacted primary amines on the resin, a common issue when coupling sterically hindered amino acids like α-aminoisobutyric acid (Aib).[3] The following workflow can help you troubleshoot and optimize your coupling protocol.

G cluster_step1 Initial Troubleshooting cluster_step2 Advanced Optimization cluster_step3 Alternative Strategies start Positive Kaiser Test: Incomplete this compound Coupling reagent_check Step 1: Verify Reagents - Fresh, high-purity solvents (DMF)? - Potent coupling reagents (HATU, HCTU)? - Correct stoichiometry? start->reagent_check Start Here double_coupling Step 2: Implement Double Coupling - Re-expose resin to fresh, activated  this compound. reagent_check->double_coupling If reagents are optimal conditions Step 3: Modify Reaction Conditions - Increase coupling time (e.g., to 4h or overnight). - Increase reagent concentration (e.g., 5 eq.). - Elevate temperature (e.g., 40-50°C), with caution. double_coupling->conditions If still incomplete solvent_change Step 4: Change Solvent System - Use NMP to disrupt aggregation. - Consider DCM/DMF mixtures or greener alternatives  like 2-MeTHF. conditions->solvent_change If improvement is insufficient microwave Step 5: Employ Microwave Synthesis - Drives difficult couplings to completion  more efficiently. solvent_change->microwave For persistent issues reagent_swap Step 6: Switch Coupling Reagent - If using carbodiimides, switch to a  phosphonium (PyBOP) or uronium/aminium  (HATU, COMU) salt. solvent_change->reagent_swap Alternative to microwave end Successful Coupling: Negative Kaiser Test microwave->end Achieved reagent_swap->end Achieved

Troubleshooting workflow for incomplete this compound coupling.

Quantitative Data Summary

The choice of solvent and resin can dramatically impact the purity of peptides containing Aib. The following table summarizes purity percentages from a study synthesizing Aib-enkephalin using different solvent and resin combinations.

PeptideSolventResinPurity (%)
Aib-enkephalinDMFWang PS13.5[4]
Aib-enkephalinDMFRink Amide ChemMatrix®53.0[4]
Aib-enkephalinSulfolane/DEC (3:7)Wang PS72.8[4]
Aib-enkephalinSulfolane/DEC (3:7)Rink Amide ChemMatrix®62.0[4]
Aib-enkephalinAnisole/DMC (7:3)Rink Amide ChemMatrix®72.1[4]
Aib-enkephalin2-MeTHFPS Resin97.0[5]
Aib-ACPDMFRink Amide ChemMatrix®37.8[4]
Aib-ACPSulfolane/DEC (3:7)Rink Amide ChemMatrix®10.0[4]

Data extracted from studies on Aib-containing peptides, highlighting the significant influence of the chosen solvent and resin system on final peptide purity.[4][5]

Experimental Protocols

To address the challenges of coupling this compound, more robust protocols are often necessary. Below are detailed methodologies for standard and enhanced coupling procedures.

Protocol 1: Double Coupling using HATU

This protocol is recommended for overcoming the steric hindrance of this compound.[6]

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in high-purity N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • First Coupling:

    • In a separate vessel, pre-activate this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF with N,N-Diisopropylethylamine (DIPEA) (6 eq.) for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 60-90 minutes at room temperature.[6]

    • Wash the resin with DMF (3 times).

  • Monitoring (Optional but Recommended):

    • Take a small sample of the resin beads and perform a Kaiser test.[3]

    • A positive result (blue beads) confirms the need for a second coupling.

  • Second Coupling:

    • Repeat step 4 with a fresh solution of activated this compound.

    • Agitate the reaction vessel for another 60-90 minutes at room temperature.[6]

  • Final Washing: Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.

Protocol 2: Coupling in a Green Solvent System (2-MeTHF)

This protocol utilizes a more environmentally friendly solvent that has shown high efficiency for coupling difficult sequences.[5]

  • Resin Preparation and Deprotection: Swell the appropriate resin (e.g., Polystyrene or ChemMatrix) in 2-Methyltetrahydrofuran (2-MeTHF) and perform Fmoc deprotection using 20% piperidine in 2-MeTHF.

  • Washing: Wash the resin with 2-MeTHF.

  • Activation and Coupling:

    • Dissolve this compound (3 eq.), Oxyma Pure (3 eq.), and N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) in 2-MeTHF.

    • Add the solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1 hour at room temperature. For particularly difficult sequences, the temperature can be raised to 40°C.[5]

  • Washing: Wash the resin thoroughly with 2-MeTHF, followed by washes with ethyl acetate.[5]

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to couple? A1: this compound is an α,α-disubstituted amino acid, meaning it has two methyl groups on its α-carbon.[1] This structure creates significant steric hindrance, which physically blocks the approach of coupling reagents and the N-terminal amine of the growing peptide chain, thus slowing down or preventing the formation of the amide bond.[1][2]

Q2: Which solvents are recommended for dissolving this compound and for the coupling reaction? A2: While N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are the most commonly used solvents in SPPS, they are not always the most effective for Aib coupling and have environmental concerns.[7] Dichloromethane (DCM) is a good solvent for the activation step with carbodiimides, leading to the frequent use of DCM/DMF mixtures.[8] For improved coupling yields and greener synthesis, solvents like 2-Methyltetrahydrofuran (2-MeTHF) and Tetrahydrofuran (THF) have been shown to be excellent alternatives, particularly when used with PEG-based resins.[4][5][7]

Q3: What are the most effective coupling reagents for this compound? A3: Due to steric hindrance, standard carbodiimide reagents like DCC or DIC with HOBt may be slow and inefficient.[9] More potent coupling reagents are highly recommended. These include aminium/uronium salts like HATU, HCTU, and COMU, or phosphonium salts like PyBOP and PyAOP.[8][10][11] The use of HOAt as an additive instead of HOBt can also significantly accelerate the reaction and reduce side reactions.[8]

Q4: Can I use elevated temperatures to improve the coupling efficiency of this compound? A4: Yes, gently increasing the temperature (e.g., to 40-50°C) can help overcome the activation energy barrier for the coupling reaction.[1] Microwave-assisted SPPS is a particularly effective method for driving difficult couplings, like those involving Aib, to completion quickly and efficiently.[2] However, caution is necessary as higher temperatures can increase the risk of racemization, especially when coupling to a chiral amino acid.[12]

Q5: What is a "difficult sequence" and how does Aib contribute to it? A5: A "difficult sequence" in peptide synthesis refers to a peptide chain that is challenging to synthesize, often due to on-resin aggregation.[1] This aggregation is typically caused by intermolecular hydrogen bonding between peptide chains. Sterically hindered residues like Aib can contribute to the formation of stable secondary structures that promote this aggregation, making it difficult for reagents to access the reactive sites on the growing peptide.[1]

References

Technical Support Center: Preventing Racemization in Hindered Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help you minimize racemization when coupling sterically hindered amino acids, thereby ensuring the stereochemical integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a pure enantiomer of a chiral amino acid (typically the L-form used in nature) is converted into a mixture of both its L- and D-enantiomers during a chemical reaction.[1][2] In peptide synthesis, this can lead to the incorporation of the incorrect D-amino acid into the peptide chain, which can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1]

Q2: What are the primary mechanisms of racemization during peptide coupling?

A2: There are two main pathways through which racemization can occur during peptide coupling:

  • Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[1] The activated carboxyl group of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton on the alpha-carbon of this intermediate is acidic and can be readily removed by a base, leading to a loss of stereochemical integrity.[1][2]

  • Direct Enolization: This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This enolate can then be protonated from either side, resulting in racemization. This pathway is less common but can be significant under strongly basic conditions.[1]

Q3: Which amino acids are most susceptible to racemization?

A3: While any chiral amino acid can undergo racemization, some are more prone to it than others. Histidine (His) and Cysteine (Cys) are particularly notorious for their high susceptibility to racemization.[1][3] Other amino acids with electron-withdrawing groups in their side chains can also be more susceptible.[1][4]

Q4: How does steric hindrance in amino acids affect racemization?

A4: Sterically hindered amino acids, such as valine, isoleucine, and α,α-disubstituted amino acids (e.g., Aib), present a significant synthetic challenge.[5][6] The bulky side chains can slow down the coupling reaction rate.[6] This prolonged reaction time, especially at elevated temperatures, increases the opportunity for the activated amino acid to racemize before the peptide bond is formed.

Troubleshooting Guides

Issue: High levels of D-isomers detected in the final peptide.

This is a common issue that can often be traced back to the coupling conditions. Follow these steps to troubleshoot and mitigate the problem.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is critical.

  • Carbodiimides (e.g., DCC, DIC): When using carbodiimides, the addition of a nucleophilic additive is essential to suppress racemization.[7][8] These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.[1]

  • Onium Salts (e.g., HBTU, HATU, HCTU, COMU): These are generally considered "low-racemization" reagents as they form active esters in situ.[1] However, the choice of additive used in their formulation (e.g., HOBt vs. HOAt vs. OxymaPure) has a significant impact on their effectiveness in suppressing racemization.[1] For particularly challenging couplings, COMU is a highly efficient aminium salt that has demonstrated a very low tendency for racemization.[1]

Recommendation: If you are using a carbodiimide with HOBt, consider switching to an additive like HOAt or OxymaPure, which have been shown to be more effective at suppressing racemization.[1] For difficult couplings involving hindered amino acids, switching to a more potent onium salt like HATU or COMU is recommended.[5]

Data Presentation: Comparison of Coupling Additives on Racemization

The following table summarizes the percentage of D-isomer formation for different additives during a model peptide coupling.

Coupling AdditiveCoupling Reagent% D-Isomer Formation
HOBtDIC14.8%
HOAtDIC5.9%
OxymaPureDIC7.7%
Oxyma-BDIC5.1%
Data sourced from publicly available information for the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.[1]

Step 2: Scrutinize the Base Used

The presence of a base is often necessary, but it can also promote racemization by facilitating the abstraction of the alpha-proton.[1]

  • Common Bases: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used.[1]

  • Impact on Racemization: The strength and steric hindrance of the base are crucial. Stronger, less hindered bases can increase the rate of racemization.[1]

Recommendation: If you observe high levels of racemization, especially with sensitive amino acids, consider switching to a more sterically hindered and weaker base like 2,4,6-collidine.[9]

Step 3: Analyze the Solvent and Temperature

  • Solvents: The polarity of the solvent can influence the rate of racemization, with more polar solvents sometimes favoring this side reaction.[1] While DMF and NMP are common, consider alternatives for problematic couplings.

  • Temperature: Higher temperatures can accelerate coupling reactions but also increase the rate of racemization.[10]

Recommendation: Perform the coupling at a lower temperature (e.g., 0 °C) if racemization is a concern.[2] For microwave-assisted peptide synthesis, be aware that the elevated temperatures can lead to significant racemization for sensitive amino acids like His and Cys.[10]

Step 4: Special Considerations for Sensitive Amino Acids

  • Histidine (His): Protecting the imidazole nitrogen can help reduce racemization.[3]

  • Cysteine (Cys): The use of a hindered base like collidine can be beneficial. For segment coupling, the addition of copper(II) chloride (CuCl₂) has been shown to suppress racemization.[1]

Experimental Protocols

Protocol 1: General Coupling of a Hindered Amino Acid using HATU

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminus in N,N-dimethylformamide (DMF) for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[5]

  • Pre-activation: Allow the pre-activation to proceed for 1-5 minutes.[5]

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 45-60 minutes.[5] For very hindered couplings, a second coupling may be necessary.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF, followed by dichloromethane (DCM).

Protocol 2: Coupling of Extremely Hindered Amino Acids via Acyl Fluoride Formation

This protocol is adapted for situations where even potent uronium/phosphonium reagents are inefficient.[5][11]

  • Acyl Fluoride Generation: Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM. Add a fluorinating agent such as TFFH.[8]

  • Activation: Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[5]

  • Coupling: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

  • Reaction: Monitor the reaction for completeness. Reaction times may be significantly longer.

  • Washing: Once complete, wash the resin thoroughly with the reaction solvent, followed by DMF and DCM.[5]

Visualizations

Racemization_Mechanisms Mechanisms of Racemization During Peptide Coupling cluster_oxazolone Oxazolone Formation Pathway (Most Common) cluster_enolization Direct Enolization Pathway Activated_AA Activated N-Protected Amino Acid Cyclization Cyclization Activated_AA->Cyclization Oxazolone 5(4H)-Oxazolone Intermediate (Chiral) Cyclization->Oxazolone Base_Abstraction1 Base abstracts alpha-proton Oxazolone->Base_Abstraction1 Achiral_Intermediate1 Achiral Intermediate Base_Abstraction1->Achiral_Intermediate1 Reprotonation Reprotonation Achiral_Intermediate1->Reprotonation Racemic_Mixture1 Racemic Mixture of Activated Amino Acid Reprotonation->Racemic_Mixture1 Activated_AA2 Activated N-Protected Amino Acid Base_Abstraction2 Base directly abstracts alpha-proton Activated_AA2->Base_Abstraction2 Enolate Enolate Intermediate (Achiral) Base_Abstraction2->Enolate Protonation Protonation Enolate->Protonation Racemic_Mixture2 Racemic Mixture of Activated Amino Acid Protonation->Racemic_Mixture2

Caption: The two primary pathways for racemization during peptide coupling.

Troubleshooting_Workflow Troubleshooting Workflow for High Racemization Start High D-Isomer Levels Detected Step1 Step 1: Evaluate Coupling Reagent & Additives Start->Step1 Decision1 Using Carbodiimide? Step1->Decision1 Action1a Switch from HOBt to HOAt or OxymaPure Decision1->Action1a Yes Action1b Switch to Onium Salt (e.g., HATU, COMU) Decision1->Action1b No Step2 Step 2: Scrutinize the Base Action1a->Step2 Action1b->Step2 Decision2 Using strong, non-hindered base (e.g., DIPEA)? Step2->Decision2 Action2 Switch to weaker, hindered base (e.g., Collidine) Decision2->Action2 Yes Step3 Step 3: Analyze Solvent & Temperature Decision2->Step3 No Action2->Step3 Action3 Lower coupling temperature (e.g., to 0°C) Step3->Action3 Step4 Step 4: Special Amino Acid Considerations Action3->Step4 Decision3 Coupling His or Cys? Step4->Decision3 Action4 Implement specific strategies (e.g., side-chain protection for His, CuCl2 additive for Cys) Decision3->Action4 Yes End Reduced Racemization Decision3->End No Action4->End

Caption: A logical workflow for troubleshooting high racemization levels.

References

Capping unreacted chains after failed Fmoc-Aib-OH coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the capping of unreacted chains following a failed Fmoc-Aib-OH coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound to a growing peptide chain often inefficient?

The coupling of this compound can be challenging primarily due to the steric hindrance caused by the two methyl groups on its α-carbon. This bulkiness impedes the approach of the activated amino acid to the free N-terminal amine of the peptide chain on the solid support, leading to lower coupling yields compared to less hindered amino acids. Incomplete coupling results in unreacted chains that, if not capped, can lead to the synthesis of deletion sequences, complicating the purification of the desired peptide.

Q2: What is the purpose of capping in solid-phase peptide synthesis?

Capping is a critical step performed to terminate unreacted peptide chains that have failed to couple with the incoming amino acid. This is achieved by acetylating the free N-terminal amine groups. By capping these failure sequences, they are prevented from participating in subsequent coupling steps, which simplifies the purification process by reducing the presence of closely related impurities (deletion sequences) in the final crude product.

Q3: When should I perform a capping step after attempting to couple this compound?

A capping step is recommended immediately after the coupling reaction for a sterically hindered amino acid like Aib, especially if a colorimetric test (such as the Kaiser or TNBS test) indicates the presence of free primary amines on the resin. It is often performed as a precautionary measure even if the test results are ambiguous, to ensure the highest purity of the final peptide.

Q4: What are the most common capping reagents used after a failed this compound coupling?

The most common capping agent is acetic anhydride. It is typically used in a solution with a base, such as pyridine or N,N-diisopropylethylamine (DIPEA), in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM). This mixture, often referred to as the "capping cocktail," effectively acetylates the unreacted N-terminal amines.

Troubleshooting Guide

Issue: Positive Kaiser Test After this compound Coupling

A positive Kaiser test (indicated by a blue or purple color on the resin beads) after the coupling step confirms the presence of unreacted primary amines. This necessitates a capping step to prevent the formation of deletion sequences.

Solution Workflow

G cluster_coupling This compound Coupling cluster_test Quality Control cluster_decision Analysis cluster_capping Capping Procedure cluster_next Next Synthesis Step A Perform this compound Coupling B Perform Kaiser Test on Resin Sample A->B C Test Positive? B->C D Cap with Acetic Anhydride Solution C->D Yes F Proceed to Fmoc Deprotection C->F No E Wash Resin Thoroughly D->E E->F

Caption: Troubleshooting workflow for handling a failed this compound coupling.

Capping Efficiency of Common Reagents

The efficiency of capping can vary depending on the reagents and conditions used. The following table summarizes common capping mixtures and their typical efficiencies for acetylating unreacted amines.

Capping MixtureSolventTypical Reaction TimeReported Efficiency
Acetic Anhydride/Pyridine (1:1 v/v)DCM20 minutes>99%
Acetic Anhydride/DIPEA/DMF (e.g., 5:1:94 v/v/v)DMF30 minutes>99.5%
Acetic Anhydride/N-Methylimidazole/THFTHF15 minutes>99%

Efficiency data is based on general observations in solid-phase peptide synthesis and may vary based on specific resin, peptide sequence, and reaction conditions.

Experimental Protocols

Protocol 1: Acetic Anhydride/Pyridine Capping
  • Preparation: Prepare the capping solution by mixing acetic anhydride and pyridine in a 1:1 volume ratio in a suitable container.

  • Resin Treatment: After the this compound coupling and a wash step with DCM, drain the solvent from the reaction vessel.

  • Capping Reaction: Add the capping solution to the resin, ensuring all beads are fully submerged.

  • Incubation: Gently agitate the reaction vessel for 20 minutes at room temperature.

  • Washing: Drain the capping solution and wash the resin thoroughly with DCM (3 times), followed by DMF (3 times) to remove residual reagents.

  • Verification (Optional): Perform a Kaiser test. The beads should remain colorless or slightly yellow, indicating the absence of primary amines.

Protocol 2: Acetic Anhydride/DIPEA Capping in DMF
  • Preparation: Prepare the capping solution by creating a mixture of acetic anhydride, DIPEA, and DMF. A common ratio is 5% acetic anhydride and 1% DIPEA in DMF.

  • Resin Treatment: Following the coupling step and a DMF wash, drain the solvent from the resin.

  • Capping Reaction: Add the capping cocktail to the resin.

  • Incubation: Agitate the mixture for 30 minutes at room temperature.

  • Washing: Drain the reaction mixture and wash the resin extensively with DMF (3-5 times) to ensure complete removal of capping reagents.

Mechanism of Capping

The capping reaction involves the nucleophilic attack of the free N-terminal amine of the unreacted peptide chain on the carbonyl carbon of acetic anhydride. This results in the formation of a stable amide bond (an acetamide), effectively terminating the chain.

G cluster_reactants Reactants cluster_products Products Unreacted Amine R-NH₂ Capped Chain R-NH-COCH₃ Unreacted Amine->Capped Chain Acetylation Acetic Acid CH₃COOH Unreacted Amine->Acetic Acid Acetic Anhydride (CH₃CO)₂O Acetic Anhydride->Capped Chain Acetic Anhydride->Acetic Acid

Caption: Chemical reaction for capping an unreacted amine with acetic anhydride.

Validation & Comparative

A Researcher's Guide to Characterizing Aib-Containing Peptides: An NMR Spectroscopy Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount to elucidating their function and optimizing their therapeutic potential. The incorporation of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid, is a powerful strategy to constrain peptide conformations, often promoting the formation of stable helical structures.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a premier analytical technique for characterizing the solution-state structure and dynamics of these modified peptides.

This guide provides an objective comparison of NMR spectroscopy with other common analytical techniques for the characterization of Aib-containing peptides. It includes supporting experimental data, detailed methodologies for key NMR experiments, and visualizations to clarify complex relationships and workflows.

Performance Comparison: NMR vs. Alternative Techniques

The choice of analytical method for peptide characterization depends on the specific information required. While techniques like Circular Dichroism (CD) spectroscopy and X-ray crystallography provide valuable structural insights, NMR offers a unique combination of atomic-resolution data in a solution environment that mimics physiological conditions.[2]

FeatureNMR SpectroscopyX-ray CrystallographyCircular Dichroism (CD) Spectroscopy
Principle Exploits the magnetic properties of atomic nuclei to determine molecular structure and dynamics in solution.[3]Analyzes the diffraction pattern of X-rays passing through a crystalline sample to determine the arrangement of atoms.[4][5]Measures the differential absorption of left- and right-circularly polarized light to assess the secondary structure content of a molecule in solution.[6]
Sample State SolutionCrystalline solidSolution
Resolution Atomic resolution for smaller peptides (<30 kDa).[5]Typically high atomic resolution.[5]Low resolution, provides information on average secondary structure.[6]
Dynamic Information Provides detailed information on conformational flexibility and dynamics.[2]Provides a static picture of the molecule in the crystal lattice.[7]Can monitor conformational changes in response to environmental factors.[6]
Sample Requirements High sample concentration (mM range) and purity.[8]Requires high-quality single crystals, which can be challenging to obtain.[5]Low sample concentration (µM range) and purity requirements.[6]
Throughput Moderate to lowLowHigh

Unveiling the Structure of Aib-Containing Peptides with NMR: A Workflow

The determination of the three-dimensional structure of an Aib-containing peptide by NMR spectroscopy is a multi-step process that involves sample preparation, data acquisition, and structure calculation.

G Figure 1: General workflow for the determination of Aib-containing peptide structure by NMR spectroscopy. cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structure Calculation & Validation peptide_synthesis Peptide Synthesis & Purification sample_prep NMR Sample Preparation (Solvent, Concentration, pH) peptide_synthesis->sample_prep nmr_1d 1D 1H NMR sample_prep->nmr_1d nmr_2d 2D NMR Experiments (COSY, TOCSY, NOESY) nmr_1d->nmr_2d resonance_assignment Resonance Assignment nmr_2d->resonance_assignment constraint_extraction Extraction of Structural Constraints (NOEs, J-couplings) resonance_assignment->constraint_extraction structure_calculation Structure Calculation constraint_extraction->structure_calculation structure_validation Structure Validation & Refinement structure_calculation->structure_validation

General workflow for Aib-peptide structure determination by NMR.

The Conformational Influence of Aib: A Look at the Ramachandran Plot

The incorporation of Aib residues significantly restricts the conformational freedom of the peptide backbone. The gem-dimethyl group on the α-carbon of Aib introduces steric hindrance, which limits the possible phi (φ) and psi (ψ) dihedral angles to the helical regions of the Ramachandran plot. This inherent constraint is a key reason for the high propensity of Aib-containing peptides to adopt stable helical structures.

G Figure 2: The steric hindrance from the gem-dimethyl group of Aib restricts the allowed regions of the Ramachandran plot. Aib Aib Residue Gem_dimethyl Gem-dimethyl Group on Cα Aib->Gem_dimethyl possesses Steric_hindrance Steric Hindrance Gem_dimethyl->Steric_hindrance causes Ramachandran Restricted Phi (φ) and Psi (ψ) Angles (Ramachandran Plot) Steric_hindrance->Ramachandran leads to Helical Favored Helical Conformations (α-helix, 3-10 helix) Ramachandran->Helical results in

Conformational constraints imposed by Aib residues.

Quantitative NMR Data for Aib-Containing Peptides

The following tables present typical ¹H and ¹³C NMR chemical shift data for an Aib-containing peptide, as well as representative Nuclear Overhauser Effect (NOE) and J-coupling constant data that are crucial for 3D structure determination.

Table 1: ¹H and ¹³C Chemical Shifts (ppm) for an Aib-containing Peptide.

ResidueAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
BocC(CH₃)₃1.4528.5
CO-155.8
Aib-1NH7.85-
-56.7
1.52, 1.4825.1, 24.8
CO-175.2
Leu-2NH8.12-
4.3553.4
1.68, 1.5541.2
1.6225.3
0.95, 0.9023.1, 21.9
CO-173.8
Aib-3NH7.98-
-56.9
1.50, 1.4625.0, 24.7
CO-175.5
OMeOCH₃3.6852.3

Note: Chemical shifts are referenced to an internal standard and can vary depending on the solvent and temperature.

Table 2: Representative NOE and J-coupling Data for an Aib-containing Peptide.

NOE TypeObserved ConnectivityStructural Implication
SequentialNH(i) - NH(i+1)Extended or helical conformation
CαH(i) - NH(i+1)Defines peptide backbone linkage
Medium-rangeCαH(i) - NH(i+2)Turn or helical conformation
CαH(i) - NH(i+3)3₁₀- or α-helical conformation
CαH(i) - CβH(i+3)α-helical conformation
J-coupling ³J(HN, Hα) Dihedral angle (φ) information
< 5 Hzα-helix
> 8 Hzβ-sheet

Experimental Protocols for NMR Analysis of Aib-Containing Peptides

Detailed and consistent experimental protocols are critical for obtaining high-quality, reproducible NMR data.

NMR Sample Preparation
  • Peptide Synthesis and Purification: Synthesize the Aib-containing peptide using standard solid-phase peptide synthesis (SPPS) protocols and purify to >95% using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Dissolution: Dissolve 1-5 mg of the lyophilized peptide in 500 µL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or 90% H₂O/10% D₂O with a suitable buffer).[8] The final peptide concentration should be in the range of 1-5 mM.[8]

  • pH Adjustment: For aqueous samples, adjust the pH to a desired value (typically between 4 and 6) to minimize the exchange rate of amide protons with the solvent.

  • Transfer to NMR Tube: Transfer the sample to a high-quality 5 mm NMR tube.

1D ¹H NMR Spectroscopy
  • Spectrometer Setup: Tune and match the probe for ¹H observation. Lock the field frequency using the deuterium signal from the solvent.

  • Shimming: Optimize the magnetic field homogeneity by shimming on the lock signal to obtain narrow and symmetrical line shapes.

  • Acquisition: Acquire a standard 1D ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

2D TOCSY (Total Correlation Spectroscopy)
  • Pulse Program: Select a standard 2D TOCSY pulse sequence with solvent suppression (e.g., dipsi2esgpph).

  • Acquisition Parameters:

    • Set the spectral widths in both dimensions to be the same as the 1D ¹H spectrum.

    • Acquire 2048 data points in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁).

    • Use a mixing time of 60-80 ms to observe correlations within the entire spin system of each amino acid residue.

    • Set the number of scans per increment (typically 8-16) to achieve adequate sensitivity.

  • Processing: Apply a sine-bell or shifted sine-bell window function in both dimensions and perform a two-dimensional Fourier transform.

2D NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Pulse Program: Select a standard 2D NOESY pulse sequence with solvent suppression (e.g., noesyesgpph).

  • Acquisition Parameters:

    • Use the same spectral widths and data points as in the TOCSY experiment.

    • Set the mixing time (τₘ) to a value appropriate for the size of the peptide (typically 150-300 ms for small peptides) to observe through-space correlations.

    • Acquire a sufficient number of scans (16-32) per increment.

  • Processing: Process the data similarly to the TOCSY spectrum.

By following these protocols and leveraging the unique structural insights provided by NMR spectroscopy, researchers can effectively characterize the solution-state conformations of Aib-containing peptides, paving the way for a deeper understanding of their biological activity and the rational design of novel peptide-based therapeutics.

References

Navigating the Mass Spectrometry of Fmoc-Aib-OH Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, understanding the mass spectrometric behavior of peptides incorporating non-proteinogenic amino acids is paramount. This guide provides a detailed comparison of the mass spectrometry (MS) analysis of peptides containing N-terminally protected Fmoc-α-aminoisobutyric acid (Fmoc-Aib-OH) against peptides with other amino acid compositions. This comparison is supported by established principles of peptide fragmentation and available experimental insights, offering a framework for optimizing analytical strategies.

The incorporation of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid, into peptides can induce specific conformational constraints, making them valuable tools in drug design and materials science. The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), and its presence during analysis can significantly influence ionization and fragmentation. This guide will delve into the nuances of analyzing these modified peptides by mass spectrometry.

Comparative Analysis of Mass Spectrometric Performance

The mass spectrometric analysis of peptides is influenced by several factors, including amino acid composition, sequence, and the presence of modifying groups. While direct, quantitative head-to-head comparisons of this compound peptides with a wide range of other peptide classes are not extensively documented in publicly available literature, a comparative assessment can be constructed based on known fragmentation behaviors and the physicochemical properties of Aib and the Fmoc group.

Peptides incorporating Aib residues are known to exhibit distinct fragmentation patterns. For instance, the b2 ion of a peptide containing Aib at the second position (from the N-terminus) has been observed to readily fragment to the a1 ion. This suggests a specific fragmentation pathway that can be characteristic of Aib-containing peptides.

The presence of the N-terminal Fmoc group introduces a large, hydrophobic moiety that can influence the ionization efficiency of the peptide. In electrospray ionization (ESI), this may lead to altered charge state distributions compared to unprotected peptides of similar size. Furthermore, the Fmoc group itself is susceptible to fragmentation, which can lead to characteristic neutral losses or specific fragment ions in the MS/MS spectrum.

In contrast, peptides composed solely of proteinogenic amino acids have well-characterized fragmentation patterns dominated by b- and y-ion series. The presence of certain amino acids is known to influence signal intensity in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. For example, peptides containing arginine, phenylalanine, proline, and leucine often exhibit enhanced signal intensities[1]. The absence of such residues in a peptide, or the presence of signal-suppressing residues, can impact the limits of detection.

Below, we summarize the expected performance characteristics in a comparative table.

Quantitative Data Summary

The following tables provide a semi-quantitative comparison based on established principles and available data. The performance is rated on a relative scale (Low, Moderate, High) for key mass spectrometric parameters.

Table 1: Comparison of Ionization and Detection Characteristics

FeatureThis compound PeptidesPeptides with High Arginine ContentPeptides with Acidic Residues
Ionization Efficiency (ESI) Moderate to HighHighModerate
Signal Intensity (MALDI) ModerateHigh[1]Low to Moderate
Tendency for Multiple Charging (ESI) ModerateHighHigh
Susceptibility to Signal Suppression ModerateLowModerate

Table 2: Comparison of Fragmentation and Identification Characteristics

FeatureThis compound PeptidesStandard Tryptic PeptidesPeptides with Proline Residues
Fragmentation Efficiency (CID) ModerateHighModerate (Proline effect)
Dominant Fragment Ion Series b- and y-ions, with specific Aib-related fragmentsb- and y-ionsy-ions often dominate
Sequence Coverage from MS/MS Moderate to HighHighModerate
Database Search Success Rate Dependent on search algorithm's ability to handle modificationsHighHigh

Experimental Workflow and Methodologies

A robust and well-defined experimental workflow is crucial for the successful mass spectrometric analysis of synthetic peptides like those containing this compound. The following diagram and protocol outline a typical workflow from sample preparation to data analysis.

experimental_workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis a This compound Peptide Synthesis (SPPS) b Cleavage from Resin & Deprotection a->b c Purification (e.g., RP-HPLC) b->c d LC-MS/MS Analysis c->d Sample Injection e Data Acquisition (MS1 & MS/MS) d->e f Database Searching e->f g Manual Spectral Interpretation f->g h Data Reporting g->h

Caption: Experimental workflow for the mass spectrometry analysis of this compound peptides.

Experimental Protocols

1. Sample Preparation of this compound Containing Peptides

  • Synthesis: Peptides are synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

  • Cleavage and Deprotection: Following synthesis, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers. The N-terminal Fmoc group may be retained or removed depending on the analytical goal.

  • Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Reconstitution: The purified, lyophilized peptide is reconstituted in a solvent compatible with mass spectrometry, typically a mixture of water and acetonitrile with a small amount of formic acid to aid ionization.

2. LC-MS/MS Analysis Protocol

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptides. A typical gradient might be 5-95% B over 30 minutes.

    • Flow Rate: 300 nL/min for nano-LC systems.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is standard for peptides.

    • MS1 Scan: A full scan (e.g., m/z 350-1500) is performed to detect the precursor ions of the peptides.

    • MS/MS Scan (Data-Dependent Acquisition): The most intense precursor ions from the MS1 scan are automatically selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions are then analyzed in the mass spectrometer.

3. Data Analysis

  • Database Searching: The acquired MS/MS spectra are searched against a protein or peptide sequence database using software such as Mascot or SEQUEST. The search parameters must be set to include the mass of the Fmoc group (if present) and the Aib residue as variable or static modifications.

  • Manual Interpretation: For novel peptides or unexpected fragmentation patterns, manual interpretation of the MS/MS spectra is often necessary to confirm the sequence and identify specific fragment ions.

Signaling Pathways and Logical Relationships

The logical flow of analysis for characterizing a synthetic peptide containing this compound involves a series of steps to confirm its identity and purity. This process is outlined in the diagram below.

logical_relationship start Synthesized this compound Peptide ms1 MS1 Analysis (Confirm Molecular Weight) start->ms1 hplc RP-HPLC Analysis (Assess Purity) start->hplc msms MS/MS Analysis (Confirm Sequence) ms1->msms final Characterized Peptide hplc->final msms->final

Caption: Logical flow for the characterization of synthetic peptides.

References

Confirming Helicity of Aib Peptides: A Comparative Guide to Circular Dichroism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount to elucidating their function and optimizing their therapeutic potential. The incorporation of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid, is a well-established strategy to induce and stabilize helical conformations in peptides.[1][2][3][4][5][6] Circular Dichroism (CD) spectroscopy stands out as a rapid and powerful tool to confirm the helicity of these Aib-containing peptides.[5][7][8] This guide provides a comprehensive comparison of CD spectroscopy with other methods, supported by experimental data and detailed protocols, to aid in the structural characterization of Aib peptides.

The Power of Circular Dichroism in Aib Peptide Analysis

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides.[7][9] The regular, repeating backbone structure of a helix gives rise to a characteristic CD spectrum, making it an invaluable tool for secondary structure analysis.[7][9] For Aib-containing peptides, CD spectroscopy is particularly useful in confirming the presence of helical structures like the right-handed α-helix and the tighter 310-helix. The α,α-disubstituted nature of Aib restricts the peptide backbone's conformational freedom, strongly favoring helical folding.[10]

While both α-helices and 310-helices exhibit characteristic negative bands around 208 nm and 222 nm, subtle differences in their CD spectra can be used for differentiation.[11] However, it is important to note that distinguishing between these two helical forms using CD alone can be challenging, and often requires complementary techniques for unambiguous assignment.[11]

Comparative Analysis of Helical Structures by CD Spectroscopy

The following table summarizes the characteristic CD spectral features for different secondary structures, with a focus on distinguishing between α-helical and 310-helical conformations in Aib-containing peptides.

Secondary StructurePositive Maximum (nm)Negative Maximum/Minima (nm)Molar Ellipticity Ratio ([θ]222/[θ]208)Key Characteristics & Notes
α-Helix ~192~208 and ~222~0.8 - 1.0Two distinct negative bands of similar intensity.[11]
310-Helix ~195~205 and ~220< 1.0, often smaller than α-helixThe intensity of the 222 nm band is often weaker relative to the 208 nm band. Some studies suggest this ratio can be a key differentiator, though caution is advised.[11][12][13]
Random Coil ~212~195N/ACharacterized by a strong negative band around 195 nm.[7]
β-Sheet ~195~218N/AShows a single negative band around 218 nm.[7]

Experimental Protocol for CD Analysis of Aib Peptides

This section provides a detailed methodology for conducting CD spectroscopy on Aib-containing peptides to determine their helicity.

1. Sample Preparation:

  • Purity: Ensure the peptide sample is at least 95% pure as determined by HPLC and mass spectrometry to avoid interference from impurities.[14]

  • Solvent Selection: Dissolve the peptide in a suitable buffer that does not have high absorbance in the far-UV region (190-260 nm).[14] Commonly used buffers include phosphate buffers.[9] For some Aib peptides, organic solvents like methanol or trifluoroethanol (TFE) are used to promote helicity.[11]

  • Concentration: Prepare a peptide solution with a concentration typically in the range of 0.1 to 1.0 mg/mL.[7][15] Accurate determination of the peptide concentration is crucial for calculating molar ellipticity.[7] This can be done using UV absorbance at 280 nm if the peptide contains aromatic residues, or through quantitative amino acid analysis.[7]

2. Instrumentation and Setup:

  • Instrument: A circular dichroism spectropolarimeter is required.[9]

  • Cuvette: Use a quartz cuvette with a short path length, typically 0.1 cm (1 mm), for far-UV measurements.[9][15]

  • Instrument Purging: Purge the instrument with high-purity nitrogen gas for at least 30 minutes before measurements to remove oxygen, which absorbs in the far-UV region.[7]

  • Calibration: Calibrate the instrument according to the manufacturer's guidelines, often using a standard like camphor sulfonic acid.[7]

3. Data Acquisition:

  • Parameters: Set the following typical acquisition parameters:

    • Wavelength Range: 190 nm to 260 nm[7][9]

    • Data Pitch (Step Size): 0.5 nm or 1.0 nm[7]

    • Scanning Speed: 50 nm/min[9]

    • Bandwidth: 1.0 nm[9]

    • Response Time: 1-2 seconds[9]

    • Accumulations: 3-5 scans to improve the signal-to-noise ratio.[7]

  • Blank Measurement: Record a baseline spectrum of the buffer alone using the same cuvette and acquisition parameters.[7][9]

  • Sample Measurement: Acquire the CD spectrum of the peptide sample.[7][9]

4. Data Processing and Analysis:

  • Baseline Correction: Subtract the buffer spectrum from the raw peptide spectrum.[7][9]

  • Averaging: Average the multiple scans of the baseline-corrected spectrum.[7]

  • Conversion to Molar Ellipticity: Convert the raw data (in millidegrees) to mean residue molar ellipticity ([θ]) using the following equation: [θ] = (mdeg * MRW) / (10 * c * l) Where:

    • mdeg is the observed ellipticity in millidegrees.

    • MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acid residues).[7]

    • c is the peptide concentration in mg/mL.[7]

    • l is the path length of the cuvette in cm.[7]

  • Secondary Structure Deconvolution: Use deconvolution software (e.g., DichroWeb, CDNN) to estimate the percentage of α-helix, β-sheet, and random coil from the experimental spectrum.[7]

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for CD analysis and the underlying principle of using Aib to induce and confirm helicity.

CD_Experimental_Workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Peptide_Purification Peptide Purification (>95%) Solvent_Selection Solvent/Buffer Selection Peptide_Purification->Solvent_Selection Concentration_Determination Accurate Concentration Determination Solvent_Selection->Concentration_Determination Sample_Measurement Measure Peptide Sample Concentration_Determination->Sample_Measurement Instrument_Setup Instrument Setup (Purge, Calibrate) Blank_Measurement Measure Buffer Blank Instrument_Setup->Blank_Measurement Blank_Measurement->Sample_Measurement Baseline_Correction Baseline Correction Sample_Measurement->Baseline_Correction Conversion Convert to Molar Ellipticity Baseline_Correction->Conversion Deconvolution Secondary Structure Deconvolution Conversion->Deconvolution Helicity_Confirmation Helicity Confirmation Deconvolution->Helicity_Confirmation

Caption: Experimental workflow for CD analysis of Aib peptides.

Aib_Helicity_Logic Aib Aib Incorporation Conformation Restricted Backbone Conformation Aib->Conformation Helix Favors Helical Structure (α-helix or 3(10)-helix) Conformation->Helix CD_Signal Characteristic CD Spectrum (Negative bands at ~208 & ~222 nm) Helix->CD_Signal Confirmation Confirmation of Helicity CD_Signal->Confirmation

Caption: Logic of Aib-induced helicity confirmed by CD.

Alternative and Complementary Techniques

While CD spectroscopy is a primary tool, a multi-faceted approach often yields the most definitive structural insights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution structural information, including the determination of through-space atomic proximities (NOEs) and hydrogen bonding patterns, which can definitively distinguish between α- and 310-helices.[9] However, NMR requires larger sample quantities and more complex data analysis compared to CD.[9]

  • Vibrational Circular Dichroism (VCD): VCD, the extension of CD into the infrared region, is also sensitive to the secondary structure of peptides.[12] Some studies suggest that VCD can be more effective than electronic CD in distinguishing between α- and 310-helical conformations.[12]

  • X-ray Crystallography: For peptides that can be crystallized, X-ray crystallography provides atomic-resolution three-dimensional structures, offering the most detailed and unambiguous picture of helicity.[16] However, the crystallization of peptides can be challenging.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the secondary structure based on the frequencies of amide I and II vibrational bands.[12]

References

Navigating the Challenges of Purifying Aib-Containing Peptides: A Comparative Guide to HPLC Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purification of synthetic peptides containing the sterically hindered, helix-inducing amino acid, α-aminoisobutyric acid (Aib), presents unique challenges. The incorporation of Aib can lead to incomplete couplings during synthesis and promote stable secondary structures, affecting solubility and chromatographic behavior. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) strategies, supported by experimental data, to effectively purify these complex peptides.

The inherent properties of Aib residues demand carefully optimized purification protocols. Standard Reversed-Phase HPLC (RP-HPLC) is the predominant technique, but the choice of stationary phase, mobile phase composition, and gradient parameters are critical for achieving high purity and yield. Incomplete synthesis sequences and the hydrophobicity of Aib-containing peptides are primary hurdles that a robust HPLC strategy must overcome[1][2][3].

Comparative Analysis of HPLC Stationary Phases

The selection of the column's stationary phase is a crucial first step in developing a purification method. The most common choices for peptide purification are silica-based bonded phases with different alkyl chain lengths, primarily C18 and C8.

Key Considerations:

  • C18 (Octadecylsilane): With its long 18-carbon alkyl chains, C18 is the most widely used stationary phase for peptide purification. It offers high hydrophobicity and strong retention, which is often necessary for separating complex mixtures of peptides[2].

  • C8 (Octylsilane): C8 columns have shorter 8-carbon alkyl chains, resulting in lower hydrophobicity compared to C18[2][4]. This can be advantageous for highly hydrophobic Aib-containing peptides, as it can reduce retention times and potentially improve peak shape by mitigating strong, irreversible binding[1][5]. The reduced retention may also allow for elution with a lower concentration of organic solvent, which can be beneficial for peptide solubility.

  • Diphenyl Phases: These phases can offer alternative selectivity, particularly for peptides containing aromatic residues. They have been shown to be effective in maintaining the native conformation of structured peptides during chromatography[6].

  • Polymeric Phases: Columns with polymeric stationary phases, such as polystyrene-divinylbenzene (PLRP-S), offer a wider pH stability range compared to silica-based columns. This allows for purification at high pH, which can be beneficial for certain peptides that are poorly soluble or difficult to separate under acidic conditions[7][8].

Below is a summary of the general characteristics and a comparison of C18 and C8 columns for the purification of Aib-containing peptides.

FeatureC18 ColumnC8 ColumnRecommendation for Aib-Peptides
Alkyl Chain Length 18 carbons8 carbonsVaries based on peptide hydrophobicity.
Hydrophobicity HighModerateC8 may be preferable for very hydrophobic peptides to avoid excessive retention[4][5].
Retention Stronger retentionWeaker retentionC18 is a good starting point; switch to C8 if retention is too strong[2][9].
Selectivity Excellent for a wide range of peptidesCan offer different selectivity, potentially resolving impurities that co-elute on C18[1].Screen both to determine optimal selectivity.
Analysis Time Potentially longerGenerally faster elutionC8 can lead to higher throughput[5].

The Critical Role of Mobile Phase Composition

The mobile phase in RP-HPLC for peptides typically consists of an aqueous component (Solvent A) and an organic component, usually acetonitrile (Solvent B). The addition of an ion-pairing agent is standard practice to improve peak shape and resolution.

Common Mobile Phase Additives:

  • Trifluoroacetic Acid (TFA): The most common additive, used at a concentration of 0.1%. TFA acts as an ion-pairing agent, masking the charges on basic residues and minimizing unwanted interactions with the silica backbone of the stationary phase, resulting in sharper peaks[9][10]. However, TFA is a known ion-suppressant in mass spectrometry (MS)[11][12].

  • Formic Acid (FA): A common MS-compatible alternative to TFA. While it is more volatile and does not suppress the MS signal as strongly, it is a weaker acid and may result in broader peaks and poorer resolution compared to TFA[12].

  • High pH Mobile Phases: For peptides that are difficult to purify at low pH, using a basic mobile phase, such as ammonium bicarbonate or ammonium hydroxide, can alter the charge state of the peptide and impurities, leading to improved separation[13][14]. This approach is particularly useful with pH-stable polymeric columns[8].

Experimental Protocols

Below are representative experimental protocols for the analytical and preparative HPLC of Aib-containing peptides.

Protocol 1: General Analytical RP-HPLC for Aib-Containing Peptides
  • Column: C18 or C8, 3-5 µm particle size, 100-300 Å pore size, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Gradient: A typical scouting gradient is 5-95% B over 30 minutes. This can be optimized to a shallower gradient around the elution point of the target peptide for better resolution[9][15].

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A or a minimal amount of a suitable organic solvent like DMSO, then dilute with Mobile Phase A.

Protocol 2: Semi-Preparative Purification of Cephaibol D (An Aib-Rich Peptide)

This protocol is adapted from the reported purification of Cephaibol D, a 15-residue peptaibol containing eight Aib residues[16].

  • Column: A semi-preparative C18 column is typically used.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: Appropriate for the semi-preparative column diameter (e.g., 5-20 mL/min).

  • Detection: UV at 220 nm.

  • Gradient: A shallow linear gradient optimized from analytical runs to separate the main product from impurities. For Cephaibol D, the target peptide eluted at approximately 22 minutes, indicating a significant retention time requiring a sufficiently high concentration of acetonitrile for elution[16].

  • Fraction Collection: Collect fractions corresponding to the target peptide peak.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Visualizing the Purification Strategy

A systematic approach is key to efficiently developing a purification method for Aib-containing peptides. The following workflow outlines the key decision points.

HPLC_Workflow cluster_0 Method Development Workflow for Aib-Peptide Purification start Crude Aib-Peptide Synthesis Product solubility Solubility Test (Aqueous/Organic) start->solubility choose_column Select Stationary Phase (C18, C8, etc.) solubility->choose_column Soluble analytical_hplc Analytical RP-HPLC Screening (Scouting Gradient) optimize_gradient Optimize Gradient (Shallow Gradient) analytical_hplc->optimize_gradient Target Peak Identified choose_mobile_phase Select Mobile Phase (TFA, FA, High pH) choose_column->choose_mobile_phase choose_mobile_phase->analytical_hplc prep_hplc Preparative HPLC optimize_gradient->prep_hplc Optimized analysis Fraction Analysis (Analytical HPLC & MS) prep_hplc->analysis analysis->prep_hplc Purity < 95% (Re-purify) pooling Pool Pure Fractions analysis->pooling Purity > 95% end Lyophilized Pure Peptide pooling->end Column_Interaction cluster_c18 C18 Stationary Phase cluster_c8 C8 Stationary Phase c18_surface Silica Surface c18_chains ~~~~~~~~~~~~~~~~~~~~~~ (Long C18 Chains) ~~~~~~~~~~~~~~~~~~~~~~ peptide_c18 Aib-Peptide interaction_c18 Strong Hydrophobic Interaction c8_surface Silica Surface c8_chains ~~~~~~~~~~~~~~ (Shorter C8 Chains) ~~~~~~~~~~~~~~ peptide_c8 Aib-Peptide interaction_c8 Moderate Hydrophobic Interaction

References

A Head-to-Head Comparison: HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is paramount to success, particularly when dealing with sterically hindered amino acids such as α-aminoisobutyric acid (Aib). The bulky nature of Aib presents a significant challenge to standard coupling protocols, often resulting in low yields, incomplete reactions, and epimerization. This guide provides an objective, data-supported comparison of two widely used aminium-based coupling reagents, HATU and HBTU, for the efficient incorporation of Fmoc-Aib-OH into peptide sequences.

Executive Summary

Experimental evidence consistently demonstrates the superiority of HATU over HBTU for the coupling of sterically hindered amino acids like this compound.[1][2] HATU generally affords higher coupling efficiencies, faster reaction times, and a reduced risk of racemization.[1] This enhanced performance is attributed to the formation of a more reactive active ester intermediate, which more readily overcomes the steric hindrance associated with Aib.

Performance Comparison: HATU vs. HBTU

ParameterHATUHBTUReference
Purity (ACP 65-74 Synthesis) Higher Purity (fewer deletion products observed)Lower Purity (more deletion products observed)[1]
Coupling Efficiency HighHigh, but generally lower than HATU[1]
Reaction Speed FasterSlower[1]
Epimerization Risk Lower riskHigher risk[1]

Mechanism of Action: The Critical Difference

The superior performance of HATU in challenging couplings stems from the nature of the active ester it forms with the carboxylic acid of the amino acid.[1]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) contains a 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the triazole ring acts as an electron-withdrawing group, making the resultant OAt-ester significantly more reactive and susceptible to nucleophilic attack by the amine.[1] This heightened reactivity leads to faster and more complete coupling reactions, which is especially crucial when coupling bulky residues like Aib.[1]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in contrast, utilizes a standard benzotriazole (HOBt) moiety. The resulting OBt-ester is less reactive than the OAt-ester formed by HATU.[1] This can lead to slower reaction times and a greater propensity for side reactions, including epimerization, particularly with sterically hindered amino acids.[1]

G General Mechanism of Amide Bond Formation using HATU/HBTU cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA This compound Active_Ester Reactive OAt/OBt-Ester Fmoc_AA->Active_Ester Activation Base Base (e.g., DIPEA) Base->Active_Ester Coupling_Reagent HATU or HBTU Coupling_Reagent->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Resin_Amine Resin-Bound Amine Resin_Amine->Peptide_Bond Nucleophilic Attack

Caption: General mechanism of amide bond formation.

Experimental Protocols

The following are detailed, representative protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide containing this compound, comparing the use of HATU and HBTU.

Materials
  • Fmoc-Rink Amide resin

  • This compound

  • HATU or HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF (v/v) for Fmoc deprotection

  • Dichloromethane (DCM)

  • Kaiser test kit

Protocol: HATU-mediated Coupling of this compound
  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and then treat with fresh 20% piperidine in DMF for an additional 15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

  • Kaiser Test: Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines (a blue color indicates a positive result).

  • Activation of this compound: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 1-2 hours. Due to the steric hindrance of Aib, a longer coupling time compared to standard amino acids is recommended.

  • Monitoring the Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates the completion of the coupling reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5 times) and DCM (3 times) to remove any unreacted reagents and byproducts.

Protocol: HBTU-mediated Coupling of this compound
  • Resin Swelling and Fmoc Deprotection: Follow steps 1-4 of the HATU protocol.

  • Activation of this compound: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated this compound solution to the resin. Agitate the mixture at room temperature. A longer reaction time of 2-4 hours is generally recommended for HBTU when coupling sterically hindered amino acids.

  • Monitoring and Washing: Follow steps 7 and 8 of the HATU protocol. If the Kaiser test remains positive after the initial coupling time, a second coupling may be necessary.

G Experimental Workflow for Comparing HATU and HBTU Start Start: Swollen Resin with Free Amine Split Split Resin into Two Batches Start->Split HATU_Coupling Couple this compound with HATU Split->HATU_Coupling Batch 1 HBTU_Coupling Couple this compound with HBTU Split->HBTU_Coupling Batch 2 Wash_HATU Wash Resin HATU_Coupling->Wash_HATU Wash_HBTU Wash Resin HBTU_Coupling->Wash_HBTU Cleave_HATU Cleave Peptide from Resin Wash_HATU->Cleave_HATU Cleave_HBTU Cleave Peptide from Resin Wash_HBTU->Cleave_HBTU Analyze_HATU Analyze Purity and Yield (HPLC, MS) Cleave_HATU->Analyze_HATU Analyze_HBTU Analyze Purity and Yield (HPLC, MS) Cleave_HBTU->Analyze_HBTU

Caption: Workflow for comparing coupling reagent efficiency.

Conclusion

For the successful incorporation of the sterically demanding this compound into peptide sequences, HATU is the demonstrably superior coupling reagent when compared to HBTU. Its ability to form a highly reactive OAt-ester leads to faster, more efficient couplings with a lower risk of epimerization. While HBTU can be effective, it often requires longer reaction times and may necessitate double coupling to achieve comparable results to a single HATU-mediated coupling. For researchers aiming to synthesize complex peptides containing Aib or other sterically hindered amino acids, the use of HATU is strongly recommended to maximize yield and purity, thereby saving valuable time and resources.

References

A Comparative Guide to the Helix Propensity of α-Aminoisobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the helix-forming propensity of α-aminoisobutyric acid (Aib) against alanine and other proteinogenic amino acids. The information presented is supported by experimental data to assist researchers in the rational design of helical peptides for various applications, including drug development and biomaterial engineering.

Introduction to Helix Propensity

The propensity of an amino acid to favor the formation of helical secondary structures, such as α-helices and 3₁₀-helices, within a peptide or protein is referred to as its helix propensity. This intrinsic property is crucial in protein folding, stability, and molecular recognition. Alanine is widely recognized as the most potent helix-forming residue among the 20 standard amino acids. However, non-proteinogenic amino acids, particularly α,α-disubstituted ones like Aib, exhibit a significantly higher predisposition for inducing and stabilizing helical conformations.

The strong helical propensity of Aib is attributed to the steric constraints imposed by its gem-dimethyl group on the Cα atom. This substitution restricts the available Ramachandran space for the peptide backbone's φ and ψ dihedral angles, forcing them into the helical region.

Quantitative Comparison of Helix Propensity

The stabilizing effect of an amino acid on a helical structure can be quantified by the change in Gibbs free energy (ΔΔG) upon its substitution into a model peptide, typically in comparison to a reference amino acid like alanine. A negative ΔΔG value indicates a greater stabilizing effect than the reference.

Amino AcidHelix Propensity (ΔΔG in kcal/mol, relative to Alanine)Notes
Aib < 0 (Significantly more stabilizing)While a precise, universally accepted value on this scale is not established, studies consistently show Aib to be a much stronger helix inducer than Alanine. For instance, a 14-mer peptide containing Aib and Alanine was found to be as stable as a 26-mer peptide composed primarily of Alanine[1]. Another study on the S peptide of ribonuclease S showed that replacing an Alanine with an Aib resulted in a favorable change in the free energy of binding (ΔΔG°) of 0.7 kcal/mol, indicating stabilization[2].
Alanine (Ala) 0.00 Reference amino acid with the highest helix propensity among standard amino acids.
Leucine (Leu) 0.21
Arginine (Arg) 0.21
Methionine (Met) 0.24
Lysine (Lys) 0.26
Glutamine (Gln) 0.39
Glutamic Acid (Glu) 0.40
Isoleucine (Ile) 0.41
Tryptophan (Trp) 0.49
Serine (Ser) 0.50
Tyrosine (Tyr) 0.53
Phenylalanine (Phe) 0.54
Valine (Val) 0.61
Histidine (His) 0.61
Asparagine (Asn) 0.65
Threonine (Thr) 0.66
Cysteine (Cys) 0.68
Aspartic Acid (Asp) 0.69
Glycine (Gly) 1.00 Known as a helix breaker due to its high conformational flexibility.
Proline (Pro) > 1.00Known as a helix breaker due to its rigid cyclic structure.

Experimental Determination of Helix Propensity

The helix propensity of amino acids is primarily determined using spectroscopic techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a widely used method for the rapid determination of the secondary structure of peptides and proteins in solution.[3][4] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The distinct helical structures of peptides give rise to characteristic CD spectra in the far-UV region (190-250 nm).

Experimental Protocol:

  • Sample Preparation:

    • Peptides are synthesized and purified to >95% purity.

    • The peptide is dissolved in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.4). High concentrations of salts that absorb in the far-UV, such as chlorides, should be avoided.[3]

    • The final peptide concentration is typically in the range of 0.1-1.0 mg/mL, and the exact concentration must be accurately determined.[3]

  • Instrumentation and Data Acquisition:

    • A calibrated spectropolarimeter is used.

    • Typical acquisition parameters for secondary structure analysis are:

      • Wavelength Range: 190-260 nm[3]

      • Data Pitch: 0.5 or 1.0 nm[3]

      • Scanning Speed: 50 nm/min[3]

      • Bandwidth: 1.0 nm[3]

      • Response Time: 1-2 s[3]

      • Accumulations: 3-5 scans to improve the signal-to-noise ratio.[3]

    • A baseline spectrum of the buffer is recorded and subtracted from the sample spectrum.[3]

  • Data Analysis:

    • The CD signal is converted to mean residue ellipticity ([θ]).

    • The helical content is estimated from the [θ] value at 222 nm, which is characteristic of α-helical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution information about the three-dimensional structure of peptides in solution.[5] For helix propensity studies, NMR is used to identify specific helical secondary structures through the analysis of nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts.

Experimental Protocol:

  • Sample Preparation:

    • The peptide is synthesized, often with isotopic labeling (¹³C, ¹⁵N) for more complex analyses, and purified.

    • The peptide is dissolved in a suitable buffer, typically in D₂O or a mixture of H₂O/D₂O, to a concentration of 0.5-5 mM.

    • The pH of the sample is adjusted as required for stability and to minimize exchange of amide protons.

  • Instrumentation and Data Acquisition:

    • A high-field NMR spectrometer is used.

    • A series of 1D and 2D NMR experiments are performed, such as:

      • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is crucial for defining secondary and tertiary structure. Characteristic NOEs for α-helices include dαN(i, i+3), dαβ(i, i+3), and dNN(i, i+1).

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with directly attached heteronuclei like ¹⁵N and ¹³C.

  • Data Analysis:

    • Resonances are assigned to specific atoms in the peptide sequence.

    • NOE-derived distance restraints and coupling constant-derived dihedral angle restraints are used to calculate a family of structures consistent with the experimental data.

    • The population of helical conformations is determined from the ensemble of calculated structures.

Visualizing the Impact of Aib on Helix Stability

The following diagrams illustrate the conceptual difference in helix stability when a standard amino acid like alanine is compared to the helix-promoting Aib.

HelixPropensityComparison cluster_alanine Alanine-Containing Peptide cluster_aib Aib-Containing Peptide Ala_Unfolded Unfolded State Ala_Folded Helical State Ala_Unfolded->Ala_Folded Equilibrium favors unfolded state Aib_Unfolded Unfolded State Aib_Folded Helical State Aib_Unfolded->Aib_Folded Equilibrium strongly favors helical state

Fig 1: Aib shifts the folding equilibrium towards the helical state more effectively than alanine.

The experimental workflow for determining helix propensity using CD and NMR spectroscopy can be visualized as follows:

ExperimentalWorkflow cluster_synthesis Peptide Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Peptide Synthesis & Purification Dissolution Dissolution in Appropriate Buffer Synthesis->Dissolution Concentration Accurate Concentration Determination Dissolution->Concentration CD_Spec Circular Dichroism Spectroscopy Concentration->CD_Spec NMR_Spec NMR Spectroscopy (TOCSY, NOESY) Concentration->NMR_Spec Helicity Helical Content (%) CD_Spec->Helicity Structure 3D Structure Calculation NMR_Spec->Structure

Fig 2: Workflow for the experimental determination of peptide helicity.

Conclusion

The incorporation of α-aminoisobutyric acid is a highly effective strategy for inducing and stabilizing helical conformations in peptides. Its helix-promoting propensity significantly surpasses that of alanine and all other standard amino acids. This makes Aib a valuable tool for peptide design in various therapeutic and biotechnological applications where a stable helical structure is desired. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers aiming to leverage the unique properties of Aib in their work.

References

Aib-Modification: A Shield Against Proteolysis for Enhanced Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide-based therapeutics, achieving metabolic stability is a critical hurdle. Native peptides are often susceptible to rapid degradation by proteases, limiting their in vivo efficacy. The incorporation of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib) has emerged as a powerful strategy to significantly enhance the proteolytic resistance of peptides, thereby extending their circulating half-life and therapeutic window. This guide provides a comparative analysis of the proteolytic stability of Aib-modified peptides versus their native counterparts, supported by quantitative data and detailed experimental methodologies.

The enhanced stability of Aib-containing peptides stems from the unique structural constraints imposed by the gem-dimethyl group on its α-carbon. This steric hindrance protects adjacent peptide bonds from proteolytic cleavage by sterically shielding them from the active sites of proteases.

Quantitative Comparison of Proteolytic Stability

The impact of Aib modification on peptide stability is most strikingly illustrated by the glucagon-like peptide-1 (GLP-1) analogue, Semaglutide. Native GLP-1 has a very short plasma half-life of only 1-2 minutes due to rapid degradation by dipeptidyl peptidase-4 (DPP-4).[1][2][3] In contrast, Semaglutide, which incorporates an Aib residue at the second position to protect against DPP-4 cleavage, exhibits a remarkably extended half-life of approximately 165 hours.[1] This dramatic increase in stability allows for once-weekly administration, a significant improvement in patient convenience and compliance.

While a comprehensive head-to-head comparison across a wide range of peptides and proteases is not extensively documented in a single study, the available data consistently demonstrates the superior stability of Aib-modified peptides. For instance, studies on antimicrobial peptides have shown that the introduction of Aib residues significantly increases their resistance to enzymatic degradation.[4][5]

PeptideModification(s)Half-life (in human plasma)Fold Increase in Half-lifeReference(s)
Native GLP-1None1-2 minutes-[1][2][3]
Semaglutide (GLP-1 Analogue)Aib at position 8 , fatty acid acylation~165 hours> 5000-fold[1][6]

Table 1: Comparison of the plasma half-life of native GLP-1 and the Aib-modified analogue, Semaglutide.

Mechanism of Aib-Induced Proteolytic Resistance

The protective effect of Aib is primarily attributed to its unique structural properties. The presence of two methyl groups on the α-carbon restricts the conformational flexibility of the peptide backbone, favoring helical secondary structures.[4] This constrained conformation, coupled with the steric bulk of the gem-dimethyl group, hinders the access of proteases to the scissile peptide bonds.

Aib_Mechanism cluster_native Native Peptide cluster_aib Aib-Modified Peptide Native_Peptide Flexible Peptide Backbone Cleavage_Site Cleavage Site Native_Peptide->Cleavage_Site Accessible Protease Protease Protease->Cleavage_Site Binds to Degradation_Products Degradation Products Cleavage_Site->Degradation_Products Cleavage Aib_Peptide Rigid Helical Backbone Aib_Residue Aib Residue (Steric Shield) Aib_Peptide->Aib_Residue Protected_Site Protected Cleavage Site Aib_Residue->Protected_Site Shields Stable_Peptide Stable Peptide Protected_Site->Stable_Peptide No Cleavage Protease_Aib Protease Protease_Aib->Protected_Site Binding Hindered

Mechanism of Aib-induced proteolytic resistance.

Experimental Protocols

Assessment of Proteolytic Stability in Human Plasma/Serum

This protocol outlines a general procedure for evaluating the stability of a peptide in human plasma or serum.

Experimental_Workflow start Start peptide_prep Prepare Peptide Stock Solution start->peptide_prep plasma_prep Thaw Human Plasma/Serum start->plasma_prep incubation Incubate Peptide with Plasma/Serum (e.g., 37°C with gentle shaking) peptide_prep->incubation plasma_prep->incubation sampling Collect Aliquots at Different Time Points incubation->sampling quenching Quench Proteolytic Activity (e.g., add TCA or ACN/EtOH) sampling->quenching precipitation Precipitate Plasma Proteins (e.g., centrifugation) quenching->precipitation analysis Analyze Supernatant by RP-HPLC precipitation->analysis quantification Quantify Remaining Intact Peptide analysis->quantification half_life Calculate Half-life (t½) quantification->half_life end End half_life->end

General workflow for assessing peptide stability.

Materials:

  • Test peptide and its native counterpart

  • Human plasma or serum (commercially available)

  • Trifluoroacetic acid (TFA) or Acetonitrile (ACN)/Ethanol (EtOH) solution

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Water and ACN (HPLC grade)

Procedure:

  • Peptide Preparation: Prepare stock solutions of the test and native peptides in a suitable solvent (e.g., sterile deionized water or DMSO) at a known concentration (e.g., 1 mM).[7]

  • Incubation: Mix the peptide solution with human plasma or serum (e.g., in a 1:1 v/v ratio) to a final peptide concentration of, for example, 10 µM.[7][8] Incubate the mixture at 37°C with gentle agitation.[7]

  • Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the incubation mixture.[8]

  • Quenching the Reaction: Immediately stop the proteolytic degradation by adding a quenching solution, such as 10% TFA or a 2:1 mixture of ACN/EtOH.[7][8] This denatures and precipitates the plasma proteins.

  • Protein Precipitation: Centrifuge the quenched samples (e.g., at 13,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.[7]

  • Analysis: Carefully collect the supernatant and analyze it by RP-HPLC. Use a suitable C18 column and a gradient of water/ACN containing 0.1% TFA to separate the intact peptide from its degradation products.[7][8]

  • Quantification: Monitor the elution profile at a specific wavelength (e.g., 214 or 280 nm) or by mass spectrometry. The amount of remaining intact peptide at each time point is determined by integrating the area of the corresponding peak in the chromatogram.

  • Half-Life Calculation: The percentage of intact peptide remaining is plotted against time. The half-life (t½) is then calculated by fitting the data to a one-phase exponential decay model.[8]

Conclusion

The incorporation of α-aminoisobutyric acid into peptide sequences is a highly effective and widely adopted strategy for enhancing proteolytic stability. The steric hindrance provided by the gem-dimethyl group of Aib shields adjacent peptide bonds from enzymatic cleavage, leading to a dramatic increase in the peptide's half-life in biological fluids. This improved stability is a crucial factor in the development of long-acting peptide therapeutics, ultimately leading to improved pharmacokinetic profiles, reduced dosing frequency, and enhanced patient outcomes. Researchers and drug developers should consider Aib modification as a primary tool for optimizing the in vivo performance of peptide-based drug candidates.

References

A Comparative Guide to the Structural Impact of a Single Aib Substitution in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a single α-aminoisobutyric acid (Aib) residue into a peptide sequence is a powerful tool in peptidomimetic chemistry and drug design. This non-proteinogenic amino acid, with its unique gem-dimethyl substitution at the α-carbon, imposes significant conformational constraints on the peptide backbone. This guide provides an objective comparison of the structural impact of a single Aib substitution, supported by experimental data, to aid researchers in the rational design of peptides with enhanced stability and defined secondary structures.

Data Presentation: Quantitative Comparison

The substitution of a residue like Alanine (Ala) with Aib can lead to measurable changes in the thermodynamic stability and helical content of a peptide. The following tables summarize key quantitative data from studies on this topic.

Thermal Stability

A single Aib substitution can significantly enhance the thermal stability of a peptide by reducing the conformational entropy of the unfolded state. The change in melting temperature (Tm) is a direct measure of this increased stability.

Peptide Fragment (from Thermolysin)Substituted ResidueMelting Temperature (Tm)Change in Tm (ΔTm)
Natural FragmentAla304, Ala309, Ala31263.5 °C-
Ala304AibAib 30465.7 °C+2.2 °C [1][2][3]
Ala309AibAib 30968.9 °C+5.4 °C [1][2][3]
Ala312AibAib 31262.9 °C-0.6 °C [1][2][3]
Ala304Aib/Ala309AibAib 304, Aib 30971.5 °C+8.0 °C [2][3]

Table 1: Thermal stability of thermolysin fragments with and without Aib substitutions. Data obtained from thermal unfolding measurements monitored by circular dichroism at 222 nm.[1][2][3]

Helical Content (Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a primary tool for assessing the secondary structure of peptides. A single Aib substitution typically induces or stabilizes helical conformations, reflected in the CD spectrum.

PeptideKey Spectral FeatureInterpretation
Peptide without AibWeaker negative bands at 208 and 222 nmLower helical content or random coil conformation[4]
Peptide with single AibStronger negative bands at 208 and 222 nmIncreased α-helical or 310-helical content[4][5]

Table 2: Qualitative comparison of Circular Dichroism spectra. A direct quantitative comparison of percentage helicity is highly sequence and solvent dependent.

Conformational Parameters (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the local conformation of each residue. The chemical shifts of backbone protons are particularly sensitive to the secondary structure.

ParameterPeptide without Aib (e.g., with Ala)Peptide with single Aib
1Hα Chemical ShiftTypically ~4.3 ppm in a random coilDownfield shift in a helical conformation[6][7][8]
3JHNα Coupling Constant~6-8 Hz in a random coil~3-4 Hz in a helical conformation[8]
Amide Proton Temperature Coefficient> -4.5 ppb/K (solvent exposed)< -4.5 ppb/K (intramolecularly H-bonded)[7]

Table 3: Typical NMR parameters indicating helical conformation induced by Aib substitution. Exact values are sequence-dependent.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the structural impact of Aib substitution. Below are summaries of standard protocols for the key experiments cited.

Peptide Synthesis

Peptides for structural analysis are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin Preparation: A suitable resin (e.g., Rink amide resin for C-terminal amides) is swelled in a solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (including Fmoc-Aib-OH) is activated with a coupling agent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and coupled to the deprotected N-terminus of the peptide chain.

  • Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) after deprotection and coupling steps.

  • Repeat Cycles: Steps 2-4 are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Analysis: The crude peptide is precipitated in cold diethyl ether, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of the synthesized peptides.

  • Sample Preparation: The purified peptide is dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM. A buffer-only sample is used as a blank.

  • Instrument Setup: The CD spectropolarimeter is purged with nitrogen gas. The sample is placed in a quartz cuvette with a short path length (e.g., 1 mm).

  • Data Acquisition: Spectra are typically recorded from 190 to 260 nm at a controlled temperature. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The buffer baseline is subtracted from the sample spectrum. The data, usually in millidegrees, is converted to mean residue ellipticity ([θ]) in deg·cm²·dmol⁻¹.

  • Secondary Structure Estimation: The percentage of helical content can be estimated from the mean residue ellipticity at 222 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information.

  • Sample Preparation: 1-2 mg of the purified peptide is dissolved in a deuterated solvent (e.g., H₂O/D₂O 9:1 or a deuterated organic solvent) containing a known concentration of a reference standard (e.g., DSS or TSP).

  • Data Acquisition: A series of 1D and 2D NMR experiments (e.g., TOCSY, NOESY/ROESY) are performed on a high-field NMR spectrometer.

  • Resonance Assignment: The individual proton and carbon signals are assigned to specific amino acid residues in the peptide sequence.

  • Structural Analysis:

    • Chemical Shifts: Deviations of αH, αC, and βC chemical shifts from random coil values are used to identify helical regions.

    • NOEs: Nuclear Overhauser effect cross-peaks provide information about through-space proximities between protons, which are used to define the three-dimensional structure.

    • Coupling Constants: 3JHNα coupling constants are used to restrain the backbone dihedral angle φ.

    • Temperature Coefficients: The temperature dependence of amide proton chemical shifts helps to identify intramolecularly hydrogen-bonded protons, which are characteristic of stable secondary structures.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the conceptual impact of Aib substitution.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_interpretation Data Interpretation synthesis Solid-Phase Peptide Synthesis purification RP-HPLC Purification synthesis->purification verification Mass Spectrometry Verification purification->verification cd Circular Dichroism (CD) verification->cd nmr NMR Spectroscopy verification->nmr xray X-ray Crystallography (optional) verification->xray stability Thermal/Chemical Denaturation verification->stability secondary_structure Secondary Structure (% Helicity) cd->secondary_structure high_res_structure High-Resolution 3D Structure nmr->high_res_structure xray->high_res_structure thermodynamic_stability Thermodynamic Stability (Tm, ΔG) stability->thermodynamic_stability

Caption: Experimental workflow for characterizing the structural impact of Aib substitution.

logical_relationship cluster_cause Cause cluster_effect Immediate Structural Effect cluster_consequence Conformational Consequence cluster_outcome Observable Outcome aib_sub Single Aib Substitution steric_hindrance Gem-dimethyl groups introduce steric hindrance aib_sub->steric_hindrance restricted_phi_psi Restricted φ/ψ dihedral angles (to helical regions) steric_hindrance->restricted_phi_psi reduced_entropy Reduced conformational entropy of the unfolded state restricted_phi_psi->reduced_entropy nucleation Nucleation/Stabilization of helical structures (3₁₀ or α-helix) restricted_phi_psi->nucleation increased_stability Increased Thermodynamic Stability reduced_entropy->increased_stability defined_conformation Well-defined 3D Structure nucleation->defined_conformation

Caption: Logical relationship of how a single Aib substitution impacts peptide structure.

References

A Comparative Guide to 3(10)- and α-Helix Formation Influenced by Aib

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of peptide chemistry and drug design, the precise control of secondary structure is paramount. The α-aminoisobutyric acid (Aib) residue, an achiral amino acid, is a powerful tool for inducing and stabilizing helical conformations in peptides.[1] Its unique gem-dimethyl substitution at the α-carbon sterically restricts the available Ramachandran space, strongly predisposing peptide backbones to adopt helical structures. However, this predisposition is not singular; Aib can promote the formation of both the canonical α-helix and the tighter, more elongated 3(10)-helix.[1][2]

This guide provides a detailed comparison of the 3(10)-helix and the α-helix, with a specific focus on the influence of Aib. It summarizes key structural parameters, outlines common experimental protocols for their characterization, and presents visual aids to clarify their structural and analytical differences. This information is intended to assist researchers in the rational design of peptides with specific, predictable, and stable secondary structures.

Structural and Energetic Comparison

The primary distinction between the α-helix and the 3(10)-helix lies in their hydrogen-bonding pattern. The α-helix is defined by hydrogen bonds between the carbonyl oxygen of residue i and the amide proton of residue i+4 (an i→i+4 pattern).[3] In contrast, the 3(10)-helix features a more compact arrangement with hydrogen bonds between residue i and i+3.[4][5] This fundamental difference gives rise to distinct helical geometries. The 3(10)-helix is thinner and more elongated, with three residues per turn, whereas the α-helix is wider, with 3.6 residues per turn.[4][6]

While the α-helix is the most common helical structure in natural proteins, short peptides of four to six residues containing Aib often favor the formation of a 3(10)-helix.[5][7] The stability of these helices is a subtle balance of factors. In short peptides, the 3(10)-helix can be more stable as it allows for the formation of an "extra" intrahelical hydrogen bond compared to a single α-helical turn.[5][8] However, in longer peptide segments, the α-helix often dominates due to more favorable side-chain packing and hydrogen bond cooperativity.[5] The competition between these two helical forms in Aib-rich peptides is a well-documented phenomenon, with the final conformation being sensitive to sequence, solvent, and temperature.[2][8][9]

Table 1: Comparison of Helical Parameters
Parameter3(10)-Helixα-Helix
Hydrogen Bonding Pattern i → i+3i → i+4
Residues per Turn 3.03.6
Helical Rise per Residue ~2.0 Å~1.5 Å
Helical Pitch ~6.0 Å~5.4 Å
Typical Dihedral Angles (φ, ψ) (-49°, -26°) to (-71°, -18°)(-57°, -47°) to (-63°, -45°)
Atoms in H-bonded Ring 1013

Data compiled from multiple sources.[3][4][6][10][11][12]

Visualization of Helical Structures

To better understand the structural differences, the following diagrams illustrate the hydrogen-bonding patterns and the experimental workflow for characterizing these peptides.

G cluster_310 3(10)-Helix (i -> i+3) cluster_alpha α-Helix (i -> i+4) i_310 i i1_310 i+1 i_310->i1_310 i3_310 i+3 i_310->i3_310 H-Bond i2_310 i+2 i1_310->i2_310 i2_310->i3_310 i_alpha i i1_alpha i+1 i_alpha->i1_alpha i4_alpha i+4 i_alpha->i4_alpha H-Bond i2_alpha i+2 i1_alpha->i2_alpha i3_alpha i+3 i2_alpha->i3_alpha i3_alpha->i4_alpha

Caption: Hydrogen-bonding patterns in 3(10)- and α-helices.

G A Peptide Design & Synthesis (Incorporate Aib Residues) B Primary Characterization (Mass Spec, HPLC) A->B C Secondary Structure Analysis B->C D Circular Dichroism (CD) (Initial helix assessment) C->D Solution State E NMR Spectroscopy (Detailed 3D structure, H-bonds) C->E Solution State F X-ray Crystallography (High-resolution solid-state structure) C->F Solid State G Data Analysis & Comparison D->G E->G F->G H Determine Dominant Helical Form (3(10) vs. α-helix) G->H

Caption: Experimental workflow for Aib-peptide structural analysis.

Experimental Protocols

The characterization of Aib-containing peptides and the differentiation between 3(10)- and α-helical conformations rely on a combination of spectroscopic and structural methods.

Peptide Synthesis

Aib-containing peptides are typically synthesized using the stepwise Fmoc solid-phase peptide synthesis (SPPS) method.[13]

  • Resin: A suitable solid support (e.g., Rink Amide resin for C-terminal amides).

  • Coupling: Fmoc-protected amino acids, including Fmoc-Aib-OH, are sequentially coupled to the growing peptide chain. Due to the steric hindrance of Aib, stronger coupling reagents (e.g., HBTU/HOBt or HATU) and extended coupling times may be required for efficient incorporation.

  • Deprotection: The Fmoc protecting group is removed with a solution of piperidine in DMF.

  • Cleavage and Purification: Once synthesis is complete, the peptide is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers). The crude peptide is then purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The final product's identity is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, non-destructive technique used to assess the secondary structure of peptides in solution.[14]

  • Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., phosphate buffer, trifluoroethanol, or acetonitrile) to a final concentration of approximately 0.1-0.2 mg/mL.[15]

  • Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-260 nm) using a spectropolarimeter.

  • Spectral Interpretation:

    • α-helix: Characterized by strong negative bands near 222 nm and 208 nm, and a strong positive band around 193 nm.

    • 3(10)-helix: Shows a negative band around 205 nm that is typically stronger than the band at 220 nm, distinguishing it from the classic α-helical signature.

    • The ratio of ellipticities at 222 nm and 208 nm can be used to estimate the relative populations of α- vs. 3(10)-helical content.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides high-resolution structural information in solution, including the precise identification of hydrogen bonds.[7]

  • Sample Preparation: The peptide is dissolved in a deuterated solvent (e.g., CD3OH, CD3CN, or H2O/D2O mixtures) often with a small amount of trifluoroethanol (TFE) to promote helicity.

  • Experiments: A suite of 1D and 2D NMR experiments are performed, including:

    • TOCSY: To assign spin systems to specific amino acid residues.

    • NOESY: To identify through-space proximities. Key NOEs for helices include dαN(i, i+3) for 3(10)-helices and dαN(i, i+4) for α-helices. The presence or absence of these cross-peaks is a strong indicator of the helix type.[16]

    • Temperature Coefficient Studies: The temperature dependence of amide proton chemical shifts is measured. Protons involved in stable intramolecular hydrogen bonds (like those in a helix) exhibit small temperature coefficients (< -4.5 ppb/K), while solvent-exposed protons show larger values.

X-ray Crystallography

This technique provides an unambiguous, high-resolution solid-state structure of the peptide.

  • Crystallization: The peptide is crystallized from various solvent systems using techniques like vapor diffusion. Obtaining suitable crystals can be a significant challenge.

  • Data Collection: A single crystal is exposed to an X-ray beam, and the resulting diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic coordinates of the peptide are determined and refined. The final structure explicitly shows all atomic positions, dihedral angles, and hydrogen bond lengths, allowing for a definitive classification of the helical structure.[1]

Conclusion

The incorporation of Aib residues is a highly effective strategy for designing peptides with stable helical structures. The choice between a 3(10)-helix and an α-helix is governed by a delicate interplay of factors including peptide length, sequence context, and environmental conditions.[8][9] For short peptides, the 3(10)-helix is often favored, while longer sequences tend to adopt the more stable α-helical conformation. A multi-technique approach, combining CD for initial assessment, NMR for detailed solution-state analysis, and X-ray crystallography for definitive solid-state structure, is crucial for accurately characterizing the conformation of Aib-containing peptides. This detailed understanding enables the precise engineering of peptide-based tools and therapeutics for a wide range of scientific applications.

References

A Comparative Guide to the Biological Activity of Aib-Containing Peptides and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid, into peptide sequences has emerged as a powerful strategy in medicinal chemistry to enhance therapeutic potential. This guide provides an objective comparison of the biological activity of Aib-containing peptides versus their native counterparts, supported by experimental data. We delve into the structural advantages conferred by Aib and present quantitative data on its impact on antimicrobial activity, receptor binding, proteolytic stability, and cellular uptake. Detailed experimental protocols for key assays are also provided to aid in the replication and validation of these findings.

Enhanced Biological Activity and Stability of Aib-Containing Peptides

The unique structural feature of Aib, a gem-dimethyl group at the α-carbon, imparts significant conformational constraints on the peptide backbone. This rigidity favors the formation of helical structures, such as the 3₁₀-helix and α-helix, which can lead to a more favorable pre-organization for target binding.[1] This structural stabilization often translates into enhanced biological activity and improved pharmacokinetic properties.

Antimicrobial Activity

The modification of antimicrobial peptides (AMPs) with Aib has been shown to significantly enhance their potency, particularly against Gram-positive bacteria. A notable example is the frog skin-derived peptide, esculentin-1a(1-21)NH₂. The incorporation of Aib residues leads to a more stable helical structure, which is thought to facilitate membrane interaction and disruption.[2][3]

Table 1: Comparison of Minimum Inhibitory Concentrations (MIC) of Esculentin-1a(1-21)NH₂ and its Aib-containing analog. [2][3][4]

OrganismEsculentin-1a(1-21)NH₂ MIC (µM)[Aib¹,¹⁰,¹⁸]-Esculentin-1a(1-21)NH₂ MIC (µM)
Staphylococcus aureus16 - 642 - 4
Staphylococcus epidermidis≥ 10012.5
Escherichia coli1.561.56
Pseudomonas aeruginosa0.5 - 81 - 4
Candida albicans44
Receptor Binding and Signaling

In the realm of metabolic diseases, Aib-modification of glucagon-like peptide-1 (GLP-1) analogs has been explored to prolong their activity. GLP-1 is an incretin hormone that regulates blood sugar levels but is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-IV). Introducing Aib at position 8 renders the peptide resistant to DPP-IV cleavage while maintaining high receptor binding affinity and potency.[1]

Table 2: Comparison of Receptor Binding Affinity (IC₅₀) and Potency (EC₅₀) of GLP-1 and its Aib-containing analogs. [1]

PeptideGLP-1 Receptor Binding IC₅₀ (nM)GLP-1 Receptor Activation EC₅₀ (nM)
GLP-10.78 - 1.50.08
[Aib⁸]-GLP-1(7–36)-NH₂0.45N/A
[Aib⁸, Gly³⁵]-GLP-1 (Taspoglutide)1.10.06

The interaction between the tumor suppressor protein p53 and its negative regulator, MDM2, is a critical target in cancer therapy. Peptides that mimic the p53-binding domain can disrupt this interaction. While specific data on Aib-containing p53 mimetic peptides is still emerging, the principle of using Aib to pre-organize a peptide into a helical conformation is a promising strategy to enhance binding affinity.[5]

Table 3: Comparison of Binding Affinity (Kd) of p53-derived peptides to MDM2. [5][6]

PeptideMDM2 Binding Kd (nM)MDMX Binding Kd (nM)
p53 peptide (17-28)160260
pDI (phage display derived)13
PMI (phage display derived)3.38.9
Proteolytic Stability and Cellular Uptake

A significant advantage of incorporating Aib is the enhanced resistance to proteolytic degradation. The steric hindrance provided by the gem-dimethyl groups shields the peptide bonds from enzymatic cleavage, leading to a longer plasma half-life.[7] Furthermore, the increased hydrophobicity and stable helical structure of Aib-containing peptides can facilitate their translocation across cell membranes. This is particularly relevant for the development of cell-penetrating peptides (CPPs) for intracellular drug delivery.[8]

Table 4: Qualitative and Quantitative Comparison of Proteolytic Stability and Cellular Uptake.

ParameterNon-Aib PeptideAib-Containing PeptideSupporting Evidence
Proteolytic Stability Susceptible to degradationIncreased resistanceAib-containing nucleopeptides are substantially unaffected by serum enzymes.[7]
Cellular Uptake VariableGenerally enhancedAib-modified cell-penetrating peptides show considerably increased cellular uptake.[8]
Thermostability (Tm) BaselineIncreased by 2.2 to 8°CAla to Aib substitution in thermolysin fragment 255-316.[9]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Peptides

This protocol is adapted from the broth microdilution method.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well polypropylene microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Peptide stock solutions

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer (microplate reader)

Procedure:

  • Bacterial Culture Preparation: Inoculate a bacterial colony into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Peptide Dilution: Prepare serial two-fold dilutions of the peptide in MHB in the 96-well plate.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxicity of peptides on mammalian cells.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Peptide Treatment: Remove the medium and add fresh medium containing various concentrations of the peptide. Include a vehicle control (medium without peptide).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Signaling Pathways and Mechanisms of Action

The enhanced biological activities of Aib-containing peptides are a direct consequence of their improved interaction with their molecular targets and their ability to traverse cellular membranes.

GPCR Signaling Pathway

Many peptide hormones, including GLP-1, exert their effects through G-protein coupled receptors (GPCRs). The enhanced stability and receptor affinity of Aib-modified GLP-1 analogs lead to prolonged and more potent activation of downstream signaling cascades, ultimately resulting in improved glucose homeostasis.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces Ligand Aib-Peptide (e.g., GLP-1 analog) Ligand->GPCR Binds PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Insulin Secretion) PKA->Response Leads to

Caption: Aib-peptide activation of a G-protein coupled receptor signaling pathway.

p53-MDM2 Interaction Pathway

Peptides designed to mimic the helical region of p53 can competitively bind to MDM2, preventing the degradation of p53. The incorporation of Aib can stabilize this helical conformation, leading to a stronger inhibition of the p53-MDM2 interaction and subsequent activation of p53-mediated tumor suppression.

p53_MDM2_Interaction Aib_p53_mimic Aib-p53 Mimetic Peptide MDM2 MDM2 Aib_p53_mimic->MDM2 p53 p53 MDM2->p53 Binds & Ubiquitinates Proteasome Proteasome p53->Proteasome Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Activates Ub Ubiquitin

Caption: Inhibition of p53 degradation by an Aib-containing mimetic peptide.

Cellular Uptake of Aib-Containing Cell-Penetrating Peptides

The enhanced cellular uptake of Aib-containing CPPs is attributed to their stable amphipathic helical structure, which facilitates interaction with and penetration of the cell membrane. The exact mechanism can vary but often involves direct translocation or endocytic pathways.

CPP_Uptake cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Aib_CPP Aib-CPP -Cargo Endosome Endosome Aib_CPP->Endosome Endocytosis cluster_membrane cluster_membrane Aib_CPP->cluster_membrane Direct Penetration Cargo_Release Cargo Release Endosome->Cargo_Release Endosomal Escape

References

Safety Operating Guide

Proper Disposal of Fmoc-Aib-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and peptide synthesis, the safe handling and disposal of chemical reagents like Fmoc-Aib-OH (N-α-Fmoc-α-aminoisobutyric acid) is a critical aspect of laboratory operations and environmental responsibility. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

I. Understanding the Compound: this compound

This compound is an amino acid derivative commonly used in solid-phase peptide synthesis. While it is not classified as a hazardous substance, it is imperative to handle it with care and follow established laboratory safety protocols.[1] The responsibility for proper waste identification and disposal lies with the waste generator, who must adhere to local, regional, and national regulations.[1]

II. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for any purpose, including disposal, all laboratory personnel must be equipped with the appropriate personal protective equipment. This includes:

  • Safety Goggles: To protect the eyes from potential dust particles.

  • Chemical-Resistant Gloves: Nitrile or other suitable gloves should be worn to prevent skin contact.[1]

  • Laboratory Coat: To protect clothing and skin from contamination.

  • Respiratory Protection: In situations where dust may be generated, a dust mask should be worn.[1]

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

III. Step-by-Step Disposal Procedure

The primary methods for the disposal of chemical waste like this compound involve collection, proper labeling, and transfer to a licensed chemical waste disposal facility.

Step 1: Waste Segregation

  • Solid Waste:

    • Place any solid this compound waste, including expired reagents and contaminated materials such as weigh boats and filter paper, into a designated and clearly labeled solid chemical waste container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[2]

  • Contaminated Labware:

    • Disposable items such as gloves, pipette tips, and wipes that have come into contact with this compound should be collected in a sealed bag and placed in the solid chemical waste container.[1]

    • Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as liquid chemical waste.

Step 2: Waste Container Labeling

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste" or "Chemical Waste" as required by your institution.[2]

    • The full chemical name: "this compound" or "N-α-Fmoc-α-aminoisobutyric acid".

    • The approximate quantity of waste.

    • The date of accumulation.

Step 3: Storage of Chemical Waste

  • Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be a secure location, away from general laboratory traffic, and under the control of laboratory personnel.

  • Ensure the waste container is kept closed at all times, except when adding waste.

  • It is good practice to use secondary containment, such as a larger, chemically resistant bin, to hold the primary waste container and prevent the spread of any potential spills.

Step 4: Arranging for Disposal

  • Contact your institution's EHS department to schedule a pickup for the chemical waste.

  • Follow their specific procedures for waste manifest documentation and handover.

  • Disposal should ultimately be carried out by a licensed chemical destruction facility, which may involve controlled incineration.[2]

IV. Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Wear Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary protective equipment.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated chemical waste container.[3]

  • Decontaminate the Area: Clean the spill area with a suitable solvent and absorbent pads. Dispose of all cleaning materials as chemical waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

V. Quantitative Data Summary

PropertyValue
Molecular Formula C₁₉H₁₉NO₄
Molecular Weight 325.37 g/mol
Melting Point 175 - 185 °C
Appearance White to off-white powder
Storage Temperature 0 - 8 °C

VI. Experimental Protocols

Protocol for Decontamination of Glassware:

  • Initial Rinse: Mechanically remove as much of the solid this compound residue as possible.

  • Solvent Rinse: Rinse the glassware three times with a suitable organic solvent, such as ethanol or acetone. Collect all rinsate in a designated liquid chemical waste container.

  • Aqueous Wash: Wash the glassware with laboratory detergent and water.

  • Final Rinse: Rinse with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

VII. Disposal Workflow Diagram

start Start: this compound Waste Generation ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste (Expired Reagent, Contaminated Items) segregate->solid_waste Solid liquid_waste Liquid Waste (Contaminated Solvents) segregate->liquid_waste Liquid label_solid Label Solid Waste Container solid_waste->label_solid label_liquid Label Liquid Waste Container liquid_waste->label_liquid store_solid Store in Satellite Accumulation Area label_solid->store_solid store_liquid Store in Satellite Accumulation Area label_liquid->store_liquid pickup Arrange for EHS Waste Pickup store_solid->pickup store_liquid->pickup end End: Disposal by Licensed Facility pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-Aib-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of Fmoc-Aib-OH (N-α-Fmoc-α-aminoisobutyric acid), a key building block in peptide synthesis. Adherence to these protocols is crucial for ensuring a safe laboratory environment and obtaining reliable research results.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, it is imperative to follow standard laboratory safety protocols to minimize any potential risks.[1] The primary routes of exposure are inhalation of dust, skin contact, and eye contact. The following personal protective equipment is recommended to ensure safe handling.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or safety goggles.Protects eyes from airborne powder and accidental splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact with the chemical.
Body Protection Standard laboratory coat.Protects skin and clothing from spills and contamination.
Respiratory Protection A dust mask (e.g., N95 or P1) should be utilized if there is a potential for dust formation.Minimizes the inhalation of airborne particles.

Operational Plan: From Receipt to Reaction

A systematic approach to handling this compound ensures safety and preserves the quality of the reagent.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the container in a cool, dry, and well-ventilated place.[1]

  • For long-term storage of stock solutions, it is recommended to store at -20°C for up to one month or -80°C for up to six months.[2]

2. Handling and Use:

  • All handling of solid this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.

  • Avoid contact with skin and eyes.[1]

  • When weighing the powder, do so carefully to avoid creating dust.

  • For use in peptide synthesis, the required amount of this compound is typically dissolved in a suitable solvent like dimethylformamide (DMF).

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][3]
Skin Contact Wash the affected area thoroughly with soap and plenty of water.[1][3]
Eye Contact Rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[1][3]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek medical advice.[1][3]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Solid Waste: Unused or expired solid this compound, as well as contaminated items like weigh boats and gloves, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound and solvents from the synthesis process (e.g., DMF) must be collected in a sealed, properly labeled hazardous waste container.

  • General Principle: Do not let the product enter drains.[1] All chemical waste must be disposed of in accordance with federal, state, and local environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure safety first Retrieve this compound Retrieve this compound Prepare Fume Hood->Retrieve this compound Work in ventilated area Weigh Solid Weigh Solid Retrieve this compound->Weigh Solid Dissolve in Solvent Dissolve in Solvent Weigh Solid->Dissolve in Solvent Add to Reaction Add to Reaction Dissolve in Solvent->Add to Reaction Collect Solid Waste Collect Solid Waste Add to Reaction->Collect Solid Waste Post-reaction Collect Liquid Waste Collect Liquid Waste Add to Reaction->Collect Liquid Waste Post-reaction Decontaminate Work Area Decontaminate Work Area Collect Solid Waste->Decontaminate Work Area Collect Liquid Waste->Decontaminate Work Area Doff PPE Doff PPE Decontaminate Work Area->Doff PPE

Caption: Workflow for the safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.